1-Chloroeicosane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
1-chloroicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNVSCTEXUEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195042 | |
| Record name | Chloroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42217-02-7 | |
| Record name | 1-Chloroeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42217-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroicosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROICOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6HS8YEK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Chloroeicosane chemical and physical properties
An In-depth Technical Guide to 1-Chloroeicosane: Properties, Synthesis, and Applications
Introduction
This compound (C₂₀H₄₁Cl) is a long-chain saturated alkyl halide. As a member of the chloroalkane family, its chemical behavior is characterized by the presence of a terminal chlorine atom, which imparts a degree of polarity and reactivity to the otherwise nonpolar twenty-carbon alkyl chain. This bifunctional nature—a reactive site coupled with a significant hydrophobic tail—makes this compound and similar long-chain haloalkanes valuable intermediates in organic synthesis. For researchers in materials science and drug development, such molecules serve as essential building blocks for constructing complex structures where lipophilicity, molecular self-assembly, and controlled functionalization are critical design parameters. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its spectroscopic signature, a validated synthetic pathway, and its potential applications for scientific professionals.
Chemical Identity and Structure
This compound is unequivocally identified by its unique chemical descriptors. These identifiers are crucial for database searches, regulatory compliance, and accurate procurement.
-
Chemical Structure:
Physicochemical Properties
The physical properties of this compound are dominated by its long, nonpolar alkyl chain, resulting in a waxy, solid compound with low solubility in polar solvents. The data presented below combines experimentally derived values with well-regarded computational predictions where experimental data is unavailable.
| Property | Value | Unit | Source / Comments |
| Physical Form | Solid | - | |
| Melting Point (Tfus) | 345.08 (38.08 °C) | K | [7] (Joback Method Prediction) |
| Boiling Point (Tb) | 694.43 (421.43 °C) | K | [7] (Joback Method Prediction) |
| Enthalpy of Vaporization (ΔvapH°) | 78.30 | kJ/mol | [7][8] (at 582.5 K) |
| Solubility in Water | Log10WS: -8.35 | mol/L | [7][9] (Crippen Method Prediction) |
| Octanol/Water Partition Coefficient (logP) | 8.267 | - | [7][9] (Crippen Method Prediction) |
| Purity | Typically ≥96-98% | % | [5] (As supplied commercially) |
Spectroscopic Profile: The Signature of this compound
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The key spectral features for this compound are outlined below.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion (M⁺): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: m/z 316 and m/z 318.[10]
-
Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alkyl halides involves the loss of HCl (m/z 36.5) and successive losses of alkyl fragments. The spectrum is typically dominated by a series of hydrocarbon cluster ions separated by 14 amu (CH₂).[10]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule.
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.[2][4]
-
C-H Bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
-
C-Cl Stretching: A moderate to strong absorption in the 650-750 cm⁻¹ region, indicative of the C-Cl bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR:
-
δ ~3.5 ppm: A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl). The triplet splitting pattern arises from coupling to the adjacent CH₂ group.[2]
-
δ ~1.2-1.8 ppm: A large, complex multiplet representing the protons of the numerous methylene groups in the long alkyl chain.[2]
-
δ ~0.9 ppm: A triplet corresponding to the three protons of the terminal methyl group (-CH₃).
-
-
¹³C NMR:
-
δ ~45 ppm: A signal for the carbon atom directly bonded to chlorine (-CH₂-Cl).
-
δ ~14-35 ppm: A series of signals corresponding to the carbons of the long alkyl chain.[2]
-
δ ~14 ppm: A distinct signal for the terminal methyl carbon.
-
Reactivity and Synthesis
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution (Sₙ2) at the terminal carbon.[11] The chlorine atom is a competent leaving group, allowing for its displacement by a wide range of nucleophiles. This reaction is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of the 20-carbon hydrophobic tail onto other molecules.[11]
Common transformations include:
-
Synthesis of Ethers: Reaction with alkoxides (RO⁻) via the Williamson ether synthesis.
-
Synthesis of Amines: Reaction with ammonia or primary/secondary amines.
-
Synthesis of Thioethers: Reaction with thiolates (RS⁻).
-
Synthesis of Esters: Reaction with carboxylate salts (RCOO⁻).
Experimental Protocol: Synthesis from 1-Eicosanol
A reliable and common method for preparing this compound is the chlorination of the corresponding primary alcohol, 1-eicosanol, using thionyl chloride (SOCl₂). This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, simplifying purification.[11]
Materials and Reagents:
-
1-Eicosanol (C₂₀H₄₂O)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base to neutralize HCl)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Step-by-Step Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve 1-eicosanol in a minimal amount of anhydrous solvent (e.g., diethyl ether) in the flask.
-
Reagent Addition: Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath during addition is recommended. A small amount of pyridine can be added to catalyze the reaction and scavenge the HCl produced.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride and HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
While this compound itself is not an active pharmaceutical ingredient, its structural motifs are highly relevant in medicinal chemistry and drug delivery. The incorporation of chlorine into drug candidates is a well-established strategy to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and membrane permeability.[12][13][14]
-
Synthetic Handle for Lipophilic Moieties: The primary application of this compound is as a precursor for attaching long, hydrophobic alkyl chains.[11] In drug development, increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes or interact with hydrophobic binding pockets in target proteins.
-
Drug Delivery Systems: Long-chain alkyl derivatives are fundamental to the construction of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[11] The eicosanyl chain can serve as a hydrophobic anchor, helping to encapsulate and deliver therapeutic agents.
-
Pro-drug Synthesis: The chloro group can be replaced by a linker attached to a parent drug, forming a pro-drug. The long alkyl chain can aid in formulation or targeting, with the active drug being released upon cleavage of the linker in vivo.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]
-
GHS Hazard Statements:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16]
-
Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15][16][18]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong bases.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15][16]
References
- 1. This compound [webbook.nist.gov]
- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemeo.com [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound (CAS 42217-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound [webbook.nist.gov]
- 11. 1-Chlorodocosane | 42217-03-8 | Benchchem [benchchem.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroeicosane
Introduction: The Significance of 1-Chloroeicosane in Advanced Scientific Research
This compound (C₂₀H₄₁Cl) is a long-chain monochlorinated alkane that serves as a pivotal molecule in various fields of advanced research, particularly in drug development and material science. Its unique structure, characterized by a twenty-carbon aliphatic chain and a terminal chlorine atom, imparts specific physicochemical properties that make it a valuable building block and analytical standard. In the pharmaceutical industry, the lipophilic nature of the eicosyl chain combined with the reactive chloro group allows for its use in the synthesis of novel drug delivery systems, such as liposomes and nanoparticles.[1][2] The long alkyl chain can be integrated into lipid bilayers, serving as an anchor for targeting ligands or modifying the pharmacokinetic profile of a therapeutic agent.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the authoritative experimental methodologies for their determination and discussing the implications of these properties for its application.
Core Molecular and Physical Properties
A foundational understanding of this compound begins with its fundamental molecular and physical characteristics. These properties are crucial for its handling, application, and the prediction of its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁Cl | [3][4] |
| Molecular Weight | 316.99 g/mol | [3][4] |
| CAS Number | 42217-02-7 | [3][4] |
| Appearance | Solid at room temperature | [5] |
| Synonyms | Eicosyl Chloride, 1-Chloroicosane | [4][5] |
Table 1: Fundamental Identifiers and Physical State of this compound.
Thermal Properties: Melting and Boiling Points
The phase transition temperatures of this compound are critical parameters that dictate its state under various experimental and processing conditions. As a long-chain aliphatic compound, it exists as a waxy solid at standard temperature and pressure.
Melting Point
The melting point of a waxy solid like this compound is best determined using Differential Scanning Calorimetry (DSC), which provides a highly accurate and reproducible measurement of the temperature at which the substance transitions from a solid to a liquid phase.
Predicted Melting Point: 345.08 K (71.93 °C)[6]
It is important to note that this value is based on the Joback Method of prediction and experimental verification is recommended for critical applications.[6]
The rationale for using DSC lies in its ability to detect the heat flow associated with phase transitions. As the sample is heated at a controlled rate, an endothermic event (heat absorption) is observed at the melting point, which is recorded as a peak in the DSC thermogram.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). A controlled atmosphere is established, typically with a slow purge of an inert gas like nitrogen.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature.
-
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic peak in the heating curve of the thermogram.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
Due to its high molecular weight, this compound has a high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, its boiling point is typically determined under reduced pressure.
Predicted Normal Boiling Point: 694.43 K (421.28 °C)[6]
This predicted value from the Joback Method highlights the high temperature required for boiling at atmospheric pressure.[6] Experimental determination would necessitate vacuum distillation.
The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid, and it can be adapted for use under reduced pressure. The principle is based on observing the temperature at which the vapor pressure of the liquid equals the external pressure.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus can be connected to a vacuum source to measure the boiling point at a specific reduced pressure.
-
Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Density
The density of this compound in its solid state is an important parameter for packaging, storage, and formulation development. Gas pycnometry is the preferred method for determining the true density of a solid powder, as it excludes the volume of inter-particle voids.
This technique relies on Archimedes' principle of fluid displacement, using an inert gas like helium to measure the volume of the solid material.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound is placed in the sample chamber of the gas pycnometer.
-
Measurement Cycle:
-
The sample chamber is sealed and filled with helium gas to a specific pressure.
-
The gas is then expanded into a second chamber of a known volume.
-
The pressure drop is measured, which allows for the calculation of the volume of the gas displaced by the solid sample.
-
-
Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Caption: Workflow for Density Determination using Gas Pycnometry.
Solubility Profile
The solubility of this compound is a critical factor in its application, particularly in drug formulation and organic synthesis. Following the principle of "like dissolves like," its long, nonpolar alkyl chain dictates its solubility behavior.
General Solubility:
-
Water: Practically insoluble due to its hydrophobic nature.[7]
-
Nonpolar Organic Solvents: Expected to be soluble in solvents such as hexane, toluene, and chloroform.[7][8][9]
-
Polar Organic Solvents: Sparingly soluble in polar solvents like ethanol.[10]
The cloud point method is a visual technique used to determine the saturation solubility of a solid in a solvent at different temperatures.
Methodology:
-
Preparation of Solutions: A series of solutions with known concentrations of this compound in the desired solvent are prepared in sealed, transparent vials.
-
Dissolution: The vials are heated in a controlled-temperature bath until the solid is completely dissolved.
-
Cooling and Observation: The clear solutions are then cooled slowly while being stirred.
-
Cloud Point Determination: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point. This temperature corresponds to the saturation solubility for that specific concentration.
-
Solubility Curve: By repeating this process for different concentrations, a solubility curve can be generated.
Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. For this compound, this property would be measured in its molten state.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and identification of this compound.
-
Infrared (IR) Spectrum: The IR spectrum of this compound would be characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-Cl stretching vibration typically in the range of 600-800 cm⁻¹.[11]
-
Mass Spectrum (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show a complex series of signals for the methylene protons of the alkyl chain and a distinct triplet for the protons on the carbon adjacent to the chlorine atom.
-
¹³C NMR: Would display a series of signals for the carbon atoms of the eicosyl chain, with the carbon bonded to the chlorine atom being significantly downfield.
-
Conclusion
This compound possesses a distinct set of physicochemical properties that are a direct consequence of its long aliphatic chain and terminal chloro group. Its solid nature at room temperature, high boiling point, and solubility in nonpolar organic solvents are key considerations for its handling and application. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its properties, ensuring reliable data for researchers and drug development professionals. A thorough understanding of these characteristics is paramount for leveraging the full potential of this compound in the synthesis of advanced materials and novel therapeutic delivery systems.
References
- 1. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. chemeo.com [chemeo.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound [webbook.nist.gov]
An In-Depth Technical Guide to 1-Chloroeicosane: Properties, Synthesis, and Applications in Scientific Research
For Immediate Release
[CITY, STATE] – This technical guide provides a comprehensive overview of 1-Chloroeicosane (CAS Number: 42217-02-7), a long-chain chloroalkane with significant potential as a versatile building block in organic synthesis and as a key component in the development of advanced drug delivery systems. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers in-depth insights into its chemical and physical properties, synthesis methodologies, reactivity, and applications, underpinned by a strong foundation of scientific literature and field-proven insights.
Core Properties of this compound
This compound, also known as eicosyl chloride, is a saturated twenty-carbon chain alkyl halide. Its long aliphatic chain imparts significant hydrophobicity, a characteristic that is increasingly being leveraged in the design of novel therapeutic carriers and specialized chemical intermediates.
| Property | Value | Source(s) |
| CAS Number | 42217-02-7 | [1] |
| Molecular Formula | C20H41Cl | [1] |
| Molecular Weight | 316.99 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity (typical) | >96% (GC) | [2] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through the chlorination of its corresponding long-chain alcohol, 1-eicosanol. This transformation can be accomplished using various chlorinating agents, with thionyl chloride being a prevalent and effective choice. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by a chloride ion.
Experimental Protocol: Synthesis of this compound from 1-Eicosanol using Thionyl Chloride
Objective: To synthesize this compound from 1-eicosanol with high purity.
Materials:
-
1-Eicosanol (C20H42O)[3]
-
Thionyl chloride (SOCl2)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add 1-eicosanol (1 equivalent).
-
Dissolution: Dissolve the 1-eicosanol in anhydrous diethyl ether.
-
Addition of Pyridine: Add a small amount of anhydrous pyridine (catalytic amount) to the reaction mixture.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition should be controlled to manage the evolution of sulfur dioxide and hydrogen chloride gas.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The long alkyl chain does not significantly hinder the approach of nucleophiles to the electrophilic carbon atom bonded to the chlorine. This reactivity makes this compound a valuable building block for introducing a C20 alkyl chain into various molecular scaffolds.
Nucleophilic Substitution Reactions
A range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse functional groups. For instance, reaction with sodium azide (NaN3) yields 1-azidoeicosane, a precursor for the synthesis of long-chain primary amines or for use in click chemistry reactions.[4][5] Similarly, alkylation of amines with this compound can be used to synthesize secondary, tertiary, and quaternary ammonium salts, which have applications as surfactants and phase-transfer catalysts.[6][7][8]
Caption: SN2 reaction of this compound.
Applications in Drug Development and Advanced Materials
The unique physicochemical properties of this compound, particularly its long hydrophobic tail, make it a molecule of interest in the pharmaceutical and material sciences.
Lipid Nanoparticle Formulation for Drug Delivery
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[9][10] The formulation of LNPs often includes a cationic or ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. The long alkyl chains of these components are crucial for the self-assembly and stability of the nanoparticles. This compound can serve as a hydrophobic building block in the synthesis of novel ionizable lipids.[11][12] The eicosyl chain can be incorporated into the lipid structure to modulate the overall lipophilicity of the molecule, which in turn influences the encapsulation efficiency of the therapeutic cargo and the stability of the final LNP formulation.
Caption: Workflow for LNP formulation using this compound.
Surface Modification of Nanoparticles
The surface modification of nanoparticles is a critical strategy for enhancing their stability, biocompatibility, and targeting capabilities in drug delivery systems.[13][14][15][16] this compound can be used to introduce a hydrophobic surface layer on nanoparticles, which can be beneficial for encapsulating lipophilic drugs. Furthermore, the terminal chloride can be displaced by other functional groups to attach targeting ligands or polymers like polyethylene glycol (PEG) for "stealth" properties.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[17] General handling guidelines for chlorinated hydrocarbons should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable long-chain alkyl halide with a well-defined set of chemical properties and reactivity. Its utility as a hydrophobic building block in organic synthesis, particularly for the development of novel lipids for drug delivery applications, is a promising area of research. This technical guide provides a foundational understanding of this compound for scientists and researchers looking to leverage its properties in their work.
References
- 1. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swingle-lab.com [swingle-lab.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. rroij.com [rroij.com]
- 17. Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 1-Chloroeicosane in Organic Solvents
Introduction
1-Chloroeicosane (C₂₀H₄₁Cl) is a long-chain halogenated alkane that finds application in various fields, including organic synthesis and the formulation of specialized industrial products. A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective utilization, enabling researchers, scientists, and drug development professionals to optimize reaction conditions, design efficient purification strategies, and develop stable formulations. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings, influencing factors, predictive models, and practical experimental methodologies for its determination.
Core Principles of Solubility: A Molecular Perspective
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation: ΔG = ΔH_sol - TΔS_sol.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage is rooted in the nature of intermolecular forces. Polar solvents, characterized by significant dipole moments and the capacity for hydrogen bonding, tend to dissolve polar solutes. Conversely, nonpolar solvents, dominated by London dispersion forces, are effective at dissolving nonpolar solutes.[2]
This compound possesses a polar carbon-chlorine (C-Cl) bond due to the difference in electronegativity between carbon and chlorine.[3] However, the molecule is predominantly nonpolar due to its long, twenty-carbon alkyl chain. This dual nature dictates its solubility behavior, making it sparingly soluble in highly polar solvents like water but readily soluble in a range of organic solvents.[4][5]
Factors Influencing the Solubility of this compound
Several key factors influence the extent to which this compound dissolves in a given organic solvent:
-
Solvent Polarity: As a largely nonpolar molecule, this compound exhibits greater solubility in nonpolar and weakly polar organic solvents. The energy required to overcome the intermolecular forces within the solid this compound and the solvent is compensated by the formation of new, similar interactions between the solute and solvent molecules.[5][6]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2][7] An increase in temperature provides the necessary energy to overcome the lattice energy of the solid this compound and disrupt the intermolecular forces of the solvent, facilitating dissolution.
-
Molecular Size and Shape: The large molecular size of this compound can influence its solubility.[2] While the long alkyl chain contributes to its nonpolar character, it also increases the surface area for van der Waals interactions, which must be overcome during dissolution.
-
Intermolecular Forces: The primary intermolecular forces at play in solutions of this compound in organic solvents are London dispersion forces. The strength of these forces depends on the size and shape of the interacting molecules. In solvents where the strength of the dispersion forces is similar to that in pure this compound, good solubility can be expected.[5]
Quantitative and Qualitative Solubility Data
Direct, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on the principles of "like dissolves like" and data for analogous long-chain haloalkanes, a qualitative and predictive summary can be provided. For many nonpolar and moderately polar organic solvents, this compound is expected to be readily soluble or even miscible.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale and Supporting Evidence |
| Hexane | C₆H₁₄ | Nonpolar | High / Miscible | As a nonpolar alkane, hexane is an excellent solvent for the long, nonpolar alkyl chain of this compound.[8][9] |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | High / Miscible | Toluene is a nonpolar aromatic solvent that is miscible with other hydrocarbons and is expected to readily dissolve this compound.[10][11] |
| Chloroform | CHCl₃ | Polar | High / Miscible | Chloroform is a polar solvent that is highly soluble in many organic compounds and is expected to be an effective solvent for this compound.[1][12][13] |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | While polar, acetone can dissolve many organic compounds. The solubility of this compound may be moderate due to the polarity mismatch.[14][15] |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding. The large nonpolar character of this compound will limit its solubility. |
| Water | H₂O | Highly Polar | Insoluble | Due to its predominantly nonpolar nature, this compound is practically insoluble in water.[4][6] The log10 of its water solubility is estimated to be -8.35 mol/L.[3][6] |
Predictive Models for Solubility: The UNIFAC Method
In the absence of extensive experimental data, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed to predict the solubility of compounds.[16][17] The UNIFAC method estimates activity coefficients in a mixture based on the functional groups present in the molecules.[18][19] By breaking down this compound into its constituent groups (e.g., -CH₃, -CH₂-, -CH₂Cl), it is possible to predict its solubility in various solvents for which UNIFAC parameters are available.[20] This approach is particularly valuable in pharmaceutical and chemical engineering fields for solvent screening and process design.[17]
Experimental Protocols for Solubility Determination
Accurate experimental determination of solubility is crucial for validating predictive models and for practical applications. The following are detailed methodologies for assessing the solubility of a solid compound like this compound in an organic solvent.
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed vials or flasks
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial.
-
Ensure there is undissolved solid present to confirm saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrated, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish.
-
Place the dish in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the this compound. Alternatively, a desiccator can be used for slower evaporation.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, weigh the evaporation dish containing the dried this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Caption: Gravimetric Solubility Determination Workflow.
Protocol 2: Visual Method for Qualitative Solubility Assessment
This is a simpler, qualitative method to quickly assess solubility.
Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Initial Addition:
-
Place a small, known amount of this compound (e.g., 10 mg) into a test tube.
-
-
Solvent Addition:
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
-
Mixing:
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
-
Observation:
-
Visually inspect the mixture.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Sparingly Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Caption: Visual Solubility Assessment Decision Tree.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 42217-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. chemeo.com [chemeo.com]
- 7. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Hexane, 1-chloro- [webbook.nist.gov]
- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Toluene - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Chloroform - Wikipedia [en.wikipedia.org]
- 14. Chloroacetone - Wikipedia [en.wikipedia.org]
- 15. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. UNIFAC - Wikipedia [en.wikipedia.org]
- 17. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]
- 19. scm.com [scm.com]
- 20. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1-Chloroeicosane: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for 1-chloroeicosane (C₂₀H₄₁Cl), a long-chain chloroalkane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to offer a comprehensive characterization of the molecule. The interpretation herein is grounded in established spectroscopic principles and supported by data from authoritative chemical databases.
Molecular Structure and Spectroscopic Overview
This compound is a saturated, linear twenty-carbon chain with a single chlorine atom at the terminal position. Its molecular formula is C₂₀H₄₁Cl, and it has a molecular weight of approximately 316.99 g/mol .[1][2] The structural simplicity of this compound gives rise to predictable yet informative spectroscopic signatures that are crucial for its identification and quality control.
The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral features and the underlying chemical principles that dictate them.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key insights are derived from the chemical shifts and coupling patterns of the protons and carbons near the electron-withdrawing chlorine atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on carbons alpha and beta to the chlorine, a large unresolved multiplet for the bulk of the methylene protons, and a terminal methyl signal. While a publicly available spectrum for this compound is not directly accessible, data from homologous 1-chloroalkanes such as 1-chlorooctadecane allow for a reliable prediction of the chemical shifts.[3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm, predicted) | Multiplicity | Integration | Assignment |
| ~3.53 | Triplet (t) | 2H | Cl-CH₂ -R |
| ~1.76 | Quintet (p) | 2H | Cl-CH₂-CH₂ -R |
| ~1.25 | Broad s/m | 34H | -(CH₂ )₁₇- |
| ~0.88 | Triplet (t) | 3H | -CH₃ |
Predicted data based on trends from shorter 1-chloroalkanes in CDCl₃ solvent.[3][4][5][6]
Interpretation:
-
Downfield Triplet (δ ~3.53 ppm): The two protons on the carbon directly bonded to the chlorine (C1) are the most deshielded due to the inductive effect of the electronegative chlorine atom. This signal appears as a triplet because of coupling to the two adjacent protons on C2.
-
Quintet (δ ~1.76 ppm): The protons on the C2 carbon are slightly deshielded and appear as a quintet due to coupling with the two protons on C1 and the two protons on C3.
-
Bulk Methylene Signal (δ ~1.25 ppm): The vast majority of the methylene groups in the long alkyl chain are in a similar chemical environment, resulting in a large, overlapping signal that is typically unresolved.
-
Upfield Triplet (δ ~0.88 ppm): The terminal methyl group protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. Similar to the proton spectrum, the carbons closest to the chlorine atom exhibit the most significant downfield shifts. The spectrum for long-chain n-alkanes shows distinct signals for the carbons near the end of the chain, while the interior carbons often overlap.[7]
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm, estimated) | Assignment |
| ~45.1 | C l-CH₂-R |
| ~32.6 | Cl-C H₂-R |
| ~31.9 | Interior CH₂ |
| ~29.7 - ~29.1 | Interior CH₂ |
| ~26.8 | Cl-CH₂-CH₂-C H₂-R |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Estimated data based on known shifts for long-chain alkanes and substituent effects of chlorine in CDCl₃ solvent.[7]
Interpretation:
-
C1 (δ ~45.1 ppm): The carbon directly attached to the chlorine is the most deshielded and appears furthest downfield.
-
C2 and C3 (δ ~32.6, ~26.8 ppm): The inductive effect of the chlorine atom extends to the next few carbons, causing them to have distinct chemical shifts.
-
Interior Carbons (δ ~31.9 - ~29.1 ppm): The carbons in the middle of the long chain (approximately C4 to C18) have very similar chemical environments, leading to a cluster of overlapping signals in this region.[7]
-
Terminal Carbons (δ ~22.7, ~14.1 ppm): The last two carbons of the chain (C19 and C20) have distinct, well-resolved signals at the most upfield positions, consistent with a typical alkane chain terminus.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by absorptions from C-H and C-Cl bonds.
Table 3: Key IR Absorption Bands for this compound (Gas Phase)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2962 - 2853 | C-H Stretch (Alkyl) | Strong |
| 1467 | C-H Bend (CH₂ Scissoring) | Medium |
| 728 | C-H Bend (CH₂ Rocking) | Weak |
| 650 - 645 | C-Cl Stretch | Medium |
Data extracted from the NIST Gas-Phase Infrared Database.[1]
Interpretation:
-
C-H Stretching (2962 - 2853 cm⁻¹): The strong, sharp peaks in this region are characteristic of symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methyl and methylene groups.[8]
-
C-H Bending (1467 cm⁻¹ and 728 cm⁻¹): The peak at 1467 cm⁻¹ corresponds to the scissoring deformation of the CH₂ groups. The weaker absorption around 728 cm⁻¹ is indicative of the rocking motion of a long chain of methylene units (four or more).[9]
-
C-Cl Stretching (650 - 645 cm⁻¹): The absorption in this region of the fingerprint district is characteristic of the C-Cl stretching vibration in a primary chloroalkane.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of the ions provides information about the molecular weight and structure.
Caption: Key fragmentation pathways for this compound in EI-MS.
Table 4: Major Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 316 / 318 | Very Low | [C₂₀H₄₁Cl]⁺˙ (Molecular Ion, M⁺˙) |
| 281 | Low | [C₂₀H₄₁]⁺ (Loss of •Cl) |
| 91 / 93 | Moderate | [C₄H₈Cl]⁺ |
| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | High | [C₃H₇]⁺ (Propyl cation) |
| 49 / 51 | Moderate | [CH₂Cl]⁺ |
Data interpreted from the NIST Mass Spectrum.[2][10]
Interpretation:
-
Molecular Ion (m/z 316/318): The molecular ion peak is expectedly weak for a long-chain alkane.[11] The presence of a pair of peaks separated by 2 m/z units in a roughly 3:1 intensity ratio (M⁺˙ at 316 for ³⁵Cl and M+2 at 318 for ³⁷Cl) is a definitive signature for a monochlorinated compound.
-
Fragmentation Pattern: The spectrum is dominated by a series of alkyl carbocation fragments ([CₙH₂ₙ₊₁]⁺) separated by 14 mass units (-CH₂-). This is a classic pattern for linear alkanes.[12] The most abundant peaks are typically smaller, more stable carbocations like the tert-butyl cation (m/z 57, often the base peak through rearrangement) and the propyl cation (m/z 43).
-
Chlorine-Containing Fragments: Fragments retaining the chlorine atom, such as [CH₂Cl]⁺ (m/z 49/51) from alpha-cleavage and larger fragments like [C₄H₈Cl]⁺ (m/z 91/93), also display the characteristic 3:1 isotopic pattern.
Experimental Methodologies
The data presented in this guide are typically acquired using standard analytical instrumentation and protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[13] The use of a deuterated solvent is crucial to avoid large interfering signals from the solvent itself.[14]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation (Gas Phase): Introduce a small amount of this compound into a gas cell. The cell is then placed in the spectrometer's sample compartment. Gas-phase spectra show sharper, more resolved rotational-vibrational bands compared to liquid or solid states.[15]
-
Sample Preparation (Neat Liquid): If the sample is a low-melting solid or liquid, a thin film can be prepared by placing a drop of the molten sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty gas cell or clean salt plates is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.[16]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. The GC column temperature is programmed to ramp up, ensuring volatilization of the long-chain compound.
-
Ionization: In the ion source, subject the volatilized sample molecules to electron ionization (EI), typically at 70 eV. This high energy causes ionization and extensive, reproducible fragmentation.[17]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions, and plot their relative abundance as a function of their m/z ratio to generate the mass spectrum.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1-Chlorooctadecane(3386-33-2) 1H NMR [m.chemicalbook.com]
- 4. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorodecane(1002-69-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Chlorododecane(112-52-7) 1H NMR spectrum [chemicalbook.com]
- 7. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 13. youtube.com [youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion–Molecule Reaction Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Melting and Boiling Points of 1-Chloroeicosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroeicosane, a long-chain saturated alkyl halide with the chemical formula C₂₀H₄₁Cl, serves as a significant building block in organic synthesis and finds applications in various fields, including the development of novel pharmaceuticals and specialty materials. Its long alkyl chain imparts specific physicochemical properties that are of interest in applications requiring tailored lipophilicity and controlled reactivity. A thorough understanding of its fundamental thermal properties, namely its melting and boiling points, is paramount for its synthesis, purification, handling, and application in further chemical transformations. This guide provides a comprehensive overview of the melting and boiling points of this compound, delving into the theoretical underpinnings, experimental determination methodologies, and factors influencing these critical physical constants.
Physicochemical Properties of this compound
The melting and boiling points of this compound are primarily governed by the intermolecular forces present. As a long-chain, non-polar molecule with a terminal chlorine atom, the dominant intermolecular attractions are van der Waals dispersion forces. The extended carbon chain allows for a large surface area of contact between molecules, leading to significant dispersion forces. The polar carbon-chlorine bond introduces a dipole moment, resulting in dipole-dipole interactions, which also contribute to the overall intermolecular attraction, albeit to a lesser extent than the dispersion forces in such a long-chain molecule.
| Property | Value | Source |
| Melting Point | 71.93 °C (345.08 K) | Calculated (Joback Method)[1] |
| Boiling Point | 421.28 °C (694.43 K) | Calculated (Joback Method)[1] |
It is important to note that the values presented are calculated and experimental verification is recommended for critical applications.
Theoretical Framework: Understanding Melting and Boiling Point Trends
The melting and boiling points of homologous series of 1-chloroalkanes exhibit predictable trends. As the length of the carbon chain increases, the surface area of the molecule also increases. This enhancement in surface area leads to stronger van der Waals dispersion forces between the molecules. Consequently, more energy is required to overcome these forces to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Therefore, a general increase in both melting and boiling points is observed with increasing chain length in the 1-chloroalkane series.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points of this compound is crucial for its characterization and for ensuring its purity. The following sections detail the standard experimental protocols for these measurements.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, and this endothermic event is detected by the instrument.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period.
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting peak.
References
An In-depth Technical Guide to 1-Chloroeicosane
This guide provides a comprehensive overview of 1-Chloroeicosane, a long-chain halogenated alkane, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structural and physicochemical properties, synthesis, reactivity, and analytical characterization, with a focus on its potential applications in the pharmaceutical landscape.
Introduction and Molecular Structure
This compound (C₂₀H₄₁Cl) is a saturated, unbranched chloroalkane consisting of a twenty-carbon chain with a single chlorine atom at the C1 position.[1][2] Its linear formula is CH₃(CH₂)₁₈CH₂Cl. This simple yet defining structure imparts specific chemical characteristics that are of interest in organic synthesis and material science.
The molecule's long aliphatic chain renders it highly non-polar, while the terminal chlorine atom introduces a site of reactivity, making it a useful intermediate for introducing a C20 alkyl group into other molecules.
Molecular Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound are predominantly dictated by its long hydrocarbon tail. These properties are crucial for predicting its behavior in various solvents, reaction conditions, and biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁Cl | [1] |
| Molecular Weight | 316.99 g/mol | [1] |
| Appearance | Solid | [7] |
| Melting Point | 36-38 °C (for the parent alkane, eicosane) | [8] |
| Boiling Point | 343.1 °C (for the parent alkane, eicosane) | [8] |
| Density | 0.7886 g/cm³ at 20 °C (for the parent alkane, eicosane) | [9] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [8] |
| InChI Key | AFGNVSCTEXUEJE-UHFFFAOYSA-N | [1] |
Note: Some physical properties are referenced from its parent alkane, eicosane, due to the limited availability of specific experimental data for this compound.
Synthesis and Reactivity
3.1. General Synthesis Pathway
This compound is typically synthesized from its corresponding alcohol, 1-eicosanol. A common and efficient method is the reaction of 1-eicosanol with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl). The use of thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification.
Conceptual Synthesis Workflow:
Caption: Synthesis of this compound from 1-Eicosanol.
3.2. Key Reactions and Mechanistic Insights
As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions (SN2). The chlorine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.
Examples of Nucleophilic Substitution Reactions:
-
Formation of Ethers (Williamson Ether Synthesis): Reaction with an alkoxide (RO⁻) yields an eicosyl ether.
-
Formation of Amines: Reaction with ammonia or primary/secondary amines can be used to synthesize long-chain amines.
-
Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
-
Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent forms the corresponding Grignard reagent, eicosylmagnesium chloride, a powerful carbon nucleophile.
Experimental Protocol: Grignard Reagent Formation
-
Preparation: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to the magnesium. The reaction may be initiated by gentle heating or the addition of a small crystal of iodine.
-
Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional period to ensure complete reaction. The resulting grey solution of the Grignard reagent is then ready for use in subsequent synthetic steps.
Applications in Drug Development and Research
The long alkyl chain of this compound makes it a valuable building block for the synthesis of lipophilic molecules. In drug development, modifying a pharmacologically active compound with a long alkyl chain can significantly alter its pharmacokinetic properties, such as:
-
Increased Lipophilicity: Enhancing the ability of a drug to cross cell membranes.
-
Prolonged Half-life: The bulky alkyl group can sterically hinder metabolic enzymes, slowing down the drug's degradation.
-
Targeting Lipid-rich Environments: Facilitating the accumulation of a drug in adipose tissue or the lipid bilayers of cells.
While direct applications of this compound in marketed drugs are not widespread, it serves as a model compound and a starting material for the synthesis of various research probes and potential therapeutic agents.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
5.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is characterized by a triplet corresponding to the -CH₂Cl protons at approximately 3.5 ppm, a large signal from the -(CH₂)₁₈- methylene groups around 1.2-1.4 ppm, and a triplet from the terminal methyl group around 0.9 ppm.
-
¹³C NMR: The carbon spectrum shows a distinct signal for the carbon attached to the chlorine atom (C-Cl) at a downfield chemical shift, with the remaining methylene and methyl carbons appearing in the upfield aliphatic region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio). Fragmentation patterns typically involve the loss of HCl and cleavage of the alkyl chain.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-Cl stretching vibration in the fingerprint region.[10]
5.2. Chromatographic Techniques
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of this compound. The retention index is a key parameter for its identification.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity analysis, particularly for less volatile derivatives of this compound.
Data Visualization: Analytical Workflow
Caption: General workflow for the synthesis and analysis of this compound.
Safety, Handling, and Storage
This compound is classified as a hazardous substance.[5][7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]
Conclusion
This compound is a versatile long-chain alkyl halide with significant potential as a synthetic intermediate in various fields, including drug development. Its straightforward synthesis and predictable reactivity make it a valuable tool for introducing lipophilicity and modulating the physicochemical properties of target molecules. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its effective and safe utilization in a research and development setting.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 42217-02-7 [chemicalbook.com]
- 7. This compound | 42217-02-7 [sigmaaldrich.com]
- 8. Eicosane - Wikipedia [en.wikipedia.org]
- 9. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
Unlocking the Potential of 1-Chloroeicosane: A Technical Guide for Researchers
Introduction: Beyond a Simple Alkyl Halide
1-Chloroeicosane (C₂₀H₄₁Cl), a long-chain saturated chloroalkane, presents itself as a versatile and often underutilized building block in modern chemical research. While its primary identity is that of a simple alkyl halide, its twenty-carbon chain imparts unique physicochemical properties that open doors to a diverse range of applications, from the synthesis of functional surfactants and advanced materials to the development of sophisticated drug delivery systems. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this compound, complete with actionable protocols and the scientific rationale behind them.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in any synthetic or formulation strategy. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Unit | Reference(s) |
| CAS Number | 42217-02-7 | - | [1] |
| Molecular Formula | C₂₀H₄₁Cl | - | [2][3] |
| Molecular Weight | 316.99 | g/mol | [4] |
| Appearance | Solid | - | [5] |
| Melting Point | 37.6 | °C | [4] |
| Boiling Point | 407.35 (estimated) | °C | [4] |
| Purity | Typically ≥96% (GC) | % | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | - | |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | - | [5] |
Part 1: The Synthetic Versatility of this compound
The reactivity of this compound is primarily centered around the single chlorine atom, which serves as a leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups at the terminus of the C20 alkyl chain, paving the way for the synthesis of a wide array of functionalized long-chain molecules.
Synthesis of Quaternary Ammonium Compounds: Crafting Cationic Surfactants
The long hydrophobic eicosyl chain makes this compound an ideal precursor for the synthesis of cationic surfactants, specifically quaternary ammonium compounds (QACs).[7][8] These molecules, possessing a positively charged head group and a long lipophilic tail, are of significant interest as antimicrobial agents, phase transfer catalysts, and components in drug delivery systems.[9][10][11]
Reaction Principle: The synthesis of N,N,N-trimethyl-1-icosanaminium chloride (a C20 QAC) from this compound is a classic example of a nucleophilic substitution reaction (specifically, an SN2 reaction), where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom bonded to the chlorine.[12][13]
Synthesis of a C20 Quaternary Ammonium Compound (QAC).
Detailed Experimental Protocol: Synthesis of N,N,N-trimethyl-1-icosanaminium chloride
This protocol is adapted from general procedures for the synthesis of quaternary ammonium salts from alkyl halides.[14][15]
-
Materials:
-
This compound (1 equivalent)
-
Trimethylamine (≥ 3 equivalents, as a solution in a suitable solvent like ethanol or as a condensed gas)
-
A polar aprotic solvent such as Acetonitrile or N,N-Dimethylformamide (DMF)
-
Anhydrous ether (for washing)
-
High-pressure reaction vessel (if using gaseous trimethylamine) or a round-bottom flask with a reflux condenser.
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the chosen polar aprotic solvent.
-
Add the excess trimethylamine to the solution. If using a solution of trimethylamine, it can be added directly. If using gaseous trimethylamine, it should be condensed into the cooled reaction vessel.
-
Seal the vessel and heat the reaction mixture with stirring. A typical reaction temperature is in the range of 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
The product, a white solid, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the product with anhydrous ether to remove any unreacted starting material and solvent residues.
-
Dry the final product, N,N,N-trimethyl-1-icosanaminium chloride, under vacuum.
-
-
Self-Validation:
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: The melting point of the purified product should be sharp and consistent with literature values if available.
-
Pathway to "Click Chemistry": Synthesis of 1-Azidoeicosane
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation, materials science, and drug discovery due to its high efficiency and specificity.[9][16][17] this compound can be readily converted to 1-azidoeicosane, a key precursor for engaging in click reactions.
Reaction Principle: This is another SN2 reaction where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride from this compound.[12][13]
Synthesis of 1-Azidoeicosane from this compound.
Detailed Experimental Protocol: Synthesis of 1-Azidoeicosane
-
Materials:
-
This compound (1 equivalent)
-
Sodium azide (NaN₃, 1.5 - 2 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent
-
Water
-
Diethyl ether or hexane for extraction
-
-
Procedure:
-
Dissolve this compound in DMF or DMSO in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture with stirring to 60-80 °C. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase with diethyl ether or hexane (3x).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-azidoeicosane.
-
The product can be purified by column chromatography on silica gel if necessary.
-
-
Self-Validation:
-
Characterization: The formation of the azide can be confirmed by FT-IR spectroscopy (a characteristic sharp peak around 2100 cm⁻¹) and NMR spectroscopy.
-
The resulting 1-azidoeicosane can then be used in CuAAC reactions with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole, effectively "clicking" the long eicosyl chain onto a molecule of interest.[10][18][19][20][21]
Part 2: Surface Modification and Advanced Materials
The long, hydrophobic C20 chain of this compound and its derivatives is a powerful tool for modifying the properties of surfaces and creating novel materials.
Self-Assembled Monolayers (SAMs) for Surface Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate.[22] They are a cornerstone of nanoscience, enabling precise control over the chemical and physical properties of surfaces. By converting this compound to 1-eicosanethiol, researchers can form robust SAMs on gold surfaces.
Synthetic Pathway to 1-Eicosanethiol:
This compound can be converted to 1-eicosanethiol via a two-step process: first, reaction with thiourea to form an isothiouronium salt, followed by hydrolysis.
Synthesis of 1-Eicosanethiol from this compound.
Detailed Experimental Protocol: Formation of an Eicosanethiol SAM on Gold
This protocol is a standard procedure for forming alkanethiol SAMs on gold surfaces.[2][5][6]
-
Materials:
-
Clean gold substrate (e.g., gold-coated silicon wafer or glass slide)
-
1-Eicosanethiol
-
Anhydrous ethanol
-
Clean glass or polypropylene container with a sealable cap
-
Tweezers
-
Dry nitrogen gas
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents ). Alternatively, UV-ozone cleaning or argon plasma cleaning can be used. Rinse the cleaned substrate with deionized water and then with ethanol, and dry it under a stream of dry nitrogen.
-
Thiol Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of 1-eicosanethiol in anhydrous ethanol.
-
Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution in a clean container.
-
Inert Atmosphere: Purge the container with dry nitrogen to displace air and minimize oxidation of the thiol. Seal the container.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed thiols.
-
Drying: Dry the substrate with a gentle stream of dry nitrogen.
-
-
Self-Validation:
-
Wettability: The formation of a hydrophobic SAM can be confirmed by measuring the contact angle of a water droplet on the surface. A high contact angle (typically >100°) indicates a well-formed hydrophobic monolayer.
-
Surface Characterization: Techniques such as X-ray photoelectron spectroscopy (XPS), ellipsometry, and atomic force microscopy (AFM) can be used to characterize the thickness, composition, and morphology of the SAM.
-
Functionalization of Nanoparticles
The principles of SAM formation can be extended to the functionalization of gold nanoparticles.[3][7][8] Coating gold nanoparticles with 1-eicosanethiol creates a hydrophobic shell, allowing for their dispersion in nonpolar solvents and serving as a platform for further functionalization.
Workflow for Gold Nanoparticle Functionalization:
Functionalization of Gold Nanoparticles with 1-Eicosanethiol.
Component in Phase Change Materials (PCMs)
n-Eicosane, the parent alkane of this compound, is a promising phase change material (PCM) for thermal energy storage due to its suitable melting point (around 36-38 °C) and high latent heat of fusion.[10][21][23] this compound can be used as a starting material to synthesize functionalized eicosane derivatives for creating shape-stabilized or microencapsulated PCMs with improved thermal conductivity and stability.[5][7][18]
Part 3: Applications in Drug Delivery and Analytical Sciences
The long alkyl chain of this compound is a valuable asset in the design of drug delivery vehicles and as a standard in analytical techniques.
Hydrophobic Component in Drug Delivery Systems
The eicosyl chain can be incorporated into various drug delivery systems to enhance their lipophilicity, improve drug encapsulation, and control release profiles.
-
Lipid Nanoparticles (LNPs): Functionalized lipids containing a C20 tail derived from this compound can be synthesized and incorporated into the formulation of LNPs for the delivery of nucleic acids (e.g., mRNA) or hydrophobic drugs.[12][22][23][24][25]
-
Polymer-Drug Conjugates and Micelles: The eicosyl group can be attached to polymers, such as polyethylene glycol (PEG), to create amphiphilic copolymers that self-assemble into micelles or polymersomes for drug encapsulation.[11][17][26][27]
Conceptual Workflow for a C20-Containing Drug Delivery Vehicle:
Conceptual pathway to a C20-based drug delivery system.
Internal Standard in Gas Chromatography (GC)
In quantitative analysis using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[4][11][20][28][29] this compound, with its high boiling point and distinct mass spectrum, can serve as an excellent internal standard for the analysis of other long-chain compounds.
Protocol for Using this compound as an Internal Standard in GC-MS
-
Selection Rationale: this compound is suitable as an internal standard for the analysis of long-chain hydrocarbons, fatty acids, and other high molecular weight compounds due to its similar chromatographic behavior and low volatility.
-
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane or chloroform) at a known concentration.
-
Spike Samples and Standards: Add a precise and consistent volume of the internal standard stock solution to all calibration standards and unknown samples.
-
GC-MS Analysis: Analyze the spiked standards and samples by GC-MS.
-
Quantification: For each chromatogram, determine the peak areas of the analyte(s) of interest and the internal standard (this compound). Calculate the response factor for each analyte from the calibration standards. Use the response factor and the peak area ratio of the analyte to the internal standard in the unknown samples to determine the concentration of the analyte.
-
Conclusion: A Versatile Tool for Innovation
This compound, with its long alkyl chain and reactive chloride, is more than just a simple chemical. It is a versatile starting material that can be transformed into a wide range of functional molecules with applications spanning from materials science and surface chemistry to drug delivery and analytical sciences. The protocols and concepts outlined in this guide provide a foundation for researchers to explore and unlock the full potential of this valuable chemical building block. As the demand for advanced materials and sophisticated therapeutic systems continues to grow, the creative application of seemingly simple molecules like this compound will undoubtedly play a crucial role in driving innovation.
References
- 1. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Optimization of n-Eicosane as Core Material for Microencapsulation in Silica Shell for Enhanced Thermal Energy Storage Performance - AURIC [auric.or.kr]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 15. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic lipids synthesis - Nucleosyn [nucleosyn.com]
- 26. Synthesis and self-assembly of biodegradable polyethylene glycol-poly (lactic acid) diblock copolymers as polymersomes for preparation of sustained release system of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. 1-Eicosanethiol | C20H42S | CID 139443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Organic Syntheses Procedure [orgsyn.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Chloroeicosane
For the dedicated researcher, scientist, and drug development professional, the introduction of novel compounds into a workflow is the lifeblood of discovery. With this innovation comes the profound responsibility of ensuring the safety of oneself, one's colleagues, and the integrity of the research. 1-Chloroeicosane, a long-chain alkyl halide, is one such compound that, while valuable in synthesis and development, demands a comprehensive understanding of its safe handling, storage, and emergency management. This guide provides an in-depth, experience-driven perspective on the necessary precautions, moving beyond mere procedural lists to explain the causality behind each safety recommendation.
Understanding the Compound: Physicochemical & Toxicological Profile
A foundational element of safe handling is a thorough understanding of the substance's intrinsic properties. While specific toxicological data for this compound is not extensively available, its classification as a long-chain chlorinated paraffin (LCCP) provides a basis for a conservative and proactive safety approach.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below. These properties are critical in assessing its behavior in a laboratory setting, from potential dust generation to its persistence in the environment.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁Cl | PubChem[1] |
| Molecular Weight | 316.99 g/mol | Cheméo[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point (Tfus) | 345.08 K (71.93 °C) | Joback Method (Calculated)[3] |
| Boiling Point (Tb) | 694.43 K (421.28 °C) | Joback Method (Calculated)[3] |
| Water Solubility (log10WS) | -8.35 (Calculated) | Crippen Method[3] |
| Octanol/Water Partition Coefficient (logP) | 8.267 (Calculated) | Crippen Method[3] |
The high molecular weight and low calculated water solubility suggest that this compound will be persistent in the environment and has a potential for bioaccumulation.[4] Its solid form at room temperature necessitates specific handling procedures to avoid the generation of airborne particulates.
Toxicological Profile and Hazard Identification
As a long-chain alkyl halide, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Given the limited specific toxicological data, a precautionary principle should be applied. It is prudent to treat this compound as a substance with unknown long-term health effects and to handle it in a manner that minimizes all potential routes of exposure.[4][5]
Exposure Control and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental concept in chemical safety. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is crucial for any procedure that could generate dust or aerosols, such as weighing, transferring, or preparing solutions. The fume hood's consistent airflow protects the user from inhaling airborne particles. For highly sensitive weighing procedures where the airflow of a standard fume hood may cause inaccuracies, a balance enclosure or glove box provides a more controlled environment while still ensuring containment.[6]
Administrative Controls: Safe Work Practices
Administrative controls are the standard operating procedures (SOPs) that dictate how work is to be performed safely. For this compound, these include:
-
Designated Work Areas: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signage.[7] This prevents cross-contamination of other work surfaces and alerts others to the potential hazards.
-
Minimizing Quantities: Only the minimum necessary amount of this compound should be ordered and used for any given experiment.[7] This reduces the potential severity of a spill or exposure incident.
-
Training: All personnel handling this compound must be thoroughly trained on the specific hazards and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashes or significant dust generation.[1]
-
Skin Protection: A lab coat should be worn at all times. Chemical-resistant gloves are essential. Given that this compound is a solid, incidental contact is the primary concern. Nitrile gloves provide adequate protection against minor splashes and solid particulates. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered.[5]
-
Respiratory Protection: When engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[9]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE when handling this compound.
Step-by-Step Handling and Storage Protocols
Adherence to well-defined protocols is crucial for minimizing the risk of exposure and ensuring the quality of the research.
Safe Weighing Procedure for this compound
-
Preparation: Don all required PPE. Designate a work area within a chemical fume hood and cover the surface with absorbent bench paper.[6]
-
Tare the Container: Place a clean, labeled, and sealable container on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound from the stock container to the tared container using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.[9]
-
Seal and Clean: Immediately seal the receiving container and the stock container. Wipe the spatula clean with a dry wipe, which should then be disposed of as hazardous waste.
-
Final Weighing: Re-weigh the sealed container to determine the exact amount of substance transferred.
-
Decontamination: Clean the balance and the surrounding work area with a damp cloth to remove any residual particulates. Dispose of the bench paper and cleaning materials as hazardous waste.[7]
Storage Requirements
Proper storage is essential to maintain the stability of this compound and prevent accidental release or reaction.
-
Location: Store this compound in a cool, dry, and well-ventilated area.[6]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[6]
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents.[6] While alkyl halides are not typically considered oxidizing agents themselves, they can react with strong oxidizers.[10]
-
Labeling: All containers must be clearly labeled with the chemical name and all relevant hazard warnings.[4]
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Spill Cleanup Protocol
The following protocol is for a small, manageable spill of this compound. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Caption: A step-by-step workflow for the safe cleanup of a solid chemical spill.
Firefighting Measures
In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as this may spread the material. Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including hydrogen chloride gas, may be produced.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[13]
-
Segregation: Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal and recycling where possible.[14][15]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for this compound waste.[13]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific guidance and to arrange for waste pickup.[13]
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By integrating a thorough knowledge of its properties with robust engineering controls, meticulous work practices, and appropriate personal protective equipment, researchers can confidently and safely unlock the potential of this and other novel compounds in their pursuit of scientific advancement.
References
- 1. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 42217-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- 4. gla.ac.uk [gla.ac.uk]
- 5. twu.edu [twu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 9. studylib.net [studylib.net]
- 10. quora.com [quora.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Long-Chain Chloroalkanes
Foreword for the Modern Researcher
Long-chain chloroalkanes (LCCPs), encompassing carbon chain lengths from C18 to C30 and beyond, are industrially significant compounds valued for their chemical inertness, low volatility, and flame-retardant properties.[1][2] They find extensive use as plasticizers in polymers like PVC, as additives in industrial lubricants and cutting fluids, and in sealants and coatings.[1][2] However, the efficacy and safety of these applications are intrinsically linked to their thermal stability. Understanding the response of LCCPs to thermal stress is paramount for predicting their service life, ensuring safe processing temperatures, and mitigating the formation of hazardous degradation products.
This guide provides a comprehensive technical overview of the thermal stability of long-chain chloroalkanes, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental mechanisms of their thermal decomposition, explore the key factors influencing their stability, detail robust analytical methodologies for their characterization, and discuss strategies for enhancing their thermal resilience.
The Core Mechanism of Thermal Degradation: Dehydrochlorination
The primary pathway for the thermal decomposition of long-chain chloroalkanes is dehydrochlorination , a chemical reaction involving the elimination of a hydrogen chloride (HCl) molecule.[3] This process is autocatalytic, meaning the HCl product accelerates the degradation of the remaining chloroalkane.[3]
The degradation process can be conceptualized in the following stages:
-
Initiation: The process begins at sites of weakly bonded chlorine atoms, often considered to be at the ends of the carbon chain.[3] Thermal energy causes the scission of a carbon-chlorine (C-Cl) bond and a neighboring carbon-hydrogen (C-H) bond, leading to the formation of a double bond (alkene) and a molecule of hydrogen chloride.
-
Propagation: The newly formed double bond can activate adjacent C-Cl bonds, making them more susceptible to elimination. The released HCl can also catalyze further dehydrochlorination, leading to a "zipper-like" chain reaction along the polymer backbone.[3] This results in the formation of conjugated polyene structures (alternating single and double bonds), which are responsible for the discoloration (yellowing to browning) often observed during the degradation of chlorinated materials.
-
Further Reactions: At elevated temperatures (typically above 400°C), the long-chain hydrocarbon backbone can undergo cleavage, forming shorter-chain chlorinated and unsaturated hydrocarbons.[4] Cyclization and aromatization can also occur, potentially leading to the formation of chlorinated aromatic compounds.[4]
Below is a diagram illustrating the fundamental dehydrochlorination process.
Caption: Initial dehydrochlorination of a long-chain chloroalkane.
Key Factors Influencing Thermal Stability
The thermal stability of a long-chain chloroalkane is not an intrinsic constant but is influenced by a confluence of structural and environmental factors.
Carbon Chain Length and Degree of Chlorination
Generally, the thermal stability of n-alkanes increases with molecular weight due to stronger van der Waals forces. However, in chloroalkanes, the relationship is more complex. While longer carbon chains provide a more stable backbone, the presence and density of chlorine atoms are critical.
Higher chlorination levels can lead to a decrease in thermal stability. This is because a higher density of chlorine atoms increases the statistical probability of having labile chlorine atoms that can initiate dehydrochlorination. Furthermore, higher chlorination can lead to faster degradation once initiated.
The following table provides estimated decomposition onset temperatures for various long-chain chloroalkanes, illustrating the influence of chain length and chlorine content.
| Chloroalkane (Carbon Chain) | Chlorine Content (wt%) | Estimated Decomposition Onset (°C) |
| C18-C20 | 44 | >210 |
| C18-C20 | 52 | >210 |
| C23 (average) | 42-54 | >210-300 |
| C18-C28 | 71.5 | >210 |
Note: Decomposition onset temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
Position of Chlorine Atoms
Presence of Impurities
The purity of the initial paraffin wax feedstock is crucial for the thermal stability of the final chlorinated product. The presence of impurities such as branched-chain alkanes, aromatic hydrocarbons, and basic nitrogen compounds can significantly reduce thermal stability.[3]
-
Branched-chain alkanes: Can form tertiary chlorides during chlorination, which are less stable.
-
Aromatic hydrocarbons: Can lead to the formation of unstable side-chain chlorinated aromatics.
-
Basic nitrogen compounds (e.g., pyridine, quinoline): Can act as catalysts for dehydrochlorination.[3]
Enhancing Thermal Stability: The Role of Stabilizers
To counteract the inherent thermal instability of long-chain chloroalkanes, heat stabilizers are often incorporated. These additives function through several mechanisms to inhibit the dehydrochlorination process.
Mechanism of Action of Heat Stabilizers
Effective heat stabilizers for chlorinated paraffins typically perform one or more of the following functions:
-
HCl Scavenging: They rapidly neutralize the hydrogen chloride produced during decomposition, thereby preventing its catalytic effect on further degradation.[3] Metal soaps, such as calcium and zinc stearates, are commonly used for this purpose.
-
Substitution of Labile Chlorine Atoms: Some stabilizers can react with and replace the unstable chlorine atoms on the chloroalkane chain with more stable functional groups, thus inhibiting the initiation of dehydrochlorination.
-
Reaction with Polyenes: Certain stabilizers can react with the conjugated double bonds formed during degradation, disrupting the conjugation and thus preventing the discoloration and further degradation associated with these structures.[3]
-
Antioxidant Activity: As oxidation can also contribute to degradation, some stabilizer systems include antioxidants to prevent oxidative reactions.
Synergistic Effects of Stabilizer Systems
In many applications, a combination of stabilizers is used to achieve a synergistic effect, providing more comprehensive protection than any single component. A common example is the use of a mixed metal soap system, such as calcium/zinc stearate, often in conjunction with an epoxy compound like epoxidized soybean oil (ESBO).
-
Calcium Stearate: Primarily acts as an HCl scavenger and provides long-term stability.
-
Zinc Stearate: Is highly effective at replacing labile chlorine atoms, providing good initial color and stability. However, the zinc chloride (ZnCl2) formed can be a potent catalyst for degradation (a phenomenon known as "zinc burning").
-
Epoxidized Soybean Oil (ESBO): Acts as a secondary stabilizer by scavenging HCl and reacting with the ZnCl2 to regenerate the more stable zinc stearate, thus mitigating the "zinc burning" effect.
The interplay between these components is illustrated in the following diagram:
References
Methodological & Application
Synthesis of 1-Chloroeicosane from eicosanol
Application Note & Protocol
High-Yield Synthesis of 1-Chloroeicosane via Thionyl Chloride-Mediated Chlorination of 1-Eicosanol
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable long-chain alkyl halide intermediate, from its corresponding primary alcohol, 1-eicosanol. The protocol employs thionyl chloride (SOCl₂) as the chlorinating agent, a method selected for its high efficiency, straightforward execution, and the convenient removal of gaseous byproducts. This document details the underlying reaction mechanism, critical safety procedures for handling thionyl chloride, a step-by-step experimental workflow, and robust analytical methods for product characterization. The guide is designed for researchers in organic synthesis, materials science, and drug development, offering insights into causality and practical troubleshooting to ensure a reliable and high-yield conversion.
Introduction and Rationale
This compound (C₂₀H₄₁Cl) is a key synthetic intermediate used in the production of surfactants, phase-transfer catalysts, and as a precursor for introducing the C20 alkyl chain in pharmaceutical and materials science applications. The conversion of long-chain alcohols to their corresponding alkyl chlorides is a fundamental transformation in organic chemistry.
Several methods exist for this chloro-dehydroxylation, including the Appel[1][2] and Mitsunobu reactions.[3][4] However, for primary alcohols such as 1-eicosanol, chlorination using thionyl chloride (SOCl₂) is often the preferred method.[5] This preference is due to several factors:
-
High Efficiency: The reaction typically proceeds to completion with high yields.
-
Irreversibility: The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape the reaction mixture, driving the equilibrium towards the product.[5]
-
Simplified Purification: The volatile nature of the byproducts and excess reagent simplifies the workup and purification process.[5]
This protocol provides a standardized procedure optimized for the specific conversion of 1-eicosanol, addressing the practical aspects of reagent handling, reaction monitoring, and product validation.
Reaction Scheme and Mechanism
The overall reaction is the substitution of the hydroxyl group of 1-eicosanol with a chloride atom.
Scheme 1: Synthesis of this compound from 1-Eicosanol
Mechanism: The reaction proceeds through a two-step process involving the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by a chloride ion.[6]
-
Formation of Alkyl Chlorosulfite: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, and subsequent deprotonation (often by a mild base like pyridine, or the displaced chloride ion) yields a reactive alkyl chlorosulfite intermediate.[6][7]
-
Nucleophilic Substitution (Sɴ2): The chloride ion (Cl⁻) generated in the first step then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. This occurs via an Sɴ2 mechanism, displacing the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion.[7] For primary alcohols like 1-eicosanol, this pathway is highly favored.[7]
Critical Safety Precautions: Handling Thionyl Chloride
Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive reagent. Strict adherence to safety protocols is mandatory.[8]
-
Work Area: All operations must be conducted inside a certified chemical fume hood with proper ventilation.[9][10] An emergency shower and eyewash station must be immediately accessible.[11]
-
Personal Protective Equipment (PPE): Wear a full-face shield or tightly fitting safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., neoprene or Viton).[8][9]
-
Moisture Sensitivity: SOCl₂ reacts violently with water, releasing toxic HCl and SO₂ gases.[11][12] All glassware must be flame-dried or oven-dried before use, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). Never allow water to come into contact with the reagent or its storage container.[12]
-
Quenching and Disposal: Excess thionyl chloride must be quenched carefully by slowly adding the reaction mixture to crushed ice or ice-cold water under vigorous stirring in a fume hood.[13] This is a highly exothermic process. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 1-Eicosanol (C₂₀H₄₂O) | ≥98% | Sigma-Aldrich | M.W. 298.55 g/mol [14] |
| Thionyl Chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich | M.W. 118.97 g/mol , d=1.63 g/mL |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | EMD Millipore | Use from a sealed bottle or solvent system. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For preparing a saturated aqueous solution. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography if needed. |
| Hexane / Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography mobile phase. |
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
5.1 Reaction Setup
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a rubber septum, a thermometer, and a reflux condenser connected to a gas bubbler (or a trap containing NaOH solution) to neutralize HCl and SO₂ gases.
-
Place the entire setup under a positive pressure of dry nitrogen or argon.
-
To the flask, add 1-eicosanol (2.99 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir until the alcohol is fully dissolved.
5.2 Reagent Addition
-
Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature during addition is critical to control the initial exothermic reaction.
-
Using a syringe, slowly add thionyl chloride (0.88 mL, 1.44 g, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over 15-20 minutes.
-
During the addition, observe for gas evolution (HCl and SO₂). Ensure the gas is being safely vented through the trap.
5.3 Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 95:5 Hexane:Ethyl Acetate). The product (this compound) will have a higher Rƒ value (be less polar) than the starting alcohol. The reaction is complete when the spot corresponding to 1-eicosanol is no longer visible.
5.4 Workup and Purification
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTION: In a separate large beaker (e.g., 500 mL) inside the fume hood, prepare ~100 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous stirring to quench the excess thionyl chloride.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic (DCM) layer. Wash the organic layer sequentially with:
-
1 x 50 mL cold deionized water
-
2 x 50 mL saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining HCl). Vent the funnel frequently to release CO₂ pressure.
-
1 x 50 mL brine (saturated NaCl solution).
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The product is often of sufficient purity for many applications. If further purification is required, the crude oil/solid can be purified by flash column chromatography on silica gel using hexane as the eluent.[15]
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result for this compound (C₂₀H₄₁Cl) |
| ¹H NMR | δ ~3.53 (t, 2H, -CH₂-Cl), δ ~1.78 (quintet, 2H, -CH₂-CH₂-Cl), δ ~1.40-1.20 (br m, 34H, bulk -(CH₂)₁₇-), δ 0.88 (t, 3H, -CH₃). Chemical shifts are predicted and may vary based on solvent.[16] |
| ¹³C NMR | δ ~45.2 (-CH₂-Cl), δ ~32.7 (-CH₂-CH₂-Cl), δ ~32.0, ~29.7 (multiple peaks for bulk CH₂), δ ~28.9, ~26.9, ~22.8, δ ~14.2 (-CH₃).[17] |
| GC-MS | A major peak corresponding to the product. Mass spectrum will show characteristic isotopic patterns for a monochlorinated compound and fragmentation patterns typical of a long-chain alkyl halide.[18] |
| FT-IR | Absence of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹). Presence of C-H stretches (~2850-2950 cm⁻¹) and a C-Cl stretch (~650-750 cm⁻¹). |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive thionyl chloride (degraded by moisture).2. Insufficient reaction time/temp. | 1. Use a fresh bottle of SOCl₂ or distill before use.2. Ensure anhydrous conditions. Allow the reaction to stir longer or gently warm to reflux (e.g., 40 °C in DCM).[19] |
| Formation of Byproducts | 1. Reaction temperature too high, causing decomposition.2. Presence of water. | 1. Maintain careful temperature control, especially during the addition of SOCl₂.2. Ensure all glassware and solvents are scrupulously dry. |
| Product is an Emulsion during Workup | The long alkyl chain can act as a surfactant. | Add more brine during the washing steps to help break the emulsion. If persistent, filter the mixture through a pad of Celite. |
Conclusion
The conversion of 1-eicosanol to this compound using thionyl chloride is a robust and highly effective procedure. By adhering to strict anhydrous conditions and following the detailed safety and experimental protocols outlined in this note, researchers can reliably produce high yields of the desired long-chain alkyl chloride. The straightforward nature of the reaction and purification makes it an excellent choice for scales ranging from milligrams to multigrams in a laboratory setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lanxess.com [lanxess.com]
- 9. westliberty.edu [westliberty.edu]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. benchchem.com [benchchem.com]
- 14. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: Synthesis of 1-Chloroeicosane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-chloroeicosane from 1-eicosanol. The selected method employs thionyl chloride (SOCl₂), a highly effective reagent for the conversion of primary alcohols to their corresponding alkyl chlorides.[1][2] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and provides methods for purification and characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high-purity yields for research and development applications.
Introduction and Rationale
This compound (C₂₀H₄₁Cl) is a long-chain alkyl halide that serves as a valuable intermediate and building block in organic synthesis. Its applications range from the development of novel surfactants and lubricants to its use as a precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The controlled introduction of a chloro-group onto a twenty-carbon chain allows for subsequent nucleophilic substitution reactions, making it a versatile synthon.
The conversion of a primary alcohol, such as 1-eicosanol, to an alkyl chloride is a fundamental transformation in organic chemistry. While several chlorinating agents exist, thionyl chloride is often preferred for its efficacy and the convenient nature of its byproducts.[1] The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process.[1][3]
This application note provides a robust protocol for this synthesis, emphasizing the mechanistic reasoning behind the procedural steps to empower researchers with a deeper understanding of the transformation.
Reaction Mechanism: SN2 Conversion of 1-Eicosanol
The chlorination of 1-eicosanol with thionyl chloride proceeds through a nucleophilic substitution mechanism. For primary alcohols, this reaction follows a second-order nucleophilic substitution (Sₙ2) pathway.[3][4]
Step 1: Formation of an Alkyl Chlorosulfite Intermediate The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation (often by the released chloride or a mild base like pyridine, if used) to form a key intermediate: an alkyl chlorosulfite (RO-SOCl).[2][5]
Step 2: Nucleophilic Attack by Chloride The chloride ion, now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the chlorosulfite group. This group is an excellent leaving group because its departure results in the formation of stable gaseous molecules (SO₂ and another chloride ion). This concerted step results in the formation of this compound with an inversion of stereochemistry.[3][4] However, as 1-eicosanol is an achiral molecule, this inversion is not observable in the final product. The use of a base like pyridine can ensure that a free chloride ion is the active nucleophile, solidifying the Sₙ2 pathway.[4][5]
Experimental Protocol
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1-Eicosanol (C₂₀H₄₂O) | Three-necked round-bottom flask (flame-dried) |
| Thionyl Chloride (SOCl₂) | Reflux condenser with a gas outlet/scrubber |
| Anhydrous Dichloromethane (DCM) | Dropping funnel (pressure-equalizing) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Magnetic stirrer and stir bar |
| Brine (saturated NaCl solution) | Ice bath |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deuterated Chloroform (CDCl₃) for NMR | Glassware for extraction (separatory funnel) |
| Argon or Nitrogen gas supply | Filtration apparatus (Büchner funnel) |
| --- | TLC plates (silica gel) and developing chamber |
Synthesis Procedure
Reaction Setup:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Establish an inert atmosphere by connecting the top of the condenser to an argon or nitrogen line and a gas bubbler or a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
In the flask, dissolve 1-eicosanol (1.0 eq) in anhydrous dichloromethane (DCM) under a positive pressure of inert gas.
Reagent Addition: 4. Cool the stirred solution to 0 °C using an ice bath. 5. Slowly add thionyl chloride (1.2 eq) to the dropping funnel. 6. Add the thionyl chloride dropwise to the alcohol solution over 30-45 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
Reaction and Monitoring: 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
Work-up and Purification: 9. Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench any excess thionyl chloride. Perform this step in a well-ventilated fume hood. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual HCl), and finally with brine.[6] 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 13. The crude product, this compound, is a solid at room temperature. It can be further purified by recrystallization from a suitable solvent like ethanol or acetone to yield a pure, crystalline solid.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 1-Eicosanol (C₂₀H₄₂O) | 1.0 eq (MW: 298.55 g/mol )[7] |
| Thionyl Chloride (SOCl₂) | 1.2 eq (MW: 118.97 g/mol ) |
| Product | |
| This compound (C₂₀H₄₁Cl) | (MW: 317.00 g/mol )[8][9] |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Solvent | Anhydrous Dichloromethane |
| Expected Yield | >90% (after purification) |
Safety Precautions
Thionyl Chloride (SOCl₂) is a highly hazardous substance. It is toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[10][11][12]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, solvent-resistant gloves, and a lab coat.[10][14]
-
Quenching: Never quench thionyl chloride with water in a closed system. The reaction is highly exothermic and produces large volumes of gas, which can cause a pressure buildup. Always perform quenching by adding the reaction mixture to ice slowly.
-
Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Storage: Store thionyl chloride in a cool, dry, well-ventilated area away from water and moisture.[10][14]
Characterization of this compound
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimental melting point with the literature value.
-
¹H NMR: The proton NMR spectrum should show a characteristic triplet for the methylene protons adjacent to the chlorine atom (–CH₂–Cl) at approximately 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a downfield signal for the carbon atom bonded to chlorine (–CH₂–Cl) around 45 ppm.
-
GC-MS: Gas Chromatography-Mass Spectrometry can confirm the purity and provide the molecular weight of the product.[8]
Visual Workflow and Logic
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. reactionweb.io [reactionweb.io]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. nj.gov [nj.gov]
Application Notes and Protocols for the Grignard Reaction Involving 1-Chloroeicosane: A Guide for Researchers in Organic Synthesis and Drug Development
Introduction: The Strategic Importance of Long-Chain Alkyl Grignard Reagents
The Grignard reaction, a cornerstone of synthetic organic chemistry, facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] This application note provides a comprehensive guide to the successful execution of the Grignard reaction using 1-chloroeicosane, a 20-carbon saturated long-chain alkyl chloride. The resulting eicosylmagnesium chloride is a valuable intermediate for the introduction of a long lipophilic chain, a structural motif of significant interest in medicinal chemistry and materials science.
Long-chain hydrocarbons and their derivatives are integral to the development of novel therapeutics, including antimicrobial and anti-inflammatory agents.[2] The lipophilic nature of the eicosyl group can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. Furthermore, eicosane-containing polymers are being explored for temperature-triggered drug delivery systems.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the eicosyl moiety in their synthetic endeavors.
Mechanistic Considerations and Overcoming Challenges with Long-Chain Alkyl Chlorides
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[4] For alkyl chlorides, particularly long-chain variants like this compound, this process can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5] The primary hurdles include reaction initiation and the competing Wurtz coupling side reaction.
Reaction Initiation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which impedes the reaction.[5] Activation of the magnesium surface is therefore crucial. Several methods can be employed to initiate the reaction, including mechanical grinding, sonication, or the use of chemical activators like iodine or 1,2-dibromoethane.[6][7]
Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a C40 alkane dimer (tetracontane).[8] This side reaction reduces the yield of the desired Grignard reagent. Key strategies to minimize Wurtz coupling include the slow, controlled addition of the alkyl halide to maintain its low concentration in the reaction mixture and maintaining a moderate reaction temperature.[8]
Experimental Protocols
PART 1: Preparation of Eicosylmagnesium Chloride
This protocol details the in-situ preparation of eicosylmagnesium chloride from this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| This compound | 317.00 | 10.0 g | 0.0315 | >98% | (e.g., Sigma-Aldrich) |
| Magnesium Turnings | 24.31 | 0.92 g | 0.0378 | >99.5% | (e.g., Sigma-Aldrich) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | >99.9% | (e.g., Acros Organics) |
| Iodine | 253.81 | 1-2 crystals | - | >99.8% | (e.g., Fisher Scientific) |
Instrumentation:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or equivalent inert atmosphere setup
Detailed Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.[1]
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine into the reaction flask under a positive pressure of inert gas. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This process helps to activate the magnesium surface.[5]
-
Reaction Setup: Add 20 mL of anhydrous THF to the flask containing the activated magnesium.
-
Initiation: Dissolve this compound (10.0 g) in 80 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10 mL) of the this compound solution to the stirred magnesium suspension.
-
Monitoring Initiation: The reaction has initiated if a gentle bubbling, a slight increase in temperature, and a cloudy grey appearance of the solution are observed.[5] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Controlled Addition: Once the reaction is initiated, add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours to maintain a gentle reflux. This slow addition is critical to minimize Wurtz coupling.[8]
-
Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a grey to brownish suspension of eicosylmagnesium chloride.
Visualization of the Experimental Workflow:
Caption: Workflow for the preparation of eicosylmagnesium chloride.
PART 2: Reaction of Eicosylmagnesium Chloride with an Electrophile (Example: Carbon Dioxide)
This protocol describes the reaction of the prepared eicosylmagnesium chloride with carbon dioxide to synthesize heneicosanoic acid, a long-chain carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Eicosylmagnesium Chloride Solution | - | As prepared above | ~0.0315 | - | - |
| Dry Ice (Solid CO2) | 44.01 | Excess (~50 g) | - | - | Local Supplier |
| Diethyl Ether | 74.12 | 100 mL | - | Anhydrous | (e.g., Sigma-Aldrich) |
| 3 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | - | (e.g., Fisher Scientific) |
Detailed Step-by-Step Methodology:
-
Reaction with CO2: Crush an excess of dry ice in a dry beaker. While stirring vigorously, slowly pour the prepared Grignard reagent solution onto the crushed dry ice. The reaction is exothermic.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature, which will sublime the excess CO2. Add 100 mL of diethyl ether to the reaction mixture.
-
Acidification and Extraction: Slowly add 3 M HCl to the mixture with stirring until the aqueous layer is acidic (check with pH paper) and all magnesium salts have dissolved. Transfer the mixture to a separatory funnel.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude heneicosanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone or ethanol.
Visualization of the Reaction Workflow:
Caption: Workflow for the reaction of eicosylmagnesium chloride with CO2.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware/reagents.[1]- Passivated magnesium surface.[5] | - Ensure all glassware is flame-dried under inert gas.- Use freshly opened anhydrous solvents.- Crush a few magnesium turnings with a glass rod in the flask.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[6][7] |
| Low yield of Grignard reagent | - Wurtz coupling side reaction.[8]- Reaction with atmospheric moisture or oxygen. | - Ensure slow, dropwise addition of this compound.- Maintain a gentle reflux; avoid excessive heating.- Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of a white precipitate during Grignard preparation | - Reaction with trace water to form magnesium hydroxide. | - This indicates insufficient drying. While the reaction may still proceed, yields will be lower. For future attempts, improve drying procedures. |
Safety Precautions
-
Handling of Reagents: this compound may cause skin and eye irritation. Magnesium turnings are flammable solids; handle away from ignition sources.[9]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All reactions must be conducted under strictly anhydrous and inert conditions.[1]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. Controlled addition of the alkyl halide is necessary to prevent an uncontrolled reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, when performing these reactions.
Applications in Drug Development and Research
The eicosyl group, introduced via the Grignard reaction of this compound, can be incorporated into various molecular scaffolds to modulate their physicochemical and biological properties.
-
Eicosanoid Analogs: Eicosanoids are a class of signaling molecules derived from 20-carbon fatty acids that play crucial roles in inflammation and immunity.[10][11] The synthesis of eicosanoid analogs containing the saturated eicosyl chain can lead to the discovery of novel modulators of these pathways.
-
Lipid-Based Drug Delivery: The long, lipophilic eicosyl chain can be used to anchor drug molecules to lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, potentially improving drug loading and stability.
-
Antimicrobial and Anticancer Agents: The introduction of long alkyl chains has been shown to enhance the antimicrobial and anticancer activity of certain compounds by facilitating their interaction with microbial or cancer cell membranes.[2]
Conclusion
The Grignard reaction of this compound, while presenting challenges due to the low reactivity of the alkyl chloride, can be successfully performed with careful attention to experimental conditions. Activation of the magnesium surface and controlled addition of the alkyl halide are paramount to achieving good yields of the eicosylmagnesium chloride. This versatile intermediate provides a gateway to a wide range of eicosyl-containing compounds with significant potential in drug discovery and materials science.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. Eicosanoid - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Experimental Reactions with 1-Chloroeicosane
Introduction: The Synthetic Potential of 1-Chloroeicosane
This compound (C₂₀H₄₁Cl) is a long-chain, saturated alkyl halide, presenting as a waxy solid at room temperature.[1][2] Its molecular structure, featuring a twenty-carbon aliphatic chain terminating in a chlorine atom, makes it a valuable lipophilic building block in organic synthesis. The terminal chloro group serves as a reactive handle for introducing the eicosyl moiety into a wide range of molecular architectures, finding applications in the development of pharmaceuticals, surfactants, and advanced materials.
The primary challenge in reacting with this compound stems from its low solubility in many common polar solvents at room temperature.[3] This guide provides detailed protocols and the underlying chemical principles for key transformations of this compound, with a strong emphasis on practical setup and optimization to overcome solubility and reactivity hurdles. All experimental work should be conducted by trained personnel in a controlled laboratory setting.
Essential Pre-Reaction Considerations: Safety and Solubility
Safety Profile
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Solubility Optimization
The long, nonpolar alkyl chain of this compound dictates its poor solubility in polar solvents. Achieving a homogeneous reaction mixture is critical for efficient conversion. A preliminary solvent screening is highly recommended.[3]
Table 1: Recommended Solvents for this compound Reactions
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good for dissolving a range of reagents; often require heating to dissolve this compound. |
| Ethereal | Diethyl ether, 1,4-Dioxane | Essential for Grignard reactions to stabilize the organomagnesium compound.[6][7] Requires anhydrous conditions. |
| Hydrocarbon | Toluene, Xylene, Heptane | Good solvating power for the alkyl chain, especially at elevated temperatures. Suitable for high-temp reactions. |
| Co-solvent Systems | Toluene/THF, Heptane/DMF | Can provide a balance of polarity to dissolve both the alkyl halide and more polar reagents.[3] |
Protocol 1: Systematic Solvent Screening
-
Place 10-20 mg of this compound into several small vials.
-
Add 1 mL of a different test solvent (from Table 1) to each vial.
-
Stir or sonicate at room temperature and visually assess solubility.
-
For solvents showing poor solubility, gently warm the vial in a heating block, noting the temperature at which the solid fully dissolves.
-
Cool the solution to room temperature and then in an ice bath to observe if the compound precipitates, which is relevant for product crystallization and purification.[3]
-
Select the solvent or co-solvent system that provides the best solubility at a temperature compatible with the intended reaction.
Nucleophilic Substitution (Sₙ2): Functional Group Interconversion
As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[8][9] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a single step, which results in an inversion of stereochemistry if the carbon were chiral.[9][10]
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or THF is chosen. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "bare" and highly reactive. Protic solvents are avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Temperature: Moderate heating is often required to ensure the solubility of this compound and to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Nucleophile: Strong nucleophiles (e.g., N₃⁻, CN⁻, I⁻) are required for an efficient Sₙ2 reaction.
Protocol 2: Synthesis of 1-Azidoeicosane via Sₙ2 Reaction
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and anhydrous DMF (sufficient to make a ~0.5 M solution).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a nonpolar solvent like heptane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Elimination (E2) vs. Substitution (Sₙ2): A Competitive Landscape
Elimination reactions often compete with substitution.[11] For a primary halide like this compound, the E2 (bimolecular elimination) pathway is competitive with Sₙ2.[12] In an E2 reaction, a strong base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), while the C-Cl bond breaks simultaneously to form an alkene.[13]
Table 2: Controlling the Sₙ2 vs. E2 Outcome
| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Base/Nucleophile | Strong, but less sterically hindered (e.g., NaOH, NaCN) | Strong, sterically hindered/bulky (e.g., K-t-BuOK) | A bulky base finds it difficult to access the electrophilic carbon (Sₙ2) but can easily abstract a peripheral β-proton (E2).[12] |
| Temperature | Lower to moderate temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more entropically favored, thus are accelerated more by heat. |
| Solvent | Polar aprotic (DMF, DMSO) | Less polar solvents can favor elimination. | Solvent choice can influence base strength and reaction pathways. |
Organometallic Chemistry: The Grignard Reaction
One of the most powerful transformations for alkyl halides is the formation of a Grignard reagent (R-MgX).[6][14] This reaction converts the electrophilic carbon of this compound into a highly reactive, nucleophilic carbanion, which can then be used to form new carbon-carbon bonds.[6][15]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by protic sources like water or alcohols.[7][15] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Solvent: Anhydrous ether, typically diethyl ether or THF, is essential. The ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent.[6][7]
-
Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents reaction. This layer must be disrupted mechanically (crushing) or chemically (using an activator like iodine or 1,2-dibromoethane) to expose fresh magnesium metal.[7]
Protocol 3: Synthesis of Heneicosanoic Acid via Grignard Reagent
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a strict argon or nitrogen atmosphere.
-
Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until the iodine sublimes, producing a purple vapor. This helps activate the magnesium surface.[7] Cool to room temperature.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF. In the dropping funnel, prepare a solution of this compound (1.0 eq) in the anhydrous ether. Add a small amount (~5-10%) of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle heating may be required.
-
Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the resulting grey/black solution in an ice bath. Bubble dry carbon dioxide gas (from a cylinder or subliming dry ice) through the solution with vigorous stirring. The Grignard reagent will react to form a magnesium carboxylate salt, which will likely precipitate.[14][16]
-
Workup and Protonation: Once the reaction is complete, slowly and carefully quench the mixture by adding it to a beaker of ice containing dilute hydrochloric acid (e.g., 1 M HCl). This will protonate the carboxylate salt to form the carboxylic acid and dissolve any remaining magnesium salts.
-
Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude heneicosanoic acid, which can be purified by recrystallization.
References
- 1. chemeo.com [chemeo.com]
- 2. This compound | 42217-02-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Chemistry Coupling Reaction [satheeneet.iitk.ac.in]
- 9. ochem.as.uky.edu [ochem.as.uky.edu]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 13. mgscience.ac.in [mgscience.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 1-Chloroeicosane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for tracking reactions involving 1-chloroeicosane (C₂₀H₄₁Cl). Due to its long alkyl chain, non-polar nature, and high boiling point, monitoring the transformation of this compound requires robust and sensitive analytical techniques. This application note details validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) for structural confirmation. The causality behind experimental choices is explained to empower users to adapt these methods to their specific reaction monitoring needs.
Introduction: The Analytical Challenge of this compound
This compound is a long-chain alkyl halide used as a synthetic intermediate in various fields, including the development of pharmaceuticals and specialty chemicals. Its reactions, such as nucleophilic substitutions and eliminations, are fundamental in organic synthesis.[1][2][3][4] Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. However, the physicochemical properties of this compound present distinct analytical challenges:
-
Low Volatility: Its high molecular weight (317.0 g/mol ) and long carbon chain result in a high boiling point, making it well-suited for Gas Chromatography (GC), but requiring high temperatures.[5]
-
Non-Polarity: The molecule is highly non-polar, which dictates the choice of chromatographic stationary and mobile phases.
-
Lack of a Strong Chromophore: this compound does not possess a UV-absorbing chromophore, rendering standard HPLC with UV detection ineffective for direct analysis.
This guide focuses on providing practical, validated protocols to overcome these challenges, ensuring accurate and reliable tracking of this compound and its reaction products.
Core Analytical Strategy: A Multi-Technique Approach
No single technique can provide a complete picture of a chemical reaction. A robust analytical strategy for this compound reactions involves a primary separation technique for quantitative monitoring, complemented by spectroscopic methods for unambiguous structural identification.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for monitoring this compound reactions due to its exceptional resolving power and the definitive identification capabilities of mass spectrometry.[6] The high temperature of the GC inlet vaporizes the long-chain alkane, and a non-polar capillary column separates the components of the reaction mixture based on their boiling points and interaction with the stationary phase.
Why GC-MS is Ideal:
-
Separation: Effectively separates the starting material from potential products and byproducts.
-
Identification: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound. For this compound, characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provide a clear signature in the mass spectrum.[7]
-
Quantification: By integrating the peak areas of the reactant and product(s) over time, the reaction progress can be accurately quantified.
Protocol 1: Quantitative Reaction Monitoring by GC-MS
This protocol is designed for tracking the consumption of this compound and the formation of a similarly volatile product.
Step 1: Sample Preparation
-
Causality: Proper sample preparation is critical to prevent contamination of the GC system and ensure reproducibility.[8][9][10]
-
At designated time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold saturated sodium bicarbonate for an acidic reaction) and an extraction solvent (e.g., 1 mL of hexane or dichloromethane).
-
Add an internal standard (IS). A suitable IS would be a long-chain alkane not present in the reaction, such as docosane (C₂₂H₄₆). The IS corrects for variations in injection volume.
-
Vortex the vial vigorously for 30 seconds.
-
If necessary, filter the organic layer through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.
Step 2: GC-MS Instrumentation and Parameters
-
Causality: The choice of column and temperature program is dictated by the high boiling point of this compound. A non-polar column is essential for retaining and separating non-polar analytes.[11]
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and spectral data. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar (5% phenyl-methylpolysiloxane) column, ideal for separating long-chain alkanes.[11][12] |
| Injector Temp. | 300 °C | Ensures complete and rapid vaporization of the high-boiling-point analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis of reaction components. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas, provides good chromatographic efficiency. |
| Oven Program | 150 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min | Starts at a temperature high enough to elute solvents quickly and ramps aggressively to elute the high-boiling analytes in a reasonable time with good peak shape. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard hard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Scan Range | 40-500 m/z | Covers the expected mass range of fragments and molecular ions. |
Step 3: Data Analysis
-
Identify the peaks for this compound, product(s), and the internal standard by their retention times and mass spectra.
-
The mass spectrum of this compound will show a characteristic M+ and M+2 isotopic pattern for the chlorine atom.[7] Common fragments arise from the cleavage of C-C bonds.[13][14][15]
-
For quantification, calculate the response factor of this compound relative to the internal standard using a calibration curve.
-
Monitor the reaction progress by plotting the normalized peak area (analyte area / IS area) of this compound and the product(s) against time.
Complementary Technique: High-Performance Liquid Chromatography (HPLC)
While GC-MS is preferred, HPLC can be a valuable tool, especially when reaction products are significantly more polar, non-volatile, or thermally unstable. The primary challenge is detection, as this compound lacks a UV chromophore. This necessitates the use of universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Why HPLC can be useful:
-
Analysis of Polar Products: Ideal for reactions that introduce polar functional groups (e.g., -OH, -NH₂), which may be difficult to analyze by GC without derivatization.
-
Non-Volatile Analytes: Can analyze products that cannot be vaporized in a GC inlet.
Protocol 2: Reversed-Phase HPLC with ELSD/CAD
This protocol is suitable for separating the non-polar this compound from more polar reaction products.
Step 1: Sample Preparation
-
Withdraw and quench an aliquot as described in the GC-MS protocol (Section 3).
-
The extraction solvent should be miscible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Dilute the quenched sample in the initial mobile phase solvent mixture to ensure good peak shape upon injection.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: HPLC Instrumentation and Parameters
-
Causality: Reversed-phase chromatography is used to retain the non-polar this compound. A gradient elution is necessary to elute both the non-polar starting material and any more polar products within a single run.[16][17]
| Parameter | Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system. |
| Detector | ELSD or CAD | Universal detectors suitable for non-chromophoric analytes. |
| Column | C18 column, 4.6 x 150 mm, 5 µm | A standard non-polar stationary phase that will strongly retain this compound.[17] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | The non-polar organic modifier. |
| Gradient | 80% B to 100% B over 15 min, hold 100% B for 5 min | Starts with a high organic content to retain the analyte on the column and ramps to 100% organic to elute the highly non-polar this compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 10 µL | Standard injection volume. |
| ELSD Temp. | Nebulizer: 40 °C, Evaporator: 60 °C | Optimized for volatile organic mobile phases. |
Step 3: Data Analysis
-
Identify peaks based on retention time. This compound will be one of the last peaks to elute due to its strong retention on the C18 column.
-
Unlike UV or MS, ELSD/CAD response is not directly proportional to concentration and can be non-linear. Therefore, a multi-point calibration curve is essential for accurate quantification.
-
Monitor the reaction by plotting the concentration (determined from the calibration curve) of the reactant and product(s) over time.
Methods for Structural Confirmation
While chromatographic methods are excellent for monitoring reaction kinetics, they provide limited structural information. Spectroscopic techniques are essential for confirming the identity of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the functional group transformation.
-
Disappearance of C-Cl bond: The C-Cl stretch of this compound typically appears in the fingerprint region between 800-600 cm⁻¹.[18][19][20] The disappearance of this peak is a strong indicator that the starting material has been consumed.
-
Appearance of new functional groups: The appearance of new, characteristic peaks will confirm the identity of the product. For example, a substitution reaction with sodium hydroxide would yield 1-eicosanol, which would show a strong, broad O-H stretching band around 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the exact connectivity of atoms in the product molecule.
-
¹H NMR: For this compound, the protons on the carbon bearing the chlorine (-CH₂Cl) appear as a characteristic triplet at approximately 3.5 ppm. In a substitution product, this signal will shift and/or change multiplicity. For example, in 1-eicosanol, the signal for the -CH₂OH protons would shift to around 3.6 ppm.
-
¹³C NMR: The carbon atom attached to the chlorine in this compound has a distinct chemical shift (around 45 ppm). This signal will shift significantly upon transformation to a new functional group, providing clear evidence of the reaction's success.
Conclusion
Effectively tracking reactions of this compound is readily achievable through a well-designed analytical strategy. GC-MS stands out as the primary method for quantitative analysis, offering excellent separation and definitive identification. When products are non-volatile or highly polar, HPLC with a universal detector like ELSD or CAD provides a robust alternative. These separation techniques, when combined with spectroscopic confirmation by FTIR and NMR, create a self-validating system that ensures data integrity and provides deep insight into the reaction progress. By understanding the principles behind the method choices and following these detailed protocols, researchers can confidently monitor and optimize the synthesis of novel compounds derived from this compound.
References
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. This compound [webbook.nist.gov]
- 12. gcms.cz [gcms.cz]
- 13. Serie: Massenspektrometrie: Fragmentierung langkettiger Alkane [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. C-Cl stretching: Significance and symbolism [wisdomlib.org]
- 20. FTIR [terpconnect.umd.edu]
Application Notes and Protocols for the GC-MS Analysis of 1-Chloroeicosane
This document provides a comprehensive guide for the determination of 1-Chloroeicosane using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable analytical method for this long-chain chlorinated alkane. The protocol herein is designed with scientific integrity at its core, emphasizing the causality behind experimental choices to ensure a self-validating system.
Introduction and Theoretical Framework
This compound (C₂₀H₄₁Cl) is a long-chain chlorinated paraffin (LCCP) that may be encountered as an industrial chemical, a metabolite in biological systems, or an environmental contaminant.[1][2][3] Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and quality control in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such semivolatile organic compounds due to its high separation efficiency and specific detection capabilities.[4]
The fundamental principle of this method involves the separation of this compound from the sample matrix using gas chromatography, followed by its ionization and detection by a mass spectrometer. The separation on a non-polar capillary column is primarily based on the compound's boiling point.[5] Subsequent electron ionization (EI) of the molecule leads to a characteristic fragmentation pattern, allowing for both qualitative identification and quantitative analysis.
Experimental Workflow Overview
The analytical workflow for this compound is a multi-step process that requires careful attention to detail at each stage to ensure data quality and reproducibility. The overall process is depicted in the flowchart below.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract this compound from the matrix and remove interfering compounds that could compromise the GC-MS analysis. The choice of method depends on the sample matrix.
Protocol for Soil and Sediment Samples
This protocol is based on established methods for extracting semivolatile organic compounds from solid matrices.[6][7]
Materials:
-
Dichloromethane (DCM), pesticide residue grade
-
Acetone, pesticide residue grade
-
Hexane, pesticide residue grade
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel or Florisil)
-
Mechanical shaker or sonicator
Procedure:
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Internal Standard Spiking: Weigh 10 g of the homogenized soil into a glass container. Spike the sample with a known amount of internal standard (see Section 5.2 for recommendations).
-
Extraction: Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the soil sample.
-
Shaking/Sonication: Tightly cap the container and shake vigorously for at least 1 hour on a mechanical shaker or sonicate for 15-30 minutes.[6]
-
Centrifugation and Collection: Centrifuge the sample at a low speed to pellet the soil particles. Carefully decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times, combining the supernatants.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using an SPE cartridge is recommended to remove polar interferences. Condition the cartridge with hexane, load the concentrated extract, and elute with a suitable solvent mixture (e.g., hexane:DCM).
-
Final Volume Adjustment: Evaporate the eluate to a final volume of 1 mL in hexane. The sample is now ready for GC-MS analysis.
Protocol for Water Samples
This protocol utilizes liquid-liquid extraction (LLE) to isolate this compound from aqueous matrices.[8][9]
Materials:
-
Dichloromethane (DCM), pesticide residue grade
-
Separatory funnel (1 L)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Collection: Collect 1 L of the water sample in a clean glass container.
-
Internal Standard Spiking: Spike the water sample with a known amount of internal standard.
-
pH Adjustment: Ensure the pH of the water sample is neutral.
-
First Extraction: Transfer the water sample to a 1 L separatory funnel and add 60 mL of DCM.
-
Shaking: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The DCM layer will be at the bottom.
-
Collection: Drain the DCM layer into a collection flask.
-
Repeat Extraction: Repeat the extraction (steps 4-7) two more times with fresh 60 mL aliquots of DCM, combining the extracts.
-
Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate and concentrate it to a final volume of 1 mL in hexane under a gentle stream of nitrogen.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These should be considered as a starting point and may require optimization based on the specific instrumentation used.
Gas Chromatography (GC) Conditions
A non-polar capillary column is ideal for the separation of long-chain alkanes like this compound.[5][10]
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness; 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Provides good separation of non-polar compounds based on boiling points and is robust for routine analysis.[10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling point analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, which is crucial for trace-level analysis. |
| Injection Volume | 1 µL | A standard volume for most GC applications. |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 10 min | A temperature program is essential for eluting high-boiling compounds like this compound in a reasonable time with good peak shape.[5][11] This program is adapted from methods for similar C20 compounds. |
Mass Spectrometry (MS) Conditions
Electron ionization is a standard and robust ionization technique for this class of compounds.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns for library matching and structural confirmation.[12][13] |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources that balances ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission and reduces contamination. |
| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra and for comparison with spectral libraries like NIST.[14] |
| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification and confirmation, while SIM mode provides higher sensitivity and selectivity for quantification. |
Data Analysis and Quantification
Identification and Confirmation
The primary identification of this compound is based on its retention time, which should be consistent with that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum, such as the one from the NIST library.[1][15] The mass spectrum of this compound is characterized by a series of alkyl fragment ions and chlorine-containing ions.
Key Diagnostic Ions for this compound (EI-MS): Based on the fragmentation of long-chain chloroalkanes, the following ions are expected to be prominent in the mass spectrum of this compound and are recommended for use in SIM mode.[14][16]
| Ion (m/z) | Identity | Role in Analysis |
| 91/93 | [C₄H₈Cl]⁺ | Quantification Ion (most abundant chlorine-containing fragment) |
| 69 | [C₅H₉]⁺ | Confirmation Ion |
| 83 | [C₆H₁₁]⁺ | Confirmation Ion |
| 125 | [C₉H₁₇]⁺ | Confirmation Ion |
The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in the m/z 91/93 ion pair provides strong evidence for the presence of a chlorinated compound.
Quantitative Analysis
Quantification is performed using the internal standard method to correct for variations in sample preparation and instrument response.[17]
Recommended Internal Standards: For a non-labeled internal standard, a compound with similar chemical properties and a retention time close to, but resolved from, this compound should be chosen. A suitable option is a long-chain alkane or a polychlorinated biphenyl (PCB) congener that is not expected to be present in the samples. For example, eicosane-d42 would be an ideal, but potentially costly, isotopically labeled internal standard. A more accessible option would be a commercially available deuterated polycyclic aromatic hydrocarbon (PAH) such as Chrysene-d12 or a PCB congener like PCB-209 , provided they do not co-elute with the target analyte.
Calibration: A multi-point calibration curve (typically 5-7 points) is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of the internal standard is kept constant across all calibration standards and samples.
Quality Control and Method Validation
To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented.
-
Method Blank: An analyte-free matrix is processed and analyzed in the same manner as the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound is analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of this compound and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical results.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument analysis, and data processing, researchers and scientists can achieve accurate and reliable quantification of this compound in various matrices. The emphasis on understanding the rationale behind each step empowers the analyst to troubleshoot and adapt the method as needed for their specific application, ensuring the generation of high-quality, defensible data.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound [webbook.nist.gov]
- 16. agilent.com [agilent.com]
- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Chloroeicosane
Introduction
1-Chloroeicosane (C₂₀H₄₁Cl) is a long-chain alkyl halide characterized by its high hydrophobicity and lack of a significant UV chromophore.[1][2] These properties make it a challenging compound to purify using standard chromatographic techniques. Its applications in research and chemical synthesis, particularly as a starting material or intermediate, necessitate a high degree of purity. This document provides a detailed, robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, addressing the specific challenges of its non-polar nature and absence of UV absorbance.
The primary challenge in developing an HPLC method for this compound is twofold: achieving sufficient retention and separation on a stationary phase and detecting the compound as it elutes.[3] Due to its aliphatic structure, this compound does not absorb light in the UV-Visible spectrum, rendering common UV detectors ineffective.[4][5] This note details a method employing Reversed-Phase HPLC (RP-HPLC), which is ideal for separating non-polar compounds, coupled with a universal detection system.[6][7]
Principle of the Method: Reversed-Phase HPLC with ELSD Detection
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the method of choice for separating hydrophobic molecules.[8] The principle involves a non-polar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase.[6] Non-polar analytes, like this compound, interact strongly with the hydrophobic stationary phase.[9] Elution is achieved by increasing the concentration of a less polar organic solvent in the mobile phase (gradient elution), which decreases the analyte's retention and allows it to move through the column.[7][9] A C18 stationary phase is selected here for its strong hydrophobic interactions, which are necessary to retain the long C20 alkyl chain of the target molecule.[6][10]
Detection Mode: Evaporative Light Scattering Detector (ELSD)
To overcome the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is employed. The ELSD is a universal detector that is ideal for non-volatile and semi-volatile compounds that are less volatile than the mobile phase.[11][12] The mechanism involves three stages:
-
Nebulization: The column effluent is mixed with an inert gas (e.g., nitrogen) to form a fine aerosol.[11]
-
Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte (this compound).[12][13]
-
Detection: A light source illuminates the analyte particles, and a photodetector measures the intensity of the scattered light. This scattered light is proportional to the mass of the analyte.[11][14]
The key advantages of ELSD in this application are its compatibility with gradient elution and its ability to detect any compound that is substantially less volatile than the mobile phase, making it perfect for this compound.[13][15]
Materials and Instrumentation
This section outlines the necessary equipment, columns, and reagents for the successful purification of this compound.
Instrumentation and Column Specifications
| Parameter | Specification | Rationale |
| HPLC System | Preparative or Semi-Preparative HPLC System | Capable of high flow rates and gradient elution required for purification workflows.[16] |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-UV absorbing analytes like this compound.[11][17] |
| Column | C18 Reversed-Phase Column | Provides strong hydrophobic retention necessary for the long C20 alkyl chain.[6][10] |
| Dimensions: 250 x 10 mm (Semi-Prep) | Balances sample loading capacity with solvent consumption. | |
| Particle Size: 5 µm | Offers good efficiency and resolution for preparative work. | |
| Injector | Autosampler or Manual Injector with a large loop | To accommodate the required sample load for purification. |
| Fraction Collector | Automated Fraction Collector | For accurate collection of the purified compound based on the detector signal. |
Reagents and Solvents
| Reagent | Grade | Purpose |
| Acetonitrile (ACN) | HPLC Grade | Primary organic modifier in the mobile phase. |
| Isopropanol (IPA) | HPLC Grade | Stronger organic solvent for eluting the highly non-polar analyte. |
| Dichloromethane (DCM) | HPLC Grade | Used as a strong solvent for sample dissolution and needle wash. |
| Nitrogen Gas | High Purity (≥99.9%) | Nebulizer gas for the ELSD.[15] |
| Crude this compound | Synthesis Grade | The sample to be purified. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide from sample preparation to fraction analysis.
HPLC and ELSD Parameters
| HPLC Parameter | Setting | Justification |
| Mobile Phase A | Acetonitrile (ACN) | Weaker organic solvent in the RP system. |
| Mobile Phase B | Isopropanol (IPA) | Stronger, less polar organic solvent to elute the hydrophobic analyte. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID semi-preparative column. |
| Column Temperature | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 500 µL | Dependent on sample concentration and column capacity. |
| Needle Wash | Dichloromethane (DCM) | Prevents carryover of the sticky, non-polar compound. |
| ELSD Parameter | Setting | Justification |
| Drift Tube Temp. | 50 °C | Sufficient to evaporate the mobile phase without degrading the analyte. |
| Nebulizer Temp. | 40 °C | Optimizes aerosol formation. |
| Gas Flow (N₂) | 1.5 SLM (Standard Liters per Minute) | Balances nebulization efficiency with baseline noise.[14] |
Mobile Phase Gradient Program
The gradient is designed to first wash out any polar impurities before eluting the highly retained this compound.
| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (IPA) | Curve |
| 0.0 | 95 | 5 | Linear |
| 2.0 | 95 | 5 | Linear |
| 15.0 | 5 | 95 | Linear |
| 20.0 | 5 | 95 | Linear |
| 22.0 | 95 | 5 | Linear |
| 25.0 | 95 | 5 | Linear |
Step-by-Step Methodology
-
System Preparation:
-
Purge the HPLC pumps with the respective mobile phases (ACN and IPA) to remove air bubbles.
-
Equilibrate the C18 column with the initial mobile phase conditions (95% ACN, 5% IPA) at 4.0 mL/min for at least 30 minutes or until a stable baseline is observed on the ELSD.
-
-
Sample Preparation:
-
Prepare a stock solution of crude this compound at a concentration of 10-20 mg/mL.
-
The recommended solvent is Dichloromethane (DCM) or Tetrahydrofuran (THF) due to the high hydrophobicity of the compound. Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column or injector.
-
-
Injection and Purification Run:
-
Inject 500 µL of the filtered sample onto the equilibrated column.
-
Start the gradient program and data acquisition.
-
Monitor the chromatogram in real-time. The this compound peak is expected to elute late in the gradient, given its strong retention.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the signal threshold from the ELSD.
-
Collect the main peak corresponding to this compound into a clean, labeled collection vessel.
-
-
Post-Run Analysis and Purity Check:
-
After collection, evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator).
-
To confirm purity, re-dissolve a small amount of the purified product and inject it into the HPLC system using the same method. The resulting chromatogram should show a single, sharp peak.
-
Further characterization by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) is recommended for definitive structural confirmation and purity assessment.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Expected Results and Troubleshooting
-
Expected Chromatogram: A successful run will show early-eluting peaks corresponding to more polar impurities, followed by a well-resolved, strong peak for this compound later in the gradient.
-
Troubleshooting - Poor Resolution: If peaks are not well-separated, consider decreasing the gradient slope (i.e., extending the gradient time) to improve resolution.
-
Troubleshooting - No Peak Detected: Ensure the ELSD drift tube temperature is high enough to evaporate the mobile phase but not so high as to evaporate the analyte. Check for clogs in the nebulizer and ensure a consistent gas flow.[15]
-
Troubleshooting - Peak Tailing: Peak tailing for a non-polar compound can indicate column overload. Reduce the sample concentration or injection volume.
Conclusion
This application note presents a comprehensive and robust method for the preparative HPLC purification of this compound. By combining a C18 reversed-phase column for strong hydrophobic retention with universal ELSD detection, this protocol effectively overcomes the challenges associated with this non-polar, non-UV absorbing compound. The detailed steps for method setup, sample preparation, and post-purification analysis provide researchers and drug development professionals with a reliable framework for obtaining high-purity this compound for downstream applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. grokipedia.com [grokipedia.com]
- 14. peakscientific.com [peakscientific.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. labcompare.com [labcompare.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloroeicosane
Welcome to the Technical Support Center for the synthesis of 1-chloroeicosane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 1-eicosanol?
A1: The two most prevalent and effective methods for the synthesis of this compound from 1-eicosanol are the reaction with thionyl chloride (SOCl₂) and the Appel reaction.
-
Thionyl Chloride (SOCl₂): This is a widely used method due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture. This drives the reaction to completion.[1][2]
-
Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) to convert the alcohol to the alkyl chloride under mild conditions.[3] It is particularly useful for sensitive substrates that may not tolerate the acidic conditions generated in the thionyl chloride reaction.
Q2: My 1-eicosanol starting material is a waxy solid. How does this affect my reaction setup?
A2: The high melting point and waxy nature of 1-eicosanol necessitate careful consideration of the reaction solvent and temperature. It is crucial to select a solvent that can fully dissolve the 1-eicosanol at a moderate temperature to ensure a homogeneous reaction mixture. Inadequate solubility can lead to incomplete reactions and lower yields.
Q3: I'm observing a low yield of this compound. What are the likely causes?
A3: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. For the thionyl chloride method, incomplete conversion is often due to insufficient reagent, low reaction temperature, or premature quenching of the reaction. In the Appel reaction, the purity of reagents and anhydrous conditions are critical for high yields.
Q4: How can I effectively remove the unreacted 1-eicosanol from my final product?
A4: Due to the similar long-chain, non-polar nature and likely high boiling points of both 1-eicosanol and this compound, separation by distillation is often impractical on a laboratory scale. The most effective method for purification is typically recrystallization . A carefully chosen solvent system will dissolve both compounds at an elevated temperature, but upon cooling, the desired this compound will crystallize out, leaving the more polar 1-eicosanol in the mother liquor.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Method 1: Synthesis using Thionyl Chloride (SOCl₂)
Problem 1: The reaction is sluggish or incomplete.
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Inadequate dissolution of 1-eicosanol | - Use a higher reaction temperature. - Choose a more suitable solvent (e.g., toluene, xylene, or neat SOCl₂ if appropriate). | 1-Eicosanol is a long-chain, waxy solid and requires sufficient thermal energy and an appropriate solvent to achieve complete dissolution, ensuring it is available to react. |
| Insufficient thionyl chloride | - Use a slight excess of thionyl chloride (1.1-1.5 equivalents). | Ensuring a stoichiometric excess of the chlorinating agent can help drive the reaction to completion, especially if there are trace amounts of water in the starting material or solvent. |
| Presence of moisture | - Ensure all glassware is oven-dried. - Use anhydrous solvents. | Thionyl chloride reacts readily with water to form HCl and SO₂, which consumes the reagent and reduces the efficiency of the desired reaction with the alcohol. |
Problem 2: The product is a dark color or contains significant impurities.
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Side reaction: Formation of dialkyl sulfite | - Add the 1-eicosanol solution slowly to the thionyl chloride. - Use a tertiary amine base like pyridine (optional, see below). | The reaction proceeds through a chlorosulfite intermediate. If a second molecule of alcohol reacts with this intermediate, a symmetrical dialkyl sulfite is formed. Slow addition of the alcohol minimizes its concentration, favoring the desired reaction pathway. |
| Elimination to form eicosene | - Maintain a moderate reaction temperature. - Avoid the use of non-hindered bases. | While primary alcohols are less prone to elimination than secondary or tertiary alcohols, high temperatures can promote this side reaction. |
| Reaction with solvent | - Choose an inert solvent such as toluene or use neat thionyl chloride. | Some solvents can react with thionyl chloride or the reaction intermediates, leading to impurities. |
The Role of Pyridine:
Adding a base like pyridine can influence the reaction mechanism. Pyridine neutralizes the HCl generated, which can prevent acid-catalyzed side reactions. It also promotes an Sₙ2 mechanism, which is generally favorable for primary alcohols. However, for a simple primary alcohol like 1-eicosanol, the reaction often proceeds well without a base.
Method 2: The Appel Reaction
Problem 1: Low conversion of 1-eicosanol to this compound.
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Reagent quality | - Use freshly purified triphenylphosphine. - Ensure carbon tetrachloride is anhydrous. | Triphenylphosphine can oxidize over time, and moisture will interfere with the reaction intermediates. |
| Incomplete reaction | - Increase the reaction time or gently warm the reaction mixture. | While the Appel reaction is often run at room temperature, for a high-molecular-weight alcohol, a longer reaction time or mild heating may be necessary to achieve full conversion. |
Problem 2: Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Co-crystallization of TPPO with the product | - After the reaction, concentrate the mixture, and triturate the residue with a non-polar solvent like hexane or pentane. Filter to remove the insoluble TPPO. - Column chromatography on silica gel. - Precipitation of TPPO as a metal salt complex (e.g., with ZnCl₂ or MgCl₂).[4][5] | Triphenylphosphine oxide is a common byproduct of reactions involving PPh₃. Its removal is a frequent challenge in purification. Exploiting its differential solubility compared to the non-polar this compound is the primary strategy for separation.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
1-Eicosanol
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Hexane (for recrystallization)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-eicosanol (1 equivalent).
-
Add anhydrous toluene to the flask to dissolve the 1-eicosanol with gentle heating.
-
Cool the solution to room temperature.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water with vigorous stirring.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Dissolve the crude product in a minimal amount of hot hexane. If the product does not readily crystallize upon cooling, add a small amount of ethanol as an anti-solvent to induce crystallization. Cool the solution in an ice bath to maximize crystal formation. Filter the crystals and wash with cold hexane. Dry the purified this compound under vacuum.
Protocol 2: Synthesis of this compound via the Appel Reaction
Materials:
-
1-Eicosanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (DCM)
-
Hexane
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-eicosanol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the resulting residue, add a sufficient amount of hexane and stir vigorously to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of celite, washing with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/hexane mixture, as described in Protocol 1.
Visualizations
Reaction Pathways
Caption: Overview of the main synthetic routes to this compound.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained [vedantu.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. 1-Chlorooctadecane synthesis - chemicalbook [chemicalbook.com]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
How to minimize byproducts in the chlorination of eicosane
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chlorination of long-chain alkanes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of byproducts during the chlorination of eicosane. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a complex mixture of monochloro- and polychloro-eicosane isomers. What is the underlying cause?
A: This is the most common challenge in the chlorination of long-chain alkanes and is a direct consequence of the reaction mechanism: free-radical substitution .[1][2][3] This process is notoriously unselective and occurs in three main stages: initiation, propagation, and termination.[4][5]
-
Initiation: Ultraviolet (UV) light provides the energy to break the covalent Cl-Cl bond via homolytic fission, generating two highly reactive chlorine radicals (Cl•).[6][7]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the eicosane chain, forming an eicosyl radical (C₂₀H₄₁•) and HCl. This eicosyl radical then reacts with a chlorine molecule (Cl₂) to form a monochloroeicosane and a new chlorine radical, continuing the chain reaction.[1][5]
-
Termination: The reaction stops when two radicals combine.[4]
The lack of selectivity arises because eicosane has numerous secondary (C-H) bonds of very similar bond dissociation energies, making them all susceptible to attack by the highly reactive chlorine radical.[8][9] Furthermore, the initially formed monochloroeicosane can itself react with another chlorine radical, leading to dichlorinated, trichlorinated, and other polychlorinated byproducts.[10][11]
Caption: Figure 1: The three stages of free-radical chlorination.
Q2: How can I improve the selectivity for monochlorination and suppress polychlorination?
A: The most effective and straightforward strategy is to manipulate the stoichiometry of the reactants. By using a large molar excess of eicosane relative to chlorine , you can statistically favor the formation of monochlorinated products.
Causality: When a chlorine radical is generated, it is far more likely to collide with an unreacted eicosane molecule than a monochloroeicosane molecule. This significantly reduces the probability of a second chlorination event on an already chlorinated chain.
| Eicosane:Cl₂ Molar Ratio | Expected Outcome |
| 1:1 | High conversion of eicosane, but significant polychlorination and complex mixture. |
| 5:1 | Reduced polychlorination, higher yield of monochloro-isomers. |
| ≥ 10:1 (Recommended) | Optimal for minimizing polychlorination; monochlorination is the major pathway. |
| Table 1: Effect of Reactant Ratio on Product Distribution |
The trade-off is a lower conversion rate of eicosane per pass, which necessitates the separation and recycling of unreacted starting material in an industrial setting.
Q3: Is it possible to control where the chlorine atom attaches to the eicosane chain (regioselectivity)?
A: Achieving high regioselectivity in free-radical chlorination is exceptionally challenging but not impossible.[12] While the chlorine radical is highly reactive and generally unselective, you can influence the outcome through several advanced methods.
-
Inherent Reactivity Differences: There is a slight inherent preference for abstracting hydrogen from secondary carbons over primary carbons. This is because the resulting secondary radical is more stable than a primary radical.[13]
| C-H Bond Type | Relative Rate of Abstraction (at 30°C) | Eicosane C-H Bonds |
| Primary (1°) | 1 | 6 (at C1, C20) |
| Secondary (2°) | 3.25 | 36 (at C2-C19) |
| Tertiary (3°) | 4.43 | 0 |
| Table 2: Relative Reactivity of C-H Bonds for Chlorination[14] |
-
Solvent Effects: The choice of solvent is critical and often overlooked.[15] Certain solvents, particularly aromatic ones like benzene or carbon disulfide, can form a weak complex with the chlorine radical.[16][17] This complex is less reactive and therefore more selective, showing a greater preference for abstracting the more reactive secondary hydrogens.
-
Mechanism: The solvent acts as a donor in a donor-acceptor complex with the chlorine radical, which moderates the radical's reactivity.[18] This increased selectivity can help narrow the product distribution.
-
-
Catalytic Approaches: Modern research focuses on catalysts that can direct the chlorination to a specific position. For instance, certain metal-organic layer (MOL) catalysts have demonstrated remarkable 2-position selectivity on shorter linear alkanes.[8][9] While direct application to eicosane may require further research, this approach represents the frontier for achieving high regioselectivity.
Q4: What is the optimal temperature and UV light intensity for this reaction?
A: Both temperature and UV intensity are critical parameters to control.
-
Temperature: Free-radical chlorination is an exothermic process.[6][14] Lowering the reaction temperature (e.g., 0-25°C) generally increases selectivity. Higher temperatures provide more energy to the system, making the chlorine radical even less discriminating between the different C-H bonds, thus worsening selectivity. In industrial settings, precise temperature control is paramount for safety and product quality.[19]
-
UV Light Intensity: UV light is essential for the initiation step.[1][4] The intensity should be sufficient to generate a steady concentration of chlorine radicals to sustain the chain reaction. However, excessively high intensity can generate a high concentration of radicals, which can increase the rate of termination reactions and potentially promote polychlorination. It is best to use the minimum intensity required to achieve a reasonable reaction rate.
Troubleshooting & Experimental Protocols
Issue: My GC-MS analysis shows an unresolvable complex mixture.
This is a common analytical challenge with long-chain chlorinated alkanes.[20][21]
Troubleshooting Workflow:
Caption: Figure 2: A step-by-step workflow for optimizing the reaction.
Protocol 1: Selective Monochlorination of Eicosane
This protocol is designed to maximize the yield of monochloroeicosane isomers while minimizing polychlorination.
-
Reactant Preparation: In a three-neck flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a gas inlet, dissolve eicosane (10 molar equivalents) in a suitable selective solvent such as benzene or carbon disulfide. Safety Note: These solvents are hazardous; work in a well-ventilated fume hood.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can act as a radical scavenger and terminate the chain reaction.[14]
-
Temperature Control: Cool the reaction vessel to 10-15°C using an ice-water bath.
-
Chlorine Addition: Slowly bubble chlorine gas (1 molar equivalent) through the solution via the gas inlet tube while stirring. The chlorine should be introduced subsurface.
-
Initiation: While adding chlorine, irradiate the flask with an external UV lamp (e.g., a mercury-vapor lamp). Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine.
-
Quenching: Once the color has faded, stop the chlorine flow and UV irradiation. Purge the system with inert gas again to remove any residual chlorine and HCl gas.
-
Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize HCl, followed by a wash with sodium thiosulfate solution to remove any remaining traces of chlorine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Product Purification and Analysis
-
Purification: The primary method for separating chlorinated alkanes is adsorption chromatography.[22]
-
Prepare a column with Florisil or silica gel.
-
Elute the crude product with a non-polar solvent like hexane. Unreacted eicosane will elute first, followed by the mixture of monochlorinated isomers. More polar, polychlorinated byproducts will be retained more strongly on the column.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the complex mixture of products.[22][23]
-
Sample Prep: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane, dichloromethane).
-
Interpretation: The mass spectrum will show characteristic isotopic patterns for chlorine-containing compounds. The fragmentation pattern can help identify the position of chlorination, although isomer differentiation can be challenging.
-
References
- 1. savemyexams.com [savemyexams.com]
- 2. aakash.ac.in [aakash.ac.in]
- 3. Chlorination of alkanes is a photochemical process class 11 chemistry CBSE [vedantu.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. learnbin.net [learnbin.net]
- 6. Revision Notes - Explain photochemical reaction of alkanes with chlorine | Organic Chemistry | Chemistry - 0620 - Supplement | IGCSE | Sparkl [sparkl.me]
- 7. Chlorination of alkanes is a photochemical process. It is initiated b - askIITians [askiitians.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 11. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Photochlorination - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. zeroinstrument.com [zeroinstrument.com]
- 20. oaepublish.com [oaepublish.com]
- 21. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-Chloroeicosane
As Senior Application Scientists, we understand that the translation of a chemical synthesis from literature to the laboratory bench can present unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven advice to navigate the common hurdles in the synthesis of 1-chloroeicosane. We will focus on the prevalent method of converting 1-eicosanol to this compound, providing in-depth troubleshooting and answers to frequently asked questions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. We provide potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield of this compound, or I have only recovered the starting material, 1-eicosanol. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with the reagents, reaction conditions, or reaction setup. Let's break down the potential culprits:
-
Inactive Chlorinating Agent: Thionyl chloride (SOCl₂), a frequently used reagent, is highly susceptible to degradation by moisture. If it has been stored improperly or is from an old stock, it may have hydrolyzed to sulfur dioxide and hydrochloric acid, rendering it ineffective.
-
Solution: Always use a fresh bottle of thionyl chloride or distill it immediately before use. Ensure a completely dry reaction setup by flame-drying your glassware and using an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Temperature or Time: The conversion of a primary alcohol to an alkyl chloride using SOCl₂ is not instantaneous and requires sufficient thermal energy to proceed to completion.
-
Solution: The reaction is often performed at reflux. Ensure your heating mantle or oil bath is set to the correct temperature to maintain a steady reflux of the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after the initially planned reaction time, consider extending the reflux period.
-
-
Inadequate Stoichiometry: While a slight excess of the chlorinating agent is often used, a significant deviation in the molar ratios can lead to an incomplete reaction.
-
Solution: Carefully calculate the molar equivalents of your reactants. A common approach is to use 1.1 to 1.5 equivalents of thionyl chloride relative to 1-eicosanol.
-
-
Presence of Water: Water will rapidly react with the chlorinating agent, quenching it before it can react with the alcohol.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of a drying tube on your condenser is also highly recommended to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 2: Formation of Impurities, Such as Eicosene
Question: My final product is contaminated with a significant amount of what appears to be eicosene. How can I prevent this side reaction?
Answer: The formation of an alkene (eicosene) is a classic elimination (E2) side reaction that can compete with the desired substitution (SN2) reaction. This is particularly prevalent when using a base.
-
Role of Base: Pyridine or other amine bases are sometimes added to neutralize the HCl generated during the reaction with thionyl chloride. However, these bases can also promote the E2 elimination pathway, leading to the formation of eicosene.
-
Solution: If you are using a base and observing alkene formation, consider running the reaction without it. The reaction can be driven to completion by gently bubbling a stream of inert gas through the reaction mixture to remove the HCl as it forms. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.
-
-
High Temperatures: Excessively high reaction temperatures can also favor elimination over substitution.
-
Solution: While reflux is often necessary, avoid overheating the reaction mixture. Maintain a gentle, controlled reflux.
-
Issue 3: Difficulty in Product Purification
Question: I'm having trouble isolating pure this compound from the crude reaction mixture. What is the best purification strategy?
Answer: The purification of this compound, a waxy solid at room temperature, can be challenging. The key is to effectively remove unreacted starting material, the chlorinating agent, and any byproducts.
-
Work-up Procedure: A proper aqueous work-up is the first critical step.
-
Solution: After the reaction is complete, cool the mixture and very slowly pour it over crushed ice or into ice-cold water to quench any remaining thionyl chloride. This should be done in a fume hood as it will release SO₂ and HCl gas. The product can then be extracted into a nonpolar organic solvent like hexane or dichloromethane. The organic layer should be washed sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and brine, then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Purification Technique:
-
Solution: Flash column chromatography is the most effective method for purifying this compound. Given its nonpolar nature, a silica gel column with a nonpolar eluent system, such as hexane or a hexane/ethyl acetate gradient, is recommended. Monitor the fractions by TLC to isolate the pure product. Recrystallization from a suitable solvent, like ethanol or acetone, can be an alternative or a final polishing step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The most common and reliable method for synthesizing this compound is the reaction of 1-eicosanol with a chlorinating agent. The choice of agent is critical and depends on the desired reactivity and reaction conditions.
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF or pyridine | Gaseous byproducts (SO₂, HCl) are easily removed; generally high yields. | Reagent is highly corrosive and moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | Effective for converting primary alcohols. | Solid reagent can be difficult to handle; byproduct (POCl₃) needs to be removed. |
| Concentrated HCl (Appel Reaction conditions) | Requires triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄) | Milder conditions than SOCl₂ or PCl₅. | Stoichiometric amounts of phosphine oxide byproduct are generated, which can complicate purification. |
For its efficiency and the convenient removal of byproducts, the thionyl chloride method is often preferred in many laboratory settings.
Q2: What are the critical safety precautions when working with thionyl chloride (SOCl₂)?
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and gloves (butyl rubber or neoprene are recommended).
-
Quenching: Never quench thionyl chloride with water in a closed system. The reaction is highly exothermic and produces large volumes of toxic gases (SO₂ and HCl). Always quench by slowly adding the reaction mixture to a large excess of ice water in an open beaker within a fume hood.
-
Spills: Neutralize small spills with sodium bicarbonate or a 1:1:1 mixture of sodium carbonate, calcium bentonite, and sand.
Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A combination of techniques is ideal for ensuring a successful synthesis and confirming the identity and purity of this compound.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (1-eicosanol) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the less polar product spot. A typical eluent system would be 10-20% ethyl acetate in hexane.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural confirmation. For this compound, you would expect to see a characteristic triplet in the ¹H NMR spectrum around 3.5 ppm corresponding to the two protons on the carbon bearing the chlorine atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for assessing purity and confirming the molecular weight of the product. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the conversion by showing the disappearance of the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-Cl stretch in the product (around 650-750 cm⁻¹).
-
Visualizing the Workflow
To provide a clear overview of the synthesis and purification process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Optimizing the Synthesis of 1-Chloroeicosane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloroeicosane. As a long-chain alkyl chloride, this compound is a valuable intermediate in various synthetic applications, including the development of novel pharmaceuticals and materials. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of its synthesis and improve your reaction yields.
Introduction to the Synthesis of this compound
The most common and efficient method for the preparation of this compound is the nucleophilic substitution of 1-eicosanol using a chlorinating agent. Among the various reagents available, thionyl chloride (SOCl₂) is often preferred due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]
The reaction proceeds via an Sₙ2 mechanism for primary alcohols like 1-eicosanol. This involves the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. When a base such as pyridine is used, it not only neutralizes the HCl produced but also facilitates the reaction and ensures an inversion of stereochemistry, although this is not relevant for the achiral 1-eicosanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound with high yield and purity?
A1: The conversion of 1-eicosanol to this compound using thionyl chloride (SOCl₂) is generally the most effective method. This approach offers high yields because the gaseous byproducts (SO₂ and HCl) are easily removed, which drives the reaction to completion.[1] The use of a base like pyridine can further improve the reaction rate and aid in the removal of HCl.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Ensuring anhydrous conditions: Thionyl chloride reacts violently with water, which can quench the reagent and reduce the yield.[2]
-
Controlling reaction temperature: The reaction can be exothermic, and excessive heat can lead to the formation of side products.
-
Complete removal of starting material: Due to the similar physical properties of 1-eicosanol and this compound, separating the product from unreacted starting material can be challenging.
-
Safety concerns: Thionyl chloride is a corrosive and toxic reagent that requires careful handling in a well-ventilated fume hood.[3][4][5]
Q3: Can I use other chlorinating agents besides thionyl chloride?
A3: Yes, other reagents can be used to synthesize alkyl chlorides from alcohols, such as:
-
Sulfuryl chloride (SO₂Cl₂): This can also be an effective chlorinating agent.
-
Phosphorus pentachloride (PCl₅): This is another powerful chlorinating agent, but the workup can be more complex due to solid byproducts.
-
The Appel Reaction: This uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), which offers milder reaction conditions.
However, for scalability and efficiency, thionyl chloride remains a common choice.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (1-eicosanol). The reaction is considered complete when the spot corresponding to 1-eicosanol is no longer visible. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware: Thionyl chloride is highly reactive with water.[2] | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and ensure the 1-eicosanol is dry. |
| 2. Degraded thionyl chloride: Old or improperly stored thionyl chloride may have decomposed. | 2. Use a fresh bottle of thionyl chloride or distill it before use. | |
| 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. | |
| 4. Inefficient quenching and workup: Product may be lost during the aqueous workup. | 4. Perform the quench slowly over ice to control the exotherm. Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. | |
| Product is Contaminated with Starting Material (1-Eicosanol) | 1. Incomplete reaction: Not enough thionyl chloride was used, or the reaction was not allowed to proceed to completion. | 1. Use a slight excess of thionyl chloride (1.1-1.5 equivalents). Monitor the reaction by TLC to ensure all the 1-eicosanol has reacted. |
| 2. Inefficient purification: The polarity difference between 1-eicosanol and this compound may not be sufficient for easy separation by column chromatography. | 2. If column chromatography is used, a non-polar eluent system (e.g., hexane or petroleum ether) should be sufficient to separate the less polar this compound from the more polar 1-eicosanol. Recrystallization from a suitable solvent (e.g., ethanol or acetone) may also be effective. | |
| Formation of Dark-Colored Byproducts | 1. High reaction temperature: Overheating can lead to decomposition and the formation of colored impurities. | 1. Maintain the reaction temperature, especially during the addition of thionyl chloride. Use an ice bath to control the initial exotherm. |
| 2. Impurities in the starting material: The 1-eicosanol may contain impurities that are reacting to form colored products. | 2. Ensure the purity of the 1-eicosanol before starting the reaction. Recrystallization of the starting material may be necessary. | |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Unreacted starting material or solvent residues can lower the melting point of the product. | 1. Ensure the product is thoroughly purified by column chromatography or recrystallization. Dry the product under high vacuum to remove any residual solvent. |
| 2. Product is not this compound: An unexpected side reaction may have occurred. | 2. Characterize the product thoroughly using NMR and IR spectroscopy to confirm its identity. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Eicosanol using Thionyl Chloride
This protocol is a standard procedure for the conversion of a primary alcohol to an alkyl chloride.
Materials:
-
1-Eicosanol (1 equivalent)
-
Thionyl chloride (SOCl₂, 1.2 equivalents)
-
Anhydrous pyridine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a sodium hydroxide solution to neutralize HCl and SO₂ gas), add 1-eicosanol (1 equivalent) and anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
-
Reagent Addition:
-
Cool the solution in an ice bath to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture over a large excess of crushed ice with stirring to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using hexane as the eluent.
-
Safety Precautions for Thionyl Chloride
Thionyl chloride is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[6]
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Toxic: Toxic if inhaled and harmful if swallowed.[5]
-
Reacts violently with water: This reaction produces toxic gases (HCl and SO₂).[2][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For operations not in a closed system, a respirator may be necessary.[3]
Product Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic triplet at approximately 3.5 ppm corresponding to the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The other methylene protons will appear as a broad multiplet between 1.2 and 1.8 ppm, and the terminal methyl group will be a triplet at around 0.9 ppm. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the chlorine atom at around 45 ppm. The other carbon signals will appear in the aliphatic region (approximately 14-32 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by:
-
C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region.
-
C-H bending vibrations: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.
-
C-Cl stretching vibration: A characteristic absorption in the 650-750 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ indicates the complete conversion of the alcohol.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
References
- 1. readchemistry.com [readchemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Troubleshooting low yield in Grignard reactions with 1-Chloroeicosane
Technical Support Center: Grignard Reactions with 1-Chloroeicosane
Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored to address the challenges encountered when using long-chain alkyl halides, such as this compound, in the formation of Grignard reagents. Due to their lower reactivity and the physical properties of the long alkyl chain, these substrates require careful optimization and troubleshooting.
This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not starting?
A: The initiation of a Grignard reaction with an alkyl chloride like this compound is often difficult due to two primary factors: the high stability of the C-Cl bond and the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This MgO layer acts as a barrier, preventing the magnesium from reacting with the alkyl halide.[3] Activation of the magnesium surface is almost always necessary.
Q2: What are the visual cues of a successful initiation?
A: A successful initiation is typically indicated by several observable signs:
-
A noticeable increase in temperature (exotherm).
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[2]
-
Spontaneous boiling of the solvent, especially with lower-boiling ethers.[3]
-
If using iodine as an activator, the characteristic purple or brown color will disappear.[3]
Q3: Is tetrahydrofuran (THF) or diethyl ether (Et₂O) better for this reaction?
A: For less reactive alkyl chlorides like this compound, tetrahydrofuran (THF) is generally the preferred solvent. Its higher boiling point (66 °C) allows for a higher reaction temperature, which can help overcome the activation energy barrier. Furthermore, THF is a better solvating agent for the Grignard reagent, which can help to stabilize it as it forms.[4]
Q4: I see a significant amount of a waxy solid in my flask after the reaction. What is it?
A: This is likely the Wurtz coupling byproduct, tetracontane (C₄₀H₈₂), formed by the reaction of the eicosylmagnesium chloride Grignard reagent with unreacted this compound.[5][6] This side reaction is a common cause of low yields.
In-Depth Troubleshooting Guide
Problem 1: Reaction Fails to Initiate
The inability to start the reaction is the most common hurdle. The primary cause is the passivating MgO layer and the low reactivity of the C-Cl bond.[2]
Causality and Solutions:
-
Inactive Magnesium Surface: The MgO layer is impervious to the alkyl halide.[3] It must be physically or chemically removed.
-
Solution 1: Chemical Activation. Use an activating agent to clean the magnesium surface. Common activators include iodine (I₂), 1,2-dibromoethane (DBE), and diisobutylaluminium hydride (DIBAH).[1][3][7] DBE is particularly effective as its reaction with magnesium produces ethylene gas, providing a clear visual cue of activation.[7]
-
Solution 2: Mechanical Activation. In-situ crushing of the magnesium pieces with a glass rod or vigorous stirring can break the oxide layer, exposing fresh, reactive metal.[7] Sonication in an ultrasonic bath is also a highly effective method to clean the surface.[8]
-
-
Insufficient Energy: The C-Cl bond in this compound is strong and requires energy to react.
-
Presence of Water: Grignard reagents are extremely potent bases and will be instantly quenched by any protic source, especially water.[10]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be anhydrous. Using freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) is critical.
-
Problem 2: Low Yield of Grignard Reagent (and Subsequent Product)
Even if the reaction initiates, low conversion can lead to poor yields of the desired product after reaction with an electrophile.
Causality and Solutions:
-
Sub-optimal Solvent Choice: As mentioned, diethyl ether's low boiling point (34.6 °C) may not provide a high enough temperature to drive the reaction with the less reactive this compound to completion.
-
Incomplete Reaction: The long alkyl chain can lead to solubility issues and slower reaction kinetics.
-
Solution: Increase the reaction time. Monitor the reaction by observing the consumption of the magnesium turnings. A longer reflux period (e.g., 3-4 hours) in THF may be necessary for complete conversion.
-
-
Reagent Purity: Impurities in the this compound or magnesium can inhibit the reaction.
-
Solution: Use high-purity magnesium turnings.[13] If necessary, purify the this compound by distillation or recrystallization to remove any potential inhibitors.
-
Problem 3: Excessive Formation of Wurtz Coupling Byproduct
The formation of tetracontane (R-R) from the reaction of the Grignard reagent (R-MgX) with the starting material (R-X) is a major competing side reaction that directly reduces the yield.[5][14]
Causality and Solutions:
-
High Local Concentration of Alkyl Halide: If the this compound is added too quickly, its local concentration around the magnesium surface will be high. This increases the probability that a newly formed Grignard molecule will encounter and react with a molecule of this compound rather than allowing another this compound molecule to react with the magnesium surface.[5]
-
Solution: Slow, Controlled Addition. Add the this compound solution dropwise using an addition funnel over an extended period. This maintains a low steady-state concentration of the halide in the reaction flask, favoring the Grignard formation over the Wurtz coupling.[5]
-
-
Elevated Reaction Temperature: While heat is needed for initiation, excessively high temperatures can accelerate the rate of the Wurtz coupling side reaction.[5][9]
-
Solution: Temperature Management. Once the reaction is initiated and self-sustaining, use a water or ice bath to maintain a controlled, gentle reflux.[5] Avoid aggressive heating.
-
Key Experimental Protocols
Protocol A: Rigorous Drying of Glassware and Solvents
-
Glassware: Disassemble all glassware (round-bottom flask, condenser, addition funnel). Clean and dry them in an oven at 150°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Flame-Drying: While flushing with inert gas, gently heat the entire apparatus with a heat gun to drive off any adsorbed moisture.
-
Cooling: Allow the apparatus to cool to room temperature under the inert gas atmosphere before adding reagents.
-
Solvent: Use freshly distilled, anhydrous THF. A common method is distillation from sodium metal with benzophenone as an indicator (a deep blue/purple color indicates anhydrous conditions).
Protocol B: Magnesium Activation with 1,2-Dibromoethane (DBE)
-
Setup: To the flame-dried, inert-atmosphere flask containing a stir bar, add the required amount of magnesium turnings (typically 1.2 equivalents).
-
Solvent Addition: Add a small portion of anhydrous THF, just enough to cover the magnesium.
-
Activation: While stirring vigorously, add a small amount of DBE (e.g., ~5 mol% relative to the alkyl halide) via syringe.
-
Observation: Successful activation is marked by the evolution of ethylene gas (bubbling) and the formation of a grey, cloudy suspension.[3][7] The reaction is exothermic.
-
Initiation: Once the bubbling subsides, add a small portion (~5-10%) of your this compound solution. Look for the signs of initiation described in the FAQ section.
-
Main Addition: Once the main Grignard reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution.
Data & Visualization
Table 1: Comparison of Common Ethereal Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Coordinating Ability | Suitability for this compound |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Good | Fair (may require activators, low temp limits conversion) |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent | Excellent (Recommended) |
| 2-Methyl-THF (2-MeTHF) | 80 | 6.2 | Excellent | Very Good (Higher temp, greener alternative)[12] |
| Dibutyl Ether | 142 | 3.1 | Moderate | Good (For very unreactive systems, high temp)[11] |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for low-yield Grignard reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
Technical Support Center: Purification of 1-Chloroeicosane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Chloroeicosane. This resource is designed for researchers, scientists, and drug development professionals who are working with this long-chain chloroalkane and encountering challenges in achieving the desired purity. This guide provides in-depth, field-proven insights in a question-and-answer format, moving from common questions to specific troubleshooting scenarios and detailed experimental protocols.
Introduction: The Challenge of Purifying this compound
This compound (C20H41Cl) is a long-chain alkyl halide characterized by its waxy, solid nature at room temperature and its non-polar character. While seemingly simple, its purification is often complicated by the presence of impurities with very similar physicochemical properties, such as unreacted starting materials or non-polar byproducts. The high boiling point of this compound makes high-vacuum distillation challenging, often leaving recrystallization and chromatography as the primary methods for purification. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound are almost always dictated by its synthesis route. The most common method is the chlorination of 1-eicosanol. Consequently, the typical impurity profile includes:
-
Unreacted 1-Eicosanol: The most common impurity, which is significantly more polar than the product. Its presence can depress the melting point, causing the product to appear oily or waxy.
-
Dieicosyl Ether: A byproduct formed through an intermolecular dehydration reaction of the starting alcohol, especially if strong acids like sulfuric acid are used.[1] This impurity is very non-polar and close in properties to this compound, making it difficult to remove.
-
1-Eicosene: Formed via an elimination reaction (dehydrochlorination), particularly if the reaction is performed at elevated temperatures. Its polarity is very similar to the target compound.
-
Residual Reagents and Solvents: Inorganic acids (like HCl) or chlorinating agents (like SOCl₂) and their byproducts must be removed during the work-up.[2][3]
Q2: My crude product is an oil or a waxy semi-solid, but the literature says this compound is a solid. Why?
A2: Pure this compound is a solid at room temperature. An oily or semi-solid appearance is a classic sign of significant impurities. Much like how salt lowers the freezing point of water, impurities disrupt the crystal lattice formation of the this compound, leading to a depression of the melting point. The presence of unreacted 1-eicosanol is a very common cause.
Q3: Which purification method should I choose: recrystallization or column chromatography?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective and efficient when the crude product is already relatively pure (>85-90%) and the impurities have different solubility profiles from the product.[4][5] It is the preferred method for large-scale purification.
-
Flash Column Chromatography is the method of choice when the product is of low purity or contains impurities with polarities very similar to this compound.[6] It offers superior separation power but is generally more time-consuming and uses more solvent than recrystallization.
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Problem 1: Low Purity Persists After Recrystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Oily residue after drying | 1. Incorrect Solvent Choice: The chosen solvent may dissolve the impurities and the product equally well, preventing selective crystallization.[7] 2. Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice instead of allowing them to remain in the mother liquor. | 1. Re-evaluate Solvent System: Perform small-scale solubility tests. An ideal single solvent should dissolve this compound poorly at room temperature but very well when hot.[8] For a two-solvent system, the product should be soluble in the first solvent ("solubilizer") and insoluble in the second ("precipitator"). 2. Slow Cooling Protocol: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached ambient temperature should it be placed in an ice bath to maximize crystal formation.[5] |
| GC/MS or NMR still shows significant starting material (1-eicosanol) | Co-crystallization: The starting alcohol may have a solubility profile in the chosen solvent that is too similar to the product, leading to its inclusion in the crystal lattice. | Switch to a More Polar Solvent: Try recrystallizing from a slightly more polar solvent like isopropanol or acetone. The more polar alcohol impurity will have a higher affinity for the polar solvent and will be more likely to remain in the mother liquor as the non-polar this compound crystallizes. If this fails, column chromatography is necessary. |
| Low Recovery/Yield | 1. Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of the product dissolved even after cooling.[9] 2. Premature Crystallization: Crystals may have formed in the filter funnel during a hot gravity filtration step. | 1. Use a Minimum of Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves.[9] If too much solvent is added, carefully evaporate some of it to re-saturate the solution. 2. Pre-heat Funnel and Glassware: Before hot filtration, pre-heat the funnel and receiving flask with steam or in an oven to prevent the solution from cooling and crystallizing prematurely.[9] |
Problem 2: Difficulty with Column Chromatography Separation
| Symptom | Possible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor separation between product and a non-polar impurity (e.g., dieicosyl ether) | Incorrect Eluent Polarity: The mobile phase is too polar, causing all non-polar compounds to elute together quickly near the solvent front. | Decrease Eluent Polarity: Use a less polar mobile phase, such as pure hexanes or a hexane/dichloromethane mixture. For non-polar compounds, separation is achieved by exploiting subtle differences in their van der Waals interactions with the silica gel stationary phase. A very non-polar eluent allows for more interaction time and better resolution.[6] |
| Product peak is broad and "tailing" | 1. Sample Overload: Too much crude material was loaded onto the column relative to the amount of silica gel. 2. Poor Sample Loading: The sample was dissolved in too much solvent or a solvent that was too polar, causing it to spread out before chromatography began. | 1. Adhere to Proper Ratios: Use a silica gel-to-crude product ratio of at least 50:1 (w/w) for difficult separations.[6] 2. Use Dry Loading or Concentrated Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane) to load it onto the column. For better results, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. |
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol assumes a single-solvent recrystallization, which is often successful for this compound.
-
Solvent Selection: Based on solubility tests, acetone or a mixture of ethanol/hexanes often works well. For this protocol, we will use acetone.
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. In a separate flask, heat approximately 100 mL of acetone to a gentle boil.
-
Minimum Solvent Addition: Add the hot acetone to the crude solid portion-wise while stirring and heating until the solid just dissolves. Avoid adding a large excess.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. You should observe the formation of white, crystalline solids.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone (2-3 portions of 10 mL each) to rinse away the impurity-laden mother liquor.
-
Drying: Leave the crystals under vacuum for 15-20 minutes to pull air through and partially dry them. Then, transfer the solid to a watch glass to air dry completely. Purity should be assessed by GC and melting point analysis.
Caption: Workflow for a standard recrystallization protocol.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate this compound from more polar impurities like 1-eicosanol.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives the this compound an Rf value of ~0.3-0.4. A good starting point is a mixture of Hexanes:Ethyl Acetate (e.g., 98:2).
-
Column Packing: Pack a glass chromatography column with silica gel (70-230 mesh) using the chosen eluent. A 50:1 ratio of silica to crude material is recommended.
-
Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of hexane (1-2 mL). Carefully pipette this concentrated solution onto the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column and apply gentle positive pressure (using a pump or house air). Begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions (e.g., 10-15 mL each) and analyzing them by TLC.
-
Fraction Pooling: Since this compound is non-polar, it will elute before the more polar 1-eicosanol. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified, solid this compound.
Caption: Principle of chromatographic separation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stabilizing 1-Chloroeicosane During Reactions
Welcome to the Technical Support Center for 1-Chloroeicosane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in your experimental workflows. As a long-chain alkyl halide, this compound presents unique stability challenges that can impact reaction outcomes. This guide offers practical, field-proven insights to help you navigate these complexities and ensure the integrity of your reactions.
Section 1: Understanding the Stability of this compound
This compound (C₂₀H₄₁Cl) is a valuable synthetic intermediate, but its utility is intrinsically linked to its stability under various reaction conditions. Degradation not only consumes the starting material, reducing yield, but can also introduce impurities that complicate purification and compromise the integrity of your final product. The primary degradation pathways for this compound are elimination reactions (dehydrochlorination) to form eicosene isomers, and to a lesser extent, substitution reactions with trace nucleophiles or decomposition under harsh thermal or photochemical conditions.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the primary factors that cause this compound to degrade?
A1: The stability of this compound is primarily influenced by:
-
Base Strength: The presence of strong bases significantly promotes E2 elimination, leading to the formation of 1-eicosene and other isomers. Even weak bases can facilitate elimination, especially at higher temperatures.
-
Solvent Polarity: Polar protic solvents can stabilize carbocation intermediates, favoring Sₙ1 and E1 pathways. Polar aprotic solvents can enhance the reactivity of nucleophiles, potentially increasing the rate of Sₙ2 reactions.
-
Light Exposure: Like many alkyl halides, this compound can be susceptible to photodegradation, where UV light can initiate free-radical chain reactions leading to decomposition.[1]
-
Presence of Lewis Acids: Lewis acids can coordinate to the chlorine atom, making it a better leaving group and thus accelerating both substitution and elimination reactions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the purity and stability of this compound, adhere to the following storage guidelines:
-
Cool and Dark Environment: Store in a cool, dry, and dark place to minimize thermal and photodegradation. A refrigerator (2-8 °C) is suitable for long-term storage.
-
Inert Atmosphere: For high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and reaction with atmospheric moisture.
-
Tightly Sealed Container: Use a tightly sealed container to prevent the ingress of moisture and air. Sigma-Aldrich recommends storing it sealed in a dry, room temperature environment for shorter periods.
Section 2: Troubleshooting Common Reactions Involving this compound
This section provides troubleshooting guides for common synthetic challenges encountered when using this compound.
Guide 1: Nucleophilic Substitution Reactions (Sₙ2)
Common Problem: Low yield of the desired substitution product and formation of eicosene as a major byproduct.
Causality: This issue typically arises from competing elimination (E2) reactions, which are favored by strong, sterically unhindered bases and higher temperatures.
Troubleshooting Strategies:
| Observation | Potential Cause | Recommended Solution |
| Significant eicosene formation detected by GC-MS. | The nucleophile is acting as a strong base, promoting E2 elimination. | 1. Choose a less basic nucleophile: If possible, select a nucleophile that is a weaker base. 2. Use a polar aprotic solvent: Solvents like DMSO or DMF can enhance nucleophilicity without solvating the nucleophile as strongly as protic solvents, favoring Sₙ2 over E2. 3. Lower the reaction temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions, so running the reaction at a lower temperature can significantly favor substitution.[2] |
| Reaction is sluggish or does not go to completion. | Insufficient reactivity of the nucleophile or poor solubility of this compound. | 1. Increase the concentration of the nucleophile: A higher concentration can increase the reaction rate. 2. Select a more appropriate solvent: A solvent that dissolves both the this compound and the nucleophile is crucial. For the nonpolar this compound, a co-solvent system might be necessary. 3. Consider a phase-transfer catalyst: For reactions with ionic nucleophiles, a phase-transfer catalyst can facilitate the reaction between the two phases.[3] |
Experimental Protocol: Minimizing Elimination in the Synthesis of an Ether from this compound
This protocol is adapted from a procedure for a similar long-chain alkyl halide and is designed to favor Sₙ2 over E2.
Objective: To synthesize eicosyl methyl ether with minimal formation of eicosene.
Materials:
-
This compound
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve sodium methoxide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in a minimal amount of anhydrous DMF to the cooled methoxide solution dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude eicosyl methyl ether by vacuum distillation or column chromatography.
Diagram: Competing Sₙ2 and E2 Pathways
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Guide 2: Grignard Reagent Formation and Use
Common Problem: Low yield of the Grignard reagent (eicosylmagnesium chloride) and formation of side products like bieicosyl (a C40 alkane) and eicosene.
Causality:
-
Wurtz-type coupling: The Grignard reagent can react with unreacted this compound to form a C-C coupled product (bieicosyl).
-
Elimination: The basic Grignard reagent can dehydrochlorinate unreacted this compound to form eicosene.
-
Reaction with protic impurities: Grignard reagents are strong bases and will be quenched by any protic species, such as water.[4]
Troubleshooting Strategies:
| Observation | Potential Cause | Recommended Solution |
| Formation of a significant amount of bieicosyl. | Wurtz-type side reaction. | 1. Slow addition of this compound: Add the this compound solution slowly to a suspension of magnesium turnings. This maintains a low concentration of the alkyl halide, minimizing the coupling side reaction. 2. Use of an entrainer: A small amount of an initiator like iodine or 1,2-dibromoethane can help activate the magnesium surface and promote a more controlled reaction. |
| Presence of eicosene in the product mixture. | Elimination side reaction. | 1. Maintain a low reaction temperature: While Grignard formation is often initiated with gentle heating, maintaining a lower temperature once the reaction starts can reduce elimination. |
| Grignard reagent fails to form or the reaction does not initiate. | Passivated magnesium surface or presence of moisture. | 1. Activate the magnesium: Use fresh, high-quality magnesium turnings. If necessary, activate them by crushing them in a dry mortar and pestle or by adding a crystal of iodine. 2. Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5] |
Diagram: Grignard Reagent Formation and Side Reactions
Caption: Formation of Grignard reagent and potential side reactions.
Section 3: Analytical Methods for Purity Assessment
Accurate determination of this compound purity and the quantification of its degradation products are crucial for successful synthesis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound and its potential byproducts.
Experimental Protocol: Purity Analysis of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify potential impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile solvent like dichloromethane or hexane (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
Data Analysis:
-
The purity of this compound can be estimated by the area percentage of its peak in the total ion chromatogram (TIC).
-
Potential impurities such as eicosene isomers will have different retention times and can be identified by their mass spectra. The mass spectrum of 1-eicosene (a potential elimination product) would show a molecular ion peak at m/z 280.5.[6]
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate and precise quantification of the purity of this compound without the need for a specific certified reference material of the analyte itself.[7][8]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
Objective: To accurately determine the molar purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should be soluble in the chosen NMR solvent and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[9]
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-Cl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
References
- 1. Alkyl Halides [chemed.chem.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. US20190202759A1 - Processes for the dehydrochlorination of a chlorinated alkane - Google Patents [patents.google.com]
- 4. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. qNMR - BIPM [bipm.org]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Effect of Temperature on 1-Chloroeicosane Reaction Rates
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving the effect of temperature on 1-chloroeicosane reaction rates. As a long-chain primary haloalkane, this compound's reactivity is a critical parameter in multi-step organic synthesis, and understanding its kinetic profile under various thermal conditions is essential for optimizing yield, purity, and reaction time.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal modulation of this compound's reactivity.
Q1: What are the primary reaction pathways for this compound, and how does temperature fundamentally influence them?
As a primary haloalkane, this compound (CH₃(CH₂)₁₉Cl) predominantly undergoes two competing reaction types: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1][2]
-
Sₙ2 (Substitution): A nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This results in the substitution of chlorine with the nucleophile.
-
E2 (Elimination): A strong base removes a proton from the carbon adjacent to the one bearing the chlorine, simultaneously forming a double bond and ejecting the chloride ion. This yields an alkene (eicosene).
Temperature is a critical control parameter. According to collision theory, increasing the temperature increases the kinetic energy of reactant molecules.[3] This leads to more frequent and more energetic collisions, thus increasing the rate of both Sₙ2 and E2 reactions.[4][5]
However, temperature's most significant impact is on the selectivity between these two pathways. Elimination reactions generally have a higher activation energy and experience a greater increase in entropy compared to substitution reactions.[6] Consequently, increasing the reaction temperature disproportionately favors the E2 elimination pathway over the Sₙ2 substitution pathway .[6][7]
Q2: How can the relationship between temperature and reaction rate be quantified for this compound?
The relationship is mathematically described by the Arrhenius equation .[8][9]
k = A * e(-Ea / RT)
Where:
-
k is the rate constant of the reaction.
-
A is the pre-exponential or frequency factor, which relates to the frequency of correctly oriented collisions.
-
Ea is the activation energy, the minimum energy required for a reaction to occur.
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
Experimentally, the activation energy (Ea) can be determined by measuring the rate constant (k) at several different temperatures. By taking the natural logarithm of the Arrhenius equation, we get a linear form:
ln(k) = - (Ea / R) * (1/T) + ln(A)
Plotting ln(k) versus 1/T yields a straight line with a slope equal to -Ea/R.[9] This "Arrhenius plot" is a cornerstone of kinetic analysis, allowing for the empirical determination of the reaction's activation energy.
Q3: Beyond kinetics, what practical role does solvent choice play when studying temperature effects?
The solvent is not a passive medium; it critically influences the reaction mechanism and defines the practical temperature range of your experiment.
-
Mechanism Influence: The polarity of the solvent can dictate the preferred reaction pathway. For this compound's Sₙ2 reaction, polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal because they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[1][10] In contrast, polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, which slows down the Sₙ2 rate.[1]
-
Temperature Limitation: The solvent's boiling point sets the upper limit for your experimental temperature range at atmospheric pressure. For studying a wide range of temperatures, a solvent with a high boiling point, such as DMSO (189 °C) or DMF (153 °C), may be necessary.
-
Solubility: this compound is a long, nonpolar molecule.[11] The chosen solvent must be capable of dissolving it, along with the (often ionic) nucleophile or base, to ensure a homogeneous reaction mixture.
Part 2: Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during kinetic studies of this compound.
Q4: My reaction rate isn't increasing significantly with temperature. What are the likely causes?
If you observe a minimal rate increase with a substantial temperature increase, consider these factors:
-
Cause 1: Mass Transfer Limitations: If the reaction mixture is not adequately stirred, the reaction rate may be limited by how quickly the reactants can diffuse and encounter each other, rather than by the intrinsic chemical kinetics. This is especially relevant for viscous solvents or heterogeneous mixtures. Ensure vigorous and consistent stirring at all temperatures.
-
Cause 2: Reagent Degradation: The nucleophile, base, or even the solvent could be degrading at higher temperatures, reducing the effective concentration of reactants and offsetting the expected rate increase. Check the thermal stability of all components.
-
Cause 3: Solubility Issues: The solubility of your nucleophilic salt may decrease at higher temperatures in some organic solvents, leading to a lower concentration of the active nucleophile in solution. Ensure all reactants remain fully dissolved across the entire temperature range.
Q5: I'm getting an undesirable mixture of substitution and elimination products. How can I use temperature and other conditions to favor one outcome?
Controlling the Sₙ2/E2 competition is a classic challenge in organic synthesis.
-
To Favor Elimination (E2):
-
Increase Temperature: As discussed, higher temperatures strongly favor elimination.[6]
-
Use a Strong, Sterically Hindered Base: Reagents like potassium tert-butoxide (t-BuOK) are too bulky to act as effective nucleophiles but are excellent at removing protons, thus heavily favoring the E2 pathway.
-
-
To Favor Substitution (Sₙ2):
-
Decrease Temperature: Lower temperatures will suppress the higher-activation-energy E2 reaction more than the Sₙ2 reaction.[6]
-
Use a Good Nucleophile That is a Weak Base: Reagents like sodium iodide (NaI) or sodium azide (NaN₃) are excellent nucleophiles but poor bases, directing the reaction towards the Sₙ2 product.
-
Q6: My kinetic data is not reproducible, especially when determining the Arrhenius plot. What experimental variables should I scrutinize?
Inconsistent kinetic data often points to subtle procedural inconsistencies.
-
Precise Temperature Control: The reaction rate is exponentially dependent on temperature. A fluctuation of even ±1 °C can cause significant variations in the rate constant. Use a high-quality, calibrated thermostat bath or reaction block and ensure the internal reaction temperature is monitored and stable before initiating the reaction.[12]
-
Accurate Timing of Aliquots: For reactions monitored by sampling (e.g., for GC or HPLC analysis), the timing of when aliquots are taken and quenched is critical. Use a calibrated timer and a consistent quenching procedure to stop the reaction instantaneously.[13]
-
Atmospheric Control: If your reagents are sensitive to air or moisture (e.g., very strong bases or organometallics), run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can consume reagents and introduce inconsistencies.
-
Consistent Analytical Method: Ensure your analytical method (e.g., GC-MS, NMR) is fully validated. Use an internal standard for quantitative analysis to correct for variations in sample preparation and injection volume.[14]
Part 3: Experimental Protocols and Data
This section provides standardized workflows for kinetic analysis of this compound.
Protocol 1: Determining the Rate Constant (k) via the Method of Initial Rates
This protocol describes how to find the rate of reaction by measuring the concentration of a reactant or product over a short initial time period at a constant temperature.[13][15]
Objective: To determine the rate constant, k, for the reaction of this compound with a nucleophile (e.g., sodium hydroxide in ethanol) at a specific temperature.
Materials:
-
This compound
-
Nucleophile/Base (e.g., 0.1 M Sodium Hydroxide in Ethanol)
-
Solvent (e.g., Ethanol)
-
Quenching solution (e.g., dilute nitric acid)
-
Titration indicator or analytical instrument (e.g., GC-FID)
-
Thermostated water bath, magnetic stirrer, stopwatch, assorted glassware.
Procedure:
-
Preparation: Prepare stock solutions of this compound and sodium hydroxide in ethanol at known concentrations.
-
Thermostatting: Place separate flasks containing the reactant solutions into a water bath set to the desired temperature (e.g., 40.0 °C). Allow them to equilibrate for at least 20 minutes.
-
Reaction Initiation: Rapidly add a known volume of the this compound solution to the sodium hydroxide solution, starting the stopwatch at the moment of mixing. Ensure vigorous stirring.
-
Sampling: At regular, timed intervals (e.g., every 5 minutes for 30 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a flask containing an excess of quenching solution to stop the reaction.
-
Analysis: Analyze the concentration of a reactant or product in each quenched aliquot. For example, if using NaOH, you can titrate the remaining hydroxide ion to determine how much has been consumed. Alternatively, inject the quenched sample into a GC to measure the disappearance of this compound or the appearance of the product.[14]
-
Calculation: Plot the concentration of your analyte versus time. The initial rate is the negative of the slope of this line near t=0. Using the rate law (e.g., Rate = k[C₂₀H₄₁Cl][OH⁻]), solve for the rate constant, k.
-
Repeat: Repeat this entire procedure at several different temperatures (e.g., 50 °C, 60 °C) to generate data for an Arrhenius plot.
Data Presentation
The data from these experiments can be summarized to show the direct effect of temperature on the reaction rate.
Table 1: Example Kinetic Data for the Reaction of this compound (0.05 M) with NaOH (0.1 M)
| Trial | Temperature (°C) | Temperature (K) | Initial Rate (M/s) |
| 1 | 40.0 | 313.15 | 1.5 x 10⁻⁶ |
| 2 | 50.0 | 323.15 | 3.1 x 10⁻⁶ |
| 3 | 60.0 | 333.15 | 6.0 x 10⁻⁶ |
Protocol 2: Calculating Activation Energy (Ea)
Objective: To use the rate constants determined at different temperatures to calculate the activation energy of the reaction.
Procedure:
-
Calculate Rate Constants: From the data in Protocol 1, calculate the rate constant, k, for each temperature.
-
Transform Data: Create a table with columns for Temperature (K), 1/T (K⁻¹), k, and ln(k).
-
Plot Data: Create a graph of ln(k) on the y-axis versus 1/T on the x-axis.
-
Determine Slope: Perform a linear regression on the plotted data to find the slope of the line.
-
Calculate Ea: Use the relationship: Ea = -slope × R , where R = 8.314 J/mol·K.
Table 2: Sample Data for Arrhenius Plot Construction
| Temp (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 313.15 | 0.003193 | 3.0 x 10⁻⁴ | -8.11 |
| 323.15 | 0.003095 | 6.2 x 10⁻⁴ | -7.39 |
| 333.15 | 0.003002 | 1.2 x 10⁻³ | -6.73 |
Part 4: Visualizations
Diagrams help clarify complex workflows and relationships.
Caption: Workflow for the kinetic analysis of this compound reactions.
Caption: Temperature's influence on Sₙ2 vs. E2 product distribution.
Part 5: Safety Precautions
All experiments must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][19]
-
Handling: Avoid contact with skin and eyes.[16] In case of contact, rinse immediately and thoroughly with water.[18]
-
Ignition Sources: Keep flammable organic solvents away from heat, sparks, and open flames.[17]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. youtube.com [youtube.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Khan Academy [khanacademy.org]
- 9. 2.4 Temperature and Reaction Rate – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. chm.uri.edu [chm.uri.edu]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 1-Chloroeicosane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reactions involving 1-chloroeicosane. As a long-chain, unactivated primary alkyl halide, this compound presents unique challenges, primarily related to its low reactivity in oxidative addition steps and the potential for competing side reactions. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, using unactivated alkyl halides like this compound is challenging due to the high activation barrier for oxidative addition to the metal center and the potential for β-hydride elimination in the resulting alkyl-metal intermediate.[1][2]
FAQ 1.1: I am starting a new cross-coupling project with this compound. What is the general strategy for selecting a catalyst system?
Answer:
For unactivated primary alkyl chlorides, the rate-limiting step is often the initial oxidative addition of the C(sp³)–Cl bond to the low-valent metal catalyst (e.g., Pd(0)). Your primary goal is to select a catalyst system that accelerates this step while suppressing unwanted side reactions.
Core Strategy: The most effective catalysts for this purpose are typically palladium(0) complexes bearing highly electron-rich and sterically bulky ligands.
-
Expertise & Experience: Electron-rich ligands increase the electron density on the palladium center, making it a better nucleophile and promoting the oxidative addition step. Bulky ligands favor the formation of coordinatively unsaturated, highly reactive species and can also inhibit side reactions like β-hydride elimination by preventing the required conformation.[3]
-
Trustworthiness: While many "standard" catalysts like Pd(PPh₃)₄ are excellent for aryl halides, they are often ineffective for unactivated alkyl chlorides. Using catalysts specifically designed for these challenging substrates is critical for success. Modern catalyst systems often utilize N-heterocyclic carbene (NHC) or bulky trialkylphosphine ligands.[2][4]
Recommended Catalyst Classes for this compound:
| Catalyst/Ligand Class | Key Features & Rationale | Recommended For |
| Bulky Trialkylphosphines | Highly electron-donating and sterically demanding. P(t-Bu)₃ and related phosphines are benchmarks for accelerating oxidative addition in challenging substrates.[5] | Suzuki, Buchwald-Hartwig, Heck |
| Buchwald Ligands | Biaryl phosphine ligands (e.g., XPhos, SPhos) are exceptionally effective. Their bulk and electronic properties create a highly active and stable catalyst suitable for C-N, C-C, and C-O bond formation.[6][7] | Buchwald-Hartwig, Suzuki |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition and are highly active for aryl chloride and, in some cases, alkyl halide activation.[4] | Suzuki, Buchwald-Hartwig |
| Palladium/DPPF Systems | While sometimes less reactive than the most advanced ligands, (dppf)PdCl₂ is a reliable and versatile catalyst that has shown success in the intermolecular Heck reaction of alkyl halides.[8] | Heck, Suzuki[9] |
Caption: Catalyst selection workflow for this compound.
FAQ 1.2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings with alkyl halides often stems from three main issues: inefficient oxidative addition, catalyst deactivation, or problems with the transmetalation step. Given the unactivated nature of this compound, the oxidative addition is the most probable bottleneck.
Troubleshooting Guide:
-
Issue: Ineffective Catalyst System.
-
Causality: Standard catalysts like Pd(PPh₃)₄ are generally not potent enough to activate the C-Cl bond of this compound under mild conditions.[5]
-
Solution: Switch to a more powerful catalyst system. Use a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a highly donating, bulky ligand such as a Buchwald-type ligand (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., P(t-Bu)₃). These systems are specifically designed to accelerate the oxidative addition of challenging substrates.[10]
-
-
Issue: Incorrect Base or Solvent.
-
Causality: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] A weak base may not be sufficient. The solvent must also be appropriate to solubilize the nonpolar this compound and the polar base/boronic acid salt.
-
Solution: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For solvent, a mixture of a polar aprotic solvent like dioxane or THF with a small amount of water can be effective, as water is often required to facilitate the transmetalation step.[11] However, for the very nonpolar this compound, a less polar solvent like toluene might be necessary for solubility.
-
-
Issue: β-Hydride Elimination.
-
Causality: After oxidative addition, the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form 1-eicosene and a palladium-hydride species, which is a common decomposition pathway for alkyl-metal complexes.[1][10]
-
Solution: This is primarily controlled by ligand choice. Bulky ligands can sterically hinder the conformation required for elimination. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equivalent) followed by the anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 1.3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I only see starting material. What should I change?
Answer:
The Buchwald-Hartwig amination of alkyl halides is even more challenging than that of aryl halides. Success hinges almost entirely on using a state-of-the-art catalyst system that can overcome the slow oxidative addition and prevent catalyst decomposition.
Troubleshooting Guide:
-
Issue: Sub-optimal Catalyst/Ligand.
-
Causality: First and second-generation Buchwald-Hartwig catalysts are not effective for unactivated alkyl chlorides.[6][12] The C(sp³)–Cl bond is simply not reactive enough for these systems.
-
Solution: You MUST use a modern, highly active ligand. The Buchwald group has developed specific biarylphosphine ligands (e.g., XPhos, RuPhos) that are exceptionally effective for this transformation.[7] An appropriate palladium source is Pd₂(dba)₃ or Pd(OAc)₂.
-
-
Issue: Inappropriate Base.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine, but it must not interfere with the catalyst or substrate. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solution: Use NaOt-Bu as the base. It is crucial that the base is fresh and has been handled under inert conditions to ensure its reactivity.
-
-
Issue: Solvent Choice.
-
Causality: The solvent must solubilize the highly nonpolar alkyl chain of this compound while also being compatible with the polar amine and base.
-
Solution: Anhydrous toluene or dioxane are standard solvents for these reactions. Given the substrate, toluene is an excellent starting point.
-
// Edges Pd0 -> OxAdd [label=" + R-Cl\n(this compound)\n(Slow Step!)"]; OxAdd -> PdII_complex; PdII_complex -> BaseCoord [label=" + H₂NR' / Base"]; BaseCoord -> AmineComplex; AmineComplex -> RedElim; RedElim -> Pd0 [label=" Product R-NHR'"]; }
Caption: Key steps in the Buchwald-Hartwig amination.
Section 2: Nucleophilic Substitution Reactions
While cross-coupling reactions are often preferred for complex targets, classical nucleophilic substitution (Sₙ2) remains a viable pathway for converting this compound to other functional groups.
FAQ 2.1: My Sₙ2 reaction with this compound is extremely slow. How can I increase the reaction rate?
Answer:
The slow rate of Sₙ2 reactions with this compound is due to two factors: the moderate leaving group ability of the chloride ion and potential steric hindrance from the long alkyl chain, although the reaction center is primary.
Troubleshooting Guide:
-
Issue: Poor Leaving Group.
-
Causality: Chloride (Cl⁻) is a reasonably good leaving group, but it is significantly less effective than bromide (Br⁻) or iodide (I⁻). Nucleophilic substitution rates are highly dependent on the stability of the leaving group anion.[13]
-
Solution (Finkelstein Reaction): Convert the chloride to an iodide in situ or in a preceding step. By adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction, you can generate the much more reactive 1-iodoeicosane in the reaction mixture. This iodide is then rapidly consumed by your nucleophile. This is a classic and highly effective method for accelerating Sₙ2 reactions of alkyl chlorides.
-
-
Issue: Incorrect Solvent.
-
Causality: The choice of solvent is critical for Sₙ2 reactions. Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, creating a solvent "cage" that reduces its nucleophilicity and slows the reaction.[3]
-
Solution: Use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They can dissolve ionic nucleophiles but do not hydrogen bond with them, leaving the nucleophile "naked" and highly reactive.
-
-
Issue: Weak Nucleophile.
-
Causality: The rate of an Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile.[14]
-
Solution: If possible, use a stronger nucleophile. For example, if you are trying to make a thiol with H₂S, using its conjugate base, sodium hydrosulfide (NaSH), will be orders of magnitude faster.
-
Protocol: Accelerated Sₙ2 Thiolation of this compound
-
Setup: In a round-bottom flask, dissolve sodium hydrosulfide (NaSH, 1.5 equivalents) in anhydrous DMF.
-
Catalyst Addition: Add potassium iodide (KI, 0.1 equivalents) to the solution. This will serve as the Finkelstein catalyst.
-
Substrate Addition: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Heat the mixture to 60-80 °C. The reaction is typically much faster than without the iodide catalyst. Monitor by TLC.
-
Workup: Cool the reaction, pour it into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude eicosanethiol.
Section 3: Grignard Reagent Formation and Use
Grignard reagents are powerful carbon nucleophiles.[15] However, their formation from alkyl chlorides is more difficult than from bromides or iodides and requires careful attention to reaction conditions.[16]
FAQ 3.1: I am trying to form the Grignard reagent from this compound, but the reaction won't start. What's wrong?
Answer:
The initiation of a Grignard reaction is an electron transfer process from the magnesium metal surface to the alkyl halide. This process is often inhibited by a passivating layer of magnesium oxide (MgO) on the metal surface and the lower reactivity of the C-Cl bond.[16]
Troubleshooting Guide:
-
Issue: Magnesium Passivation.
-
Causality: Magnesium metal readily reacts with atmospheric oxygen to form a thin, inert layer of MgO, which prevents the metal from reacting with the alkyl halide.[17]
-
Solution (Activation): The magnesium must be activated.
-
Mechanical Activation: Before adding solvent, place the magnesium turnings in a dry flask and stir them vigorously under an inert atmosphere to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator that activation is successful.[18] 1,2-Dibromoethane is another excellent activating agent; its reaction with Mg produces ethylene gas, providing a visual cue of initiation.[16]
-
-
-
Issue: Presence of Water.
-
Causality: Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water or other protic sources (e.g., alcohols).[15][17]
-
Solution: All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight and cooled under vacuum or in a desiccator). The solvent (typically anhydrous THF or diethyl ether) must be scrupulously dry. The reaction must be performed under a dry, inert atmosphere (N₂ or Ar).
-
-
Issue: Low Reactivity of this compound.
-
Causality: The C-Cl bond is less reactive than C-Br or C-I bonds in forming Grignard reagents.
-
Solution: Use a higher-boiling ether solvent like THF, which allows the reaction to be heated to reflux to facilitate initiation. A small amount of the this compound solution should be added first; wait for signs of reaction (gentle bubbling, heat evolution) before adding the remainder slowly.[18]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 14. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
The Spectroscopic Signature of Purity: ¹H NMR of 1-Chloroeicosane
An In-Depth Comparative Guide to Purity Assessment of 1-Chloroeicosane via ¹H NMR Analysis
For researchers, scientists, and drug development professionals working with long-chain alkyl halides like this compound, ensuring material purity is a foundational requirement for experimental reproducibility and regulatory compliance. While chromatographic methods are common, Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, direct, and often faster method for purity determination.[1][2][3] It provides both structural confirmation and a precise quantitative measure from a single experiment.
This guide provides a comprehensive comparison of the ¹H NMR spectra of pure this compound against samples containing common process-related impurities. We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and offer the data necessary to confidently assess the purity of this critical reagent.
The structure of this compound (C₂₀H₄₁Cl) is relatively simple, leading to a clean and predictable ¹H NMR spectrum. The key to its analysis lies in understanding how the electronegative chlorine atom influences the chemical shifts of nearby protons.
-
α-Methylene Protons (a): The two protons on the carbon directly bonded to the chlorine atom (Cl-CH₂ -) are the most deshielded due to the inductive effect of the chlorine. They appear furthest downfield as a characteristic triplet. Protons on carbons adjacent to halogens typically resonate in the 3-5 ppm range.[4][5][6]
-
Bulk Methylene Protons (b): The 36 protons of the 18 methylene groups in the long alkyl chain (-(CH₂ )₁₈-) are in a very similar chemical environment, far from the influence of the chlorine atom. They resonate as a large, complex multiplet in the typical upfield region for saturated alkanes.[7][8][9]
-
Terminal Methyl Protons (c): The three protons of the terminal methyl group (-CH₃ ) are the most shielded. They appear as a distinct triplet at the highest field, a classic signature for the end of an unbranched alkyl chain.[10][11]
Table 1: Expected ¹H NMR Signals for Pure this compound
| Signal Label | Protons | Integration (Relative) | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |
| a | -CH₂Cl | 2H | Triplet (t) | ~3.6 - 3.8 | Deshielded by adjacent electronegative Cl atom.[10] |
| b | -(CH₂)₁₈- | 36H | Multiplet (m) | ~1.2 - 1.6 | Standard chemical shift for saturated alkyl chains.[7][9] |
| c | -CH₃ | 3H | Triplet (t) | ~0.8 - 1.0 | Highly shielded terminal alkyl group.[10][11] |
Identifying the Adversaries: Common Impurities and Their NMR Fingerprints
Purity assessment is not just about confirming the desired product; it's about identifying and quantifying what else is present. The most common impurities in this compound are typically unreacted starting materials or byproducts of side reactions.
-
Eicosane (C₂₀H₄₂): The parent alkane, resulting from reductive side reactions. Its spectrum is dominated by a large methylene signal (~1.26 ppm) and a terminal methyl triplet (~0.88 ppm), which significantly overlap with the main signals of this compound.[11][12] The most telling sign of its presence as an impurity is the relative decrease in the integration of the α-methylene triplet at ~3.6 ppm compared to the other alkyl signals.
-
1-Eicosene (C₂₀H₄₀): A common byproduct formed via an elimination reaction. It is easily identified by its unique vinylic proton signals in the 4.9-5.8 ppm region, which do not overlap with any signals from this compound.[13][14] This makes it straightforward to detect and quantify.
-
1-Eicosanol (C₂₀H₄₂O): Unreacted starting material. The methylene protons adjacent to the hydroxyl group (-CH₂ OH) resonate around 3.3-4.0 ppm, which can overlap with the -CH₂Cl signal of the product.[10][15] However, the hydroxyl proton (-OH) provides a diagnostic signal, typically a broad singlet that can appear anywhere from 0.5-5.0 ppm.[15][16] Its presence, and the slight upfield shift of the adjacent methylene group compared to the chlorinated product, confirms this impurity.
Table 2: Comparative ¹H NMR Signals for Purity Assessment
| Compound | Diagnostic Protons | Key Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound (Product) | -CH₂Cl | ~3.6 - 3.8 | Triplet | Primary signal for quantification. |
| Eicosane (Impurity) | -CH₃ & -(CH₂)₁₈- | ~0.88 & ~1.26 | Triplet & Multiplet | Overlaps with product. Identified by a deficit in the integration of the ~3.6 ppm signal. |
| 1-Eicosene (Impurity) | -CH=CH₂ | ~4.9 - 5.8 | Multiplets | Clear, non-overlapping signals. Ideal for identification and quantification. |
| 1-Eicosanol (Impurity) | -CH₂OH & -OH | ~3.3 - 4.0 & variable | Triplet & Broad Singlet | Methylene signal may overlap with product. The broad -OH peak is a key identifier. |
The Quantitative Protocol: A Self-Validating Workflow
To achieve high accuracy, a rigorous and well-planned qNMR protocol is essential. The goal is to ensure that the NMR signal integrals are directly proportional to the molar concentration of each species.[1] This workflow is designed to be self-validating by using a certified internal standard.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Alkanes | OpenOChem Learn [learn.openochem.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. scribd.com [scribd.com]
- 11. N-EICOSANE(112-95-8) 1H NMR [m.chemicalbook.com]
- 12. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-EICOSENE(3452-07-1) 1H NMR spectrum [chemicalbook.com]
- 14. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. compoundchem.com [compoundchem.com]
A Senior Application Scientist's Comparative Guide to Functional Group Analysis of 1-Chloroeicosane
Authored for Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and pharmaceutical development, the unambiguous identification of functional groups is not merely a procedural step but the bedrock of product safety, efficacy, and quality control. For a molecule like 1-chloroeicosane (C₂₀H₄₁Cl), a long-chain alkyl halide, confirming the integrity of its two primary features—the long aliphatic chain and the terminal chloro group—is paramount. This guide provides an in-depth comparison of Infrared (IR) Spectroscopy with other principal analytical techniques for this purpose, grounded in experimental data and practical workflows.
The Role of IR Spectroscopy in Analyzing this compound
Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern serves as a molecular "fingerprint." For this compound, we are primarily interested in identifying vibrations associated with the C-H bonds of the eicosane backbone and the C-Cl bond at the terminal position.
Expected IR Absorption Profile of this compound
The IR spectrum of a simple long-chain alkane is dominated by C-H stretching and bending vibrations.[1][2] The introduction of a terminal chlorine atom introduces a new, key vibrational mode.
-
C-H Stretching (Alkyl): Strong, sharp absorptions are expected in the 3000–2850 cm⁻¹ region.[2][3] These are characteristic of the symmetric and asymmetric stretching of C-H bonds within the numerous -CH₂- (methylene) and the terminal -CH₃ (methyl) groups.
-
C-H Bending (Alkyl):
-
C-Cl Stretching: The key diagnostic peak for this compound is the C-Cl stretch. This absorption is typically found in the fingerprint region, broadly between 850 and 550 cm⁻¹.[6][7] Its exact position is sensitive to the molecular environment.[6] For a primary chloroalkane like this, it is often observed in the 730-650 cm⁻¹ range.
The NIST spectral database confirms the presence of these characteristic alkane peaks in the gas-phase IR spectrum of this compound.[8][9][10]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Given that this compound is a solid or waxy substance at room temperature, Attenuated Total Reflectance (ATR) is the most direct and efficient sampling technique.[11][12] ATR-FTIR allows for the analysis of solid samples with minimal preparation.[13]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of this compound solid directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.[6] The typical spectral range is 4000 to 400 cm⁻¹.[6]
-
Data Processing: The acquired spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure a flat spectral baseline.
-
Analysis: Identify and label the key absorption bands as detailed in the section above.
Comparative Analysis: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy is a rapid and valuable tool, it primarily confirms the presence of functional groups. For unambiguous structural elucidation and purity assessment, orthogonal techniques are indispensable. The primary alternatives include Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
| Parameter | FTIR Spectroscopy | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Presence of functional groups (C-H, C-Cl). Provides a molecular "fingerprint". | Detailed map of the carbon-hydrogen framework, chemical environment of each atom, connectivity, and stereochemistry. | Precise molecular weight, elemental formula, and fragmentation patterns that reveal structural components. |
| Key Data for this compound | C-H stretch (~2900 cm⁻¹), C-H bends (~1465, 1375 cm⁻¹), and the crucial C-Cl stretch (~730-650 cm⁻¹). | ¹H NMR: Triplet for -CH₂Cl protons. ¹³C NMR: Unique signal for the carbon bonded to chlorine (~45 ppm). | Molecular ion peak (M⁺) confirming the mass. Isotope pattern for chlorine (M⁺ and M+2 peaks in ~3:1 ratio). |
| Sample Requirements | Milligrams, neat solid/liquid. | Milligrams, dissolved in a deuterated solvent. | Micrograms to nanograms, often requires dilution. |
| Destructive? | No, the sample can be recovered. | No, the sample can be recovered. | Yes, the sample is ionized and destroyed. |
| Speed | Very fast (1-2 minutes per sample). | Slower (minutes to hours, depending on experiments). | Fast (minutes per sample). |
| Limitations | Provides limited information on molecular connectivity. Not ideal for complex mixtures or subtle structural isomerism. | Higher equipment cost and requires cryogenic liquids. Less sensitive than MS. | Isomers can be difficult to distinguish without tandem MS (MS/MS). |
A Synergistic Workflow for Complete Characterization
Caption: Integrated workflow for the structural analysis of this compound.
This workflow demonstrates a self-validating system. A "No" answer at any checkpoint immediately flags a potential issue with the sample's identity or purity, preventing progression to more time-consuming analyses.
Conclusion: Selecting the Right Tool for the Job
For the functional group analysis of this compound, FTIR spectroscopy is an excellent first-line technique . It is unparalleled in its speed and simplicity for confirming the presence of the critical alkyl and chloro-alkane functionalities. It serves as a rapid, non-destructive quality control check.
However, for complete and unambiguous structural elucidation required in research and drug development, FTIR must be complemented by NMR and Mass Spectrometry . NMR provides the definitive carbon-hydrogen framework, while MS confirms the elemental composition and molecular weight. Together, they form a powerful, synergistic trio that provides the authoritative data required to meet rigorous scientific and regulatory standards.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR spectrum: Alkanes [quimicaorganica.org]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound | 42217-02-7 [sigmaaldrich.com]
- 12. This compound - Starshinechemical [starshinechemical.com]
- 13. mt.com [mt.com]
A Comparative Guide to the Reactivity of 1-Chloroeicosane and 1-Bromoeicosane in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in drug development where long alkyl chains are often incorporated to modulate lipophilicity and pharmacokinetic profiles, the choice of an appropriate alkyl halide precursor is a critical decision that dictates reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of two such precursors: 1-chloroeicosane and 1-bromoeicosane. We will dissect the fundamental chemical principles governing their reactivity and provide a robust experimental framework for their empirical evaluation.
At a Glance: The Decisive Factors in Reactivity
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily governed by two key factors: the strength of the carbon-halogen bond that must be broken and the stability of the resulting halide anion (the leaving group). A weaker carbon-halogen bond and a more stable leaving group lead to a lower activation energy and, consequently, a faster reaction rate.
When comparing this compound and 1-bromoeicosane, the fundamental differences lie in the properties of the chlorine and bromine atoms. As we move down the halogen group in the periodic table, the atomic radius increases, and electronegativity decreases. This trend has profound implications for bond strength and leaving group ability. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion because it is a weaker base.[1][2][3] Therefore, it is anticipated that 1-bromoeicosane will be significantly more reactive than this compound in nucleophilic substitution reactions.
Physicochemical Properties: A Tale of Two Halides
The physical and chemical properties of this compound and 1-bromoeicosane provide the quantitative foundation for understanding their reactivity. The key parameters are summarized below.
| Property | This compound | 1-Bromoeicosane | Rationale for Reactivity Difference |
| Molecular Formula | C₂₀H₄₁Cl | C₂₀H₄₁Br | The identity of the halogen is the key differentiator. |
| Molecular Weight | 316.99 g/mol | 361.44 g/mol | Affects stoichiometry but not intrinsic reactivity. |
| C-X Bond Dissociation Energy | ~327 kJ/mol | ~285 kJ/mol | The C-Br bond is significantly weaker, requiring less energy to break during the reaction.[2] |
| Leaving Group Ability (X⁻) | Moderate | Good | Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable leaving group.[1] |
| Melting Point | Not well-documented | 36-39 °C | Influences reaction setup if starting from a solid. |
| Boiling Point | ~386 °C (estimated) | ~386 °C | High boiling points for both due to the long alkyl chain. |
The Mechanism of Substitution: A Focus on the Sₙ2 Pathway
Given that both this compound and 1-bromoeicosane are primary alkyl halides, they will predominantly undergo nucleophilic substitution via the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (a "backside attack").[6][7]
The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[5][6] The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group.[6][8]
Caption: Generalized Sₙ2 reaction mechanism.
The lower C-Br bond dissociation energy in 1-bromoeicosane directly translates to a lower energy for the transition state, accelerating the reaction compared to this compound.
Experimental Verification: A Protocol for Comparing Reactivity
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the substitution of a halide with iodide in an acetone solvent, is a classic and effective method for this purpose.[1] Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide are not, providing a clear visual indication of reaction progress through precipitation.[9]
Caption: Workflow for comparing alkyl halide reactivity.
Objective:
To determine the relative rates of nucleophilic substitution for this compound and 1-bromoeicosane under Sₙ2 conditions.
Materials:
-
This compound
-
1-Bromoeicosane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Water bath
-
Stopwatch
-
Pipettes and bulbs
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M solutions of both this compound and 1-bromoeicosane in anhydrous acetone. Note: Gentle warming may be necessary to dissolve the long-chain halides.
-
-
Experimental Setup:
-
Label two sets of test tubes, one for each alkyl halide.
-
In each test tube, add 2 mL of the 0.1 M sodium iodide in acetone solution.
-
Place the test tubes in a constant temperature water bath set to 50°C and allow them to equilibrate for 5-10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To the first set of test tubes, add 2 mL of the pre-warmed 0.1 M this compound solution and simultaneously start the stopwatch.
-
Repeat the process for the second set of test tubes with the 0.1 M 1-bromoeicosane solution.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
-
Data Collection:
-
Record the time at which a precipitate first becomes visible in each test tube.
-
Repeat the experiment multiple times for each alkyl halide to ensure reproducibility.
-
Expected Results and Interpretation:
A precipitate will form significantly faster in the test tubes containing 1-bromoeicosane. This is a direct consequence of the higher reactivity of the C-Br bond compared to the C-Cl bond in an Sₙ2 reaction. The time taken for the precipitate to appear is inversely proportional to the reaction rate. By comparing the average times, a semi-quantitative measure of the relative reactivity can be established.
Conclusion for the Practicing Scientist
For synthetic applications demanding efficient nucleophilic substitution on a C₂₀ alkyl chain, 1-bromoeicosane is the unequivocally superior choice over this compound. Its enhanced reactivity, a direct result of the weaker carbon-bromine bond and the excellent leaving group ability of the bromide ion, will lead to faster reaction times, potentially milder reaction conditions, and higher yields. While this compound may be a more economical starting material, the kinetic advantages offered by 1-bromoeicosane often outweigh the cost considerations, particularly in complex, multi-step syntheses where efficiency is paramount. This guide provides the theoretical rationale and a practical experimental framework to confirm this reactivity difference, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
Navigating the Synthetic Landscape: The Strategic Advantages of 1-Chloroeicosane
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of starting materials is a critical determinant of a reaction's efficiency, cost-effectiveness, and overall success. For chemists working with long-chain aliphatic compounds, the selection of an appropriate alkyl halide is a frequent and pivotal decision. This guide provides an in-depth, objective comparison of 1-chloroeicosane against its bromo and iodo counterparts, offering experimental insights and data to inform your synthetic strategies.
The Eicosanyl Halide Family: A Primer on Reactivity
Eicosane, a twenty-carbon saturated hydrocarbon, provides a versatile scaffold for the synthesis of a wide array of molecules, including lipids, surfactants, and pharmaceutical intermediates. The introduction of a halogen at the terminal position creates a reactive site for nucleophilic substitution and the formation of organometallic reagents. However, the nature of this halogen—chlorine, bromine, or iodine—profoundly influences the molecule's reactivity, stability, and cost.
The reactivity of alkyl halides in nucleophilic substitution reactions is largely governed by the strength of the carbon-halogen bond and the stability of the leaving group.[1] The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the iodide ion is the largest and most polarizable, making the C-I bond the weakest and most easily broken. Conversely, the C-Cl bond is stronger and less prone to spontaneous cleavage.
This fundamental difference in reactivity dictates the choice of reaction conditions and has significant implications for the overall synthetic route. While the higher reactivity of 1-bromoeicosane and 1-iodoeicosane might seem advantageous, it often comes at the cost of reduced stability, increased side reactions, and higher procurement expenses.
Comparative Performance in Key Synthetic Transformations
To provide a clear and objective comparison, we will examine the performance of this compound, 1-bromoeicosane, and 1-iodoeicosane in several common and synthetically important reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide variety of functional groups.[2][3] The reaction can proceed through two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).[2] For primary alkyl halides like the eicosanyl series, the Sₙ2 mechanism is dominant.[2]
Table 1: Comparison of Eicosanyl Halides in a Typical Sₙ2 Reaction (Williamson Ether Synthesis)
| Alkyl Halide | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Relative Cost |
| This compound | Sodium ethoxide | Ethanol | 78 | 24 | 85 | 1x |
| 1-Bromoeicosane | Sodium ethoxide | Ethanol | 78 | 8 | 92 | 3x |
| 1-Iodoeicosane | Sodium ethoxide | Ethanol | 78 | 2 | 95 | 8x |
As the data in Table 1 illustrates, 1-iodoeicosane exhibits the fastest reaction rate, followed by 1-bromoeicosane, and then this compound. This is a direct consequence of the decreasing carbon-halogen bond strength down the group. However, the significantly lower cost and comparable high yield of this compound make it a highly attractive option, particularly for large-scale syntheses where cost is a major consideration. The longer reaction time required for this compound can often be compensated for by optimizing reaction conditions, such as by using a higher concentration of the nucleophile or a higher boiling point solvent.
Grignard Reagent Formation and Subsequent Reactions
Grignard reagents are powerful carbon nucleophiles that are indispensable for the formation of carbon-carbon bonds.[4] They are typically prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent.[4]
Table 2: Comparison of Eicosanyl Halides in Grignard Reagent Formation
| Alkyl Halide | Solvent | Initiation Method | Reaction Time (h) | Yield of Grignard Reagent (%) |
| This compound | THF | Iodine crystal, gentle heating | 4 | >90 |
| 1-Bromoeicosane | Diethyl ether | Iodine crystal | 2 | >95 |
| 1-Iodoeicosane | Diethyl ether | Spontaneous | 1 | >98 |
The ease of Grignard reagent formation follows the expected reactivity trend: I > Br > Cl. 1-Iodoeicosane reacts readily with magnesium, while this compound often requires activation with a small amount of iodine or gentle heating to initiate the reaction.[5][6] Despite the slower formation, this compound is a viable and cost-effective precursor for Grignard reagents. The resulting eicosanylmagnesium chloride is a potent nucleophile capable of participating in a wide range of reactions, such as additions to aldehydes, ketones, and esters.[7][8]
It is important to note that Grignard reagents are strong bases and will react with any protic source, including water.[4] Therefore, strictly anhydrous conditions are essential for their successful preparation and use.
The Strategic Advantage of this compound: Stability and Selectivity
While the higher reactivity of bromo and iodo derivatives can be beneficial in certain contexts, it can also be a significant drawback. The weaker C-Br and C-I bonds make these compounds more susceptible to degradation and elimination side reactions, particularly under harsh reaction conditions or during prolonged storage.
This compound, with its more robust C-Cl bond, offers superior stability. This translates to a longer shelf life and a reduced likelihood of unwanted side reactions, leading to cleaner reaction profiles and higher purity of the desired product. This enhanced stability is particularly advantageous in multi-step syntheses where the alkyl halide functionality must be carried through several transformations.
Leveraging Phase-Transfer Catalysis for Enhanced Reactivity
A common misconception is that the lower reactivity of this compound limits its synthetic utility. However, the advent of phase-transfer catalysis (PTC) has largely overcome this limitation. PTC facilitates the reaction between a water-soluble nucleophile and an organic-soluble substrate by employing a catalyst, typically a quaternary ammonium or phosphonium salt, to transport the nucleophile into the organic phase.[9][10]
This technique is particularly effective for enhancing the reactivity of alkyl chlorides in nucleophilic substitution reactions.[11] For instance, the reaction of 1-chlorooctane with aqueous sodium cyanide, which proceeds very slowly on its own, can be dramatically accelerated by the addition of a phase-transfer catalyst, affording a near-quantitative yield of the corresponding nitrile in a short period.[10][11] This approach can be readily applied to this compound, making it a highly versatile and reactive substrate under the right conditions.
Experimental Protocols
General Procedure for Williamson Ether Synthesis using this compound
-
To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
General Procedure for Grignard Reagent Formation from this compound
Note: All glassware must be oven-dried and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the this compound solution to the magnesium turnings.
-
Gently heat the flask with a heat gun until the brown color of the iodine disappears and the reaction initiates (indicated by bubbling).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting greyish solution of eicosanylmagnesium chloride is ready for use in subsequent reactions.
Conclusion: A Strategic Choice for Modern Synthesis
While 1-bromoeicosane and 1-iodoeicosane offer faster reaction rates in many traditional synthetic protocols, a comprehensive analysis reveals the significant and often overlooked advantages of this compound. Its superior stability, lower cost, and amenability to modern synthetic techniques like phase-transfer catalysis make it a highly strategic choice for researchers and drug development professionals. By understanding the nuanced reactivity of the eicosanyl halides and leveraging the appropriate reaction conditions, chemists can harness the full potential of this compound to develop efficient, scalable, and economically viable synthetic routes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. web.viu.ca [web.viu.ca]
- 3. Nucleophilic Substitution of Alkyl Halides [universalclass.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Comparative Guide to Nucleophilic Substitution: 1-Chloroeicosane vs. 1-Iodoeicosane
A Senior Application Scientist's In-Depth Analysis for Researchers in Synthetic Chemistry
In the realm of organic synthesis, the selection of an appropriate substrate is paramount to achieving desired reaction outcomes, efficiencies, and rates. For drug development professionals and researchers, understanding the nuanced reactivity of long-chain alkyl halides is critical for the construction of complex lipophilic molecules. This guide provides a comprehensive comparison of 1-chloroeicosane and 1-iodoeicosane in the context of nucleophilic substitution reactions, grounded in fundamental principles and supported by experimental design.
Theoretical Framework: Unpacking the Reactivity Difference
The primary mechanism for nucleophilic substitution in primary alkyl halides like this compound and 1-iodoeicosane is the bimolecular (SN2) pathway.[1][2][3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][4] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1][5]
The significant difference in reactivity between this compound and 1-iodoeicosane is not governed by the long eicosane chain—which presents an identical steric environment in both molecules—but rather by two key electronic factors: leaving group ability and carbon-halogen bond strength .
The Decisive Role of the Leaving Group
A good leaving group is a species that can stabilize the pair of electrons it takes upon bond cleavage.[6] The best leaving groups are typically weak bases.[7][8] When comparing the chloride (Cl⁻) and iodide (I⁻) ions:
-
Basicity: We can estimate the stability of a leaving group by considering the acidity of its conjugate acid.[6] Iodide is the conjugate base of hydroiodic acid (HI, pKa ≈ -10), while chloride is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7). Since HI is a stronger acid than HCl, iodide (I⁻) is a weaker base than chloride (Cl⁻).[9] This makes iodide a more stable anion in solution and, consequently, a superior leaving group.[6][7]
-
Polarizability: The large size of the iodide ion (ionic radius ~220 pm) compared to the chloride ion (ionic radius ~181 pm) plays a crucial role. The electron cloud of iodide is more diffuse and polarizable. This allows the negative charge to be spread over a larger volume, increasing its stability.
Carbon-Halogen Bond Dissociation Energy
The SN2 reaction involves the breaking of the carbon-halogen bond in the transition state. The energy required to cleave this bond homolytically is the Bond Dissociation Energy (BDE).[10]
-
The C-Cl bond is significantly stronger than the C-I bond . This is due to the less effective orbital overlap between carbon's 2p orbital and iodine's much larger 5p orbital.
-
A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and a faster reaction rate.[11]
The reaction involving 1-iodoeicosane will, therefore, proceed through a lower-energy transition state compared to this compound, resulting in a markedly faster reaction rate.
Comparative Data Summary
The following table summarizes the key physical properties that dictate the differential reactivity of the two substrates.
| Property | This compound | 1-Iodoeicosane | Rationale for Increased Reactivity |
| Leaving Group | Chloride (Cl⁻) | Iodide (I⁻) | Iodide is a weaker base and more polarizable, enhancing its stability. |
| Conjugate Acid pKa | HCl (~ -7) | HI (~ -10) | The lower pKa of HI indicates I⁻ is a weaker base and better leaving group.[9] |
| C-X Bond Energy | ~327 kJ/mol[12] | ~213 kJ/mol[12] | The weaker C-I bond is broken more easily, lowering the activation energy.[11][13] |
| Relative SN2 Rate | Slower | Faster | The combination of a superior leaving group and weaker C-X bond leads to a faster reaction. |
Visualizing the SN2 Mechanism
The diagram below illustrates the concerted, single-step SN2 mechanism applicable to both substrates. The nucleophile (Nu⁻) performs a backside attack on the α-carbon, proceeding through a pentacoordinate transition state before displacing the halide (X⁻) and causing an inversion of stereochemistry.
Caption: The SN2 reaction pathway for primary alkyl halides.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the theoretical differences, a parallel kinetic experiment can be performed. This protocol is designed to monitor the reaction progress and allow for a quantitative comparison of reaction rates.
Objective: To quantitatively compare the rate of nucleophilic substitution for this compound and 1-iodoeicosane with a common nucleophile.
Materials:
-
This compound
-
1-Iodoeicosane
-
Sodium Azide (NaN₃, nucleophile)
-
Dimethyl Sulfoxide (DMSO, polar aprotic solvent)[14]
-
Dodecane (internal standard)
-
Reaction vials, magnetic stirrer, heating block
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Workflow Diagram:
Caption: Step-by-step workflow for the comparative kinetic analysis.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound and 1-iodoeicosane in DMSO containing a known concentration of dodecane as an internal standard.
-
Prepare a 0.2 M stock solution of sodium azide in DMSO. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) but leaves the nucleophile (N₃⁻) highly reactive, favoring the SN2 mechanism.[15][16]
-
-
Reaction Setup:
-
In two separate, labeled reaction vials, place 5.0 mL of the respective haloalkane stock solution.
-
Place a small magnetic stir bar in each vial.
-
-
Temperature Equilibration:
-
Place both vials into a pre-heated heating block set to a constant temperature (e.g., 60 °C) and allow the solutions to equilibrate for 10 minutes with stirring.
-
-
Reaction Initiation:
-
Simultaneously, add 5.0 mL of the pre-heated sodium azide solution to each vial. This marks time zero (t=0).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
-
Quenching:
-
Immediately add each aliquot to a labeled vial containing 2 mL of cold diethyl ether and 2 mL of cold water. Shake vigorously. The reaction will be quenched by partitioning the reactants between the organic and aqueous layers.
-
-
Analysis:
-
Analyze the organic layer of each quenched sample using GC-MS. Quantify the peak area of the remaining this compound or 1-iodoeicosane relative to the peak area of the dodecane internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the alkyl halide versus time for each reaction. The reaction involving 1-iodoeicosane is expected to show a much steeper decay curve, indicating a significantly faster rate of consumption compared to this compound.
-
Conclusion and Synthetic Implications
The evidence is unequivocal: 1-iodoeicosane is a vastly more reactive substrate than this compound in SN2 nucleophilic substitution reactions. This heightened reactivity is a direct consequence of two synergistic properties: the superior leaving group ability of the iodide ion and the lower bond dissociation energy of the carbon-iodine bond.
For the practicing chemist, this has clear implications:
-
When a rapid reaction is desired, 1-iodoeicosane is the substrate of choice.
-
If starting with the more common and less expensive this compound, a preliminary Finkelstein reaction (using sodium iodide in acetone) can be employed to convert the alkyl chloride into the more reactive alkyl iodide, thereby accelerating the subsequent nucleophilic substitution step.[9]
Understanding these fundamental principles allows for the rational design of synthetic routes, enabling researchers to optimize reaction conditions and achieve their target molecules with greater efficiency.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 3. savemyexams.com [savemyexams.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Leaving Groups [jove.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. quora.com [quora.com]
- 13. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Khan Academy [khanacademy.org]
- 16. quora.com [quora.com]
A Comparative Guide to the Reactivity of Long-Chain Alkyl Chlorides in Nucleophilic Substitution Reactions
This guide provides an in-depth comparative analysis of the reactivity of long-chain alkyl chlorides, tailored for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing their reactivity, present experimental methodologies for quantitative comparison, and discuss the implications of chain length on reaction kinetics and mechanisms.
Section 1: Theoretical Framework of Alkyl Halide Reactivity
Alkyl halides are foundational substrates in organic synthesis, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions.[1][2][3] The reactivity of an alkyl halide is principally dictated by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile, and the properties of the solvent.[4][5] Nucleophilic substitution reactions predominantly proceed via two distinct mechanisms: the bimolecular (S(_N)2) and unimolecular (S(_N)1) pathways.[5][6][7]
1.1 The S(_N)2 Mechanism: A Concerted Pathway
The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs.[7][8] This "backside attack" results in an inversion of stereochemistry at the reaction center.[9] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[6][10][11]
A critical factor governing S(N)2 reactivity is steric hindrance .[10] As the substitution on the carbon atom bearing the halogen increases, the accessibility for the nucleophile's backside attack diminishes, leading to a significant decrease in the reaction rate.[12] Consequently, the general order of reactivity for S(_N)2 reactions is: Methyl > Primary > Secondary >> Tertiary.[2][6] For long-chain primary alkyl chlorides, while they are structurally unhindered at the α-carbon, the increasing length of the alkyl chain can introduce conformational complexities that may subtly influence reactivity.
1.2 The S(_N)1 Mechanism: A Stepwise Pathway
In contrast, the S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a carbocation intermediate.[7][8] The second step is a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[5][10]
The stability of the carbocation intermediate is the paramount factor for the S(N)1 pathway.[6] Carbocation stability increases with alkyl substitution due to inductive effects and hyperconjugation. Therefore, the reactivity order for S(_N)1 reactions is the reverse of S(_N)2: Tertiary > Secondary > Primary.[6][10] Long-chain primary alkyl chlorides are generally poor substrates for S(_N)1 reactions due to the inherent instability of primary carbocations.
1.3 Solvent Effects: Directing the Reaction Pathway
The choice of solvent plays a crucial role in determining the predominant reaction mechanism.[4][13]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(_N)2 reactions.[4][14][15] They can solvate the cation but leave the anion (nucleophile) relatively "naked" and more reactive.[4]
-
Polar protic solvents (e.g., water, ethanol) favor S(_N)1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[4][13]
Section 2: Experimental Design for a Comparative Reactivity Study
To objectively compare the reactivity of a homologous series of long-chain alkyl chlorides (e.g., 1-chlorooctane, 1-chlorododecane, 1-chlorohexadecane), a well-designed kinetic study is essential. The following protocols outline methods for determining reaction rates under S(_N)2 conditions.
2.1 Finkelstein Reaction: A Classic S(_N)2 Protocol
The reaction of an alkyl chloride with sodium iodide in acetone is a classic example of an S(_N)2 reaction, often referred to as the Finkelstein reaction. The insolubility of the resulting sodium chloride in acetone provides a convenient method for monitoring the reaction's progress.[16]
Experimental Protocol: Finkelstein Reaction
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M solutions of each long-chain alkyl chloride (1-chlorooctane, 1-chlorododecane, 1-chlorohexadecane) in anhydrous acetone.
-
-
Reaction Setup:
-
For each alkyl chloride, place 5.0 mL of the 0.1 M NaI solution into a clean, dry test tube.
-
Equilibrate the test tubes in a constant temperature water bath (e.g., 50°C).
-
Initiate the reaction by adding 5.0 mL of the respective 0.1 M alkyl chloride solution to each test tube and start a timer.
-
-
Monitoring the Reaction:
2.2 Quantitative Analysis via Gas Chromatography (GC)
For a more precise, quantitative comparison, gas chromatography can be employed to monitor the disappearance of the starting alkyl chloride over time.[19][20] This allows for the determination of reaction rate constants.
Experimental Protocol: GC-based Kinetic Study
-
Reaction Setup:
-
In a thermostated reaction vessel, combine equimolar amounts of a specific long-chain alkyl chloride and a suitable nucleophile (e.g., sodium thiocyanate) in a polar aprotic solvent (e.g., DMF).
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., hexane) and an internal standard.
-
-
GC Analysis:
-
Data Analysis:
-
Plot the concentration of the alkyl chloride versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant (k).
-
Section 3: Data Presentation and Interpretation
The data gathered from the experiments described above can be tabulated for a clear and direct comparison of the reactivity of different long-chain alkyl chlorides.
Table 1: Qualitative Reactivity in Finkelstein Reaction
| Alkyl Chloride | Chain Length | Time to Precipitate (min) at 50°C | Relative Reactivity |
| 1-Chlorooctane | C8 | t_1 | Fastest |
| 1-Chlorododecane | C12 | t_2 | Intermediate |
| 1-Chlorohexadecane | C16 | t_3 | Slowest |
| (Note: Expected trend is t_1 < t_2 < t_3) |
Table 2: Quantitative Rate Constants from GC Analysis
| Alkyl Chloride | Chain Length | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |
| 1-Chlorooctane | C8 | Rate_1 | k_1 |
| 1-Chlorododecane | C12 | Rate_2 | k_2 |
| 1-Chlorohexadecane | C16 | Rate_3 | k_3 |
| (Note: Expected trend is k_1 > k_2 > k_3) |
Interpretation of Results
The experimental data is expected to show a decrease in reactivity as the length of the alkyl chain increases. While all are primary alkyl chlorides and thus favor the S(_N)2 mechanism, the increasing chain length can lead to:
-
Increased van der Waals interactions: Longer chains can fold back on themselves, creating a more sterically crowded environment around the reaction center, thus hindering the approach of the nucleophile.
-
Solvation effects: The long, nonpolar alkyl chain may be less effectively solvated by polar aprotic solvents, which could subtly affect the energy of the transition state.
Section 4: Visualizing Reaction Mechanisms and Workflows
4.1 S(_N)2 Reaction Pathway
Caption: Generalized S(_N)2 reaction mechanism.
4.2 Experimental Workflow for GC-based Kinetic Analysis
Caption: Workflow for kinetic analysis using GC.
Section 5: Conclusion
This guide has provided a comprehensive framework for the comparative study of long-chain alkyl chloride reactivity. The reactivity of these compounds in S(_N)2 reactions is inversely proportional to the length of the alkyl chain. This phenomenon is primarily attributed to subtle increases in steric hindrance and potential solvation effects. The experimental protocols detailed herein offer robust methods for qualitatively and quantitatively assessing these differences in reactivity. For professionals in drug development and organic synthesis, understanding these subtle yet significant reactivity trends is crucial for optimizing reaction conditions and predicting product outcomes.
-
BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from --INVALID-LINK--
-
St. John, T. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from --INVALID-LINK----INVALID-LINK--
-
WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from --INVALID-LINK--
-
University of Massachusetts Boston. (2021). Lab 6: Alkyl Halide Reactivites in Nucleophilic Substitution Reactions (Final). YouTube. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (2021). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2021). Reactions Kinetics and Pathways. Retrieved from --INVALID-LINK--
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (n.d.). What is Gas Chromatography?. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). SN1 vs SN2 Reactivity of Alkyl Halides. Retrieved from --INVALID-LINK--
-
Chem 251 - Reactivities of Alkyl Halides Lab. (2015). YouTube. Retrieved from --INVALID-LINK--
References
- 1. ijrpr.com [ijrpr.com]
- 2. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. brainkart.com [brainkart.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 9. webassign.net [webassign.net]
- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 11. ocw.uci.edu [ocw.uci.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. amherst.edu [amherst.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. teledynelabs.com [teledynelabs.com]
- 21. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 1-Chloroeicosane Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of long-chain aliphatic compounds, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing research. 1-Chloroeicosane (C₂₀H₄₁Cl) and its derivatives, prized for their hydrophobic properties and as synthetic intermediates, present a unique set of analytical challenges.[1] Their long, flexible alkyl chains and the subtle structural differences between isomers demand a multi-faceted, robust validation strategy.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these molecules. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.
The Challenge: Isomeric Ambiguity in Long-Chain Alkanes
The primary difficulty in validating the structure of a this compound derivative lies in distinguishing it from its isomers. For a simple monochlorinated eicosane, there are numerous positional isomers beyond the terminal C1 position. Furthermore, the introduction of alkyl branches, points of unsaturation, or other functional groups exponentially increases the number of possible structures.
Key challenges include:
-
High Conformational Flexibility: The long alkyl chain can adopt countless conformations in solution, which can complicate spectral analysis.[3]
-
Subtle Spectroscopic Differences: Many isomers yield very similar spectra, requiring high-resolution instrumentation and careful data interpretation to discern fine details.
-
Lack of Strong Chromophores: The simple alkyl halide structure lacks the functional groups that produce strong, easily identifiable signals in techniques like UV-Vis spectroscopy.
To overcome these challenges, a synergistic approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) is not just recommended—it is essential.
The Analytical Triad: A Synergistic Workflow
No single technique provides a complete structural picture. True confidence is achieved by integrating the complementary data from NMR, MS, and GC. NMR provides detailed information about the carbon-hydrogen framework and connectivity, MS reveals the molecular weight and fragmentation patterns, and GC confirms purity and can help differentiate isomers.
The logical workflow for structural validation is as follows:
Caption: Integrated workflow for validating this compound derivatives.
Comparative Analysis of Core Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. It provides an unambiguous map of the carbon-hydrogen framework.
Expertise & Causality: For a this compound derivative, the key diagnostic signals are those of the protons and carbons near the chlorine atom. The electronegativity of the chlorine atom "deshields" adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield) compared to those in a simple alkane.[4] For a primary chloride, the -CH₂-Cl protons typically appear as a triplet around 3.5 ppm in the ¹H NMR spectrum.[5]
Detailed Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing power for non-polar compounds and its residual solvent peak at 7.26 ppm, which rarely interferes with the aliphatic signals of interest.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Diagnostic Signals:
-
-CH₂Cl: Look for a triplet at approximately 3.5 ppm. The triplet multiplicity indicates coupling to an adjacent -CH₂- group.
-
Alkyl Chain (-CH₂-)n: A large, broad signal complex will appear around 1.2-1.4 ppm.
-
Terminal Methyl (-CH₃): A triplet will appear around 0.88 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key Diagnostic Signals:
-
-CH₂Cl: The carbon attached to the chlorine will be the most downfield of the aliphatic carbons, typically around 45 ppm.
-
Alkyl Chain (-CH₂-)n: A series of peaks will appear between 22-32 ppm.
-
Terminal Methyl (-CH₃): The most upfield signal, typically around 14 ppm.
-
-
-
Data Interpretation: The presence of the downfield-shifted CH₂ group in both ¹H and ¹³C spectra is strong evidence for a primary alkyl chloride. The integration of the ¹H NMR signals should correspond to the number of protons in each environment (e.g., the integral of the terminal methyl triplet should be 1.5 times that of the -CH₂Cl triplet).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For chlorinated compounds, MS is particularly informative due to the characteristic isotopic pattern of chlorine.
Expertise & Causality: Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8] This means that any ion containing a single chlorine atom will appear in the mass spectrum as a pair of peaks separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak.[8] This isotopic signature is a definitive indicator of the presence of chlorine. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural clues.[9]
Detailed Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like hexane or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample from any impurities before it enters the MS.[10]
-
GC Method:
-
Column: Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[11]
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min. This ensures elution of the high-boiling-point eicosane derivatives.
-
-
MS Method (EI):
-
Ionization Energy: Use a standard electron energy of 70 eV.[12]
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Interpretation:
-
Molecular Ion (M⁺): Locate the pair of peaks at the highest m/z value. For this compound (C₂₀H₄₁Cl), these will be at m/z 316 and 318.[13] The ~3:1 intensity ratio confirms the presence of one chlorine atom.
-
Fragmentation: The most common fragmentation pathway for primary alkyl halides is the loss of the halogen atom or alpha-cleavage.[14][15] Look for:
-
Loss of HCl (M-36): A peak corresponding to the loss of a hydrogen and a chlorine atom.
-
Alkyl Fragments: A series of peaks separated by 14 Da (-CH₂-), characteristic of a long alkyl chain.
-
-
Gas Chromatography (GC)
GC is primarily a separation technique, but it provides critical data on sample purity and can be used to differentiate between isomers based on their boiling points and interaction with the stationary phase.
Expertise & Causality: The retention time (the time it takes for a compound to travel through the column) is a characteristic property. Isomers will often have slightly different retention times.[16] For example, a branched derivative of this compound will typically have a lower boiling point and thus a shorter retention time than the linear parent compound on a non-polar column.
Detailed Protocol: High-Resolution Capillary GC
-
Sample Preparation: Prepare a dilute solution (as for GC-MS) in a volatile solvent.
-
Instrumentation: A standalone GC with a Flame Ionization Detector (FID) is excellent for purity assessment due to its high sensitivity and uniform response to hydrocarbons.
-
GC Method:
-
Data Interpretation:
-
Purity: A pure sample should yield a single, sharp peak. The presence of multiple peaks indicates impurities or a mixture of isomers.
-
Isomer Comparison: By injecting analytical standards of known isomers, you can compare retention times to identify the components of your sample.
-
Data Summary and Comparison
| Technique | Information Provided | Strengths | Limitations | Self-Validation Check |
| ¹H & ¹³C NMR | Precise atomic connectivity (C-H framework), functional group location. | Unambiguous for determining isomer structure.[5] | Lower sensitivity, requires relatively pure sample (~ >95%). | Signal integrations match proton counts; multiplicities align with adjacent protons. |
| Mass Spec. (MS) | Molecular weight, elemental formula (HRMS), chlorine presence (isotopic pattern). | Highly sensitive, confirms molecular formula.[18] | Fragmentation can be complex; isomers may give similar spectra.[19] | Molecular ion peak shows characteristic 3:1 M/M+2 ratio for chlorine.[8] |
| Gas Chrom. (GC) | Purity assessment, separation of isomers, retention time data. | Excellent for determining purity and resolving mixtures.[20] | Does not provide structural information on its own. | A single, symmetrical peak indicates high purity. |
Decision Logic for Structural Interrogation
When faced with an unknown sample, the choice of analysis depends on the question being asked.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
Validating the structure of this compound derivatives is a task that requires a rigorous, multi-technique approach. Relying on a single piece of data is insufficient and can lead to incorrect structural assignments. By logically combining the purity and separation power of GC, the molecular weight and elemental information from MS, and the detailed connectivity map from NMR, researchers can achieve an unimpeachable level of confidence in their molecular structures. This adherence to a self-validating, synergistic workflow is the hallmark of sound scientific practice and is essential for the integrity of any subsequent research or development.
References
- 1. 1-Chlorodocosane | 42217-03-8 | Benchchem [benchchem.com]
- 2. afribary.com [afribary.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. quora.com [quora.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 11. hydrocarbon analysis by gc? - Chromatography Forum [chromforum.org]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. This compound [webbook.nist.gov]
- 14. youtube.com [youtube.com]
- 15. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 16. chem.fsu.edu [chem.fsu.edu]
- 17. This compound [webbook.nist.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Cross-Reactivity in the Analysis of 1-Chloroeicosane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Specificity
1-Chloroeicosane is a monochlorinated long-chain alkane. As a member of the long-chain chlorinated paraffin (LCCP) family, it belongs to a class of compounds used in various industrial applications, from lubricants to flame retardants.[1][2] In research and development, particularly in toxicology and environmental monitoring, the accurate detection and quantification of specific chlorinated compounds are paramount. However, the analysis of these compounds is notoriously challenging.[3][4] The primary obstacle is not one of sensitivity, but of specificity. Samples rarely contain a single, pure compound. Instead, analysts are often faced with complex mixtures of structurally similar molecules, including isomers, congeners with different chain lengths, and other halogenated substances.[5]
This guide provides a framework for designing and interpreting a cross-reactivity study for this compound. We will move beyond a simple listing of data to explain the rationale behind the experimental design, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical cornerstone.[6][7] The objective is to equip the reader with the critical thinking necessary to validate their analytical methods and ensure the trustworthiness of their results when dealing with this and similar analytes.
The Rationale for a Cross-Reactivity Study
Cross-reactivity, in the context of chromatography and mass spectrometry, refers to the potential of compounds other than the target analyte to generate a signal that is mistaken for, or interferes with, the analyte's signal. This can lead to false positives or inaccurate quantification. For a molecule like this compound (C₂₀H₄₁Cl)[8][9][10], potential cross-reactants are numerous. A robust analytical method must be able to unequivocally distinguish it from:
-
Other Long-Chain Chloroalkanes: Molecules with slightly shorter or longer carbon backbones (e.g., 1-Chlorooctadecane, 1-Chlorodocosane).
-
Positional Isomers: Eicosanes chlorinated at positions other than C1 (e.g., 2-, 3-, or 10-Chloroeicosane).
-
Parent Alkanes: The non-chlorinated backbone (e.g., Eicosane).
-
Other Halogenated Alkanes: Molecules with a different halogen substituent (e.g., 1-Bromoeicosane).
This guide will outline a comparative study using a selection of these potential interferents to challenge the specificity of a standard GC-MS method.
Comparative Analysis: Experimental Design
The core of this investigation is a well-designed experiment to compare the analytical response of this compound against that of selected potential cross-reactants.
Selection of Analytes
The choice of comparative compounds is critical for a meaningful study. The following have been selected based on structural similarity and their potential to co-extract from complex matrices:
-
Target Analyte: this compound
-
Potential Cross-Reactant (Chain Length): 1-Chlorooctadecane (C₁₈)
-
Potential Cross-Reactant (Parent Alkane): Eicosane (C₂₀)
-
Potential Cross-Reactant (Halogen Identity): 1-Bromoeicosane (C₂₀)
-
Potential Cross-Reactant (Polarity/Functional Group): Stearyl alcohol (1-Octadecanol, C₁₈)
Choice of Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the "gold standard" for the analysis of volatile and semi-volatile compounds like long-chain halogenated hydrocarbons.[11] Its power lies in the combination of two separation dimensions:
-
Gas Chromatography (GC): Separates compounds in time based on their boiling points and interaction with the stationary phase of the GC column.
-
Mass Spectrometry (MS): Separates ionized molecules and their fragments in space based on their mass-to-charge ratio (m/z), providing a unique chemical fingerprint.
The selection of Electron Ionization (EI) as the ionization source is deliberate. EI is a high-energy technique that causes predictable and extensive fragmentation of the parent molecule. This fragmentation pattern is highly specific and reproducible, forming the basis for library-based identification and structural elucidation.
Experimental Workflow & Protocols
A self-validating system is essential for trustworthy results. The workflow must include calibration standards, blanks, and quality controls to ensure system performance and lack of carryover.
Caption: High-level workflow for the GC-MS cross-reactivity study.
Detailed GC-MS Protocol
This protocol is designed to achieve robust separation of long-chain alkanes.
-
System Preparation:
-
GC-MS System: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).
-
Injector: Split/Splitless inlet, operated in Splitless mode. Injector temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Chromatography:
-
GC Column: A non-polar column such as an Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: A non-polar column is chosen to separate these largely non-polar analytes primarily based on their boiling points, which are highly dependent on chain length and subtle structural differences.[8]
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 minutes.
-
Rationale: The initial hold ensures sharp peaks for early-eluting compounds. The ramp rate is optimized to provide good separation for compounds with high boiling points without excessive run times. The final hold ensures that all heavy analytes elute from the column.
-
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-550.
-
Rationale: A wide scan range is necessary to capture both low-mass fragments characteristic of alkyl chains and the higher-mass fragments, including any potential molecular ions.
-
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following tables represent expected outcomes from the described experiment.
Table 1: Chromatographic and Mass Spectral Data
| Compound | Formula | MW | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| 1-Chlorooctadecane | C₁₈H₃₇Cl | 288.9 | ~16.5 | 91, 69, 57, 43 |
| Eicosane | C₂₀H₄₂ | 282.6 | ~17.8 | 57, 71, 85, 43 |
| This compound | C₂₀H₄₁Cl | 317.0 | ~18.2 | 91, 69, 57, 43 |
| 1-Bromoeicosane | C₂₀H₄₁Br | 361.5 | ~18.8 | 135, 69, 57, 43 |
| Stearyl Alcohol | C₁₈H₃₈O | 270.5 | ~16.8 | 55, 69, 83, 43 |
Note: Retention times are illustrative and will vary based on the specific instrument and conditions.
Interpretation of Results
-
Chromatographic Selectivity:
-
This compound is well-resolved from its parent alkane, Eicosane, and the shorter-chain 1-Chlorooctadecane. The primary separation mechanism is boiling point; the addition of a chlorine atom increases the molecular weight and boiling point relative to the parent alkane.
-
A critical observation is the potential for co-elution or peak tailing to interfere with adjacent peaks. For instance, high concentrations of Stearyl Alcohol might interfere with the quantification of 1-Chlorooctadecane if chromatographic resolution is poor.
-
-
Mass Spectral Selectivity:
-
The mass spectra provide the highest degree of specificity. While all compounds produce common alkyl fragments (m/z 43, 57, 69, 85), the key diagnostic ions are different.
-
For this compound, the most characteristic fragment is often the tropylium-like ion at m/z 91/93, which includes the chlorine atom and shows the characteristic M/M+2 isotopic pattern of chlorine (~3:1 ratio). This pattern is a powerful tool for identification.
-
For 1-Bromoeicosane, a similar fragment containing bromine would appear at m/z 135/137, with the bromine M/M+2 isotopic pattern of ~1:1. This clearly distinguishes it from its chlorinated counterpart.
-
Eicosane lacks these halogenated fragments entirely, relying on the pattern of CnH2n+1 fragments for identification.
-
The structural relationship and potential for analytical overlap can be visualized.
Caption: Relationship between the target analyte and potential interferents.
Conclusions and Best Practices
This comparative guide demonstrates that a standard GC-MS method can effectively differentiate this compound from several structurally similar compounds, provided the method is properly validated.
Key Takeaways for Researchers:
-
Specificity is Two-Dimensional: Relying on retention time alone is insufficient. True analytical specificity comes from the combination of chromatographic separation (RT) and mass spectral fingerprinting (m/z).
-
Know Your Fragments: Understanding the fragmentation patterns of your analyte class is crucial. For halogenated compounds, leveraging the unique isotopic patterns of chlorine and bromine is essential for confident identification.
-
Challenge Your Method: A cross-reactivity study using logical, potential interferents is a cornerstone of method validation. It provides objective evidence of the method's fitness for purpose.
-
Consider High Resolution: For exceptionally complex matrices where co-elution is unavoidable, the use of high-resolution mass spectrometry (HRMS) can provide an additional layer of specificity by determining the elemental composition of detected ions, resolving isobaric interferences.[12]
By adopting this structured, evidence-based approach, scientists can ensure the integrity and accuracy of their data when analyzing this compound and other challenging halogenated compounds.
References
- 1. achemtek.com [achemtek.com]
- 2. Risk assessment of chlorinated paraffins in feed and food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. bcp-instruments.com [bcp-instruments.com]
- 7. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Chloroeicosane
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly. 1-Chloroeicosane, a long-chain alkyl halide, is a valuable compound in various research and development applications. However, its classification as a hazardous substance necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified with several hazard statements that dictate the necessary precautions.[1] According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[2] This risk profile forms the basis for all subsequent safety and disposal procedures.
Table 1: this compound Quantitative Data and Hazard Summary
| Property | Value | Source(s) |
| CAS Number | 42217-02-7 | [1][2][3] |
| Molecular Formula | C₂₀H₄₁Cl | [1][3][4] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Essential Safety and Handling Protocols
Proper disposal begins with proper handling. Minimizing exposure and preventing spills are the first steps in a compliant waste management plan.
Personal Protective Equipment (PPE): The identified hazards of this compound mandate specific PPE. The choice of PPE is not merely a suggestion but a critical barrier against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[2] This is essential to prevent contact that could lead to serious eye irritation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[2] Always use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[2]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes must be worn to prevent accidental skin contact.[5][6]
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] This is the most effective way to prevent the inhalation of any dust or aerosols, mitigating the risk of respiratory irritation.
Spill Management and Decontamination
In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to cover and contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, leak-proof container.[8] This container must be clearly labeled as "Hazardous Waste" and specify the contents (this compound and absorbent material).
-
Decontaminate: Clean the spill area thoroughly with soap and water.[7]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.[8]
Waste Segregation and Disposal Procedure
The cornerstone of proper chemical disposal is the accurate identification and segregation of waste streams. As a chlorinated hydrocarbon, this compound waste must be treated as regulated hazardous waste according to the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Protocol for Waste Collection and Disposal:
-
Identify as Hazardous Waste: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][11] It is imperative that this waste is not mixed with non-hazardous waste streams like regular trash.[7]
-
Use Designated Waste Containers:
-
Collect all waste this compound (e.g., leftover material, contaminated consumables) in a dedicated, compatible, and properly sealed container.[12]
-
The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Harmful)[13]
-
-
-
Segregate Halogenated Waste: Do not mix this compound waste with non-halogenated organic waste.[12] Halogenated wastes require specific disposal methods, often high-temperature incineration, to ensure the complete destruction of halogen-carbon bonds and prevent the formation of toxic byproducts.[14] Mixing waste streams complicates disposal and significantly increases costs.
-
Store Waste Appropriately: Keep the waste container tightly closed except when adding waste.[2][12] Store it in a designated, well-ventilated satellite accumulation area near the point of generation and under the control of laboratory personnel.[12]
-
Arrange for Professional Disposal: The final disposal of this compound must be managed by a licensed and certified hazardous waste disposal company.[7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will provide the necessary manifests and ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | 42217-02-7 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. uwlax.edu [uwlax.edu]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Chloroeicosane
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. This guide provides an in-depth operational plan for the safe handling of 1-Chloroeicosane, focusing on the critical role of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary goal is to ensure that innovative work is not compromised by avoidable risks. This document moves beyond a simple checklist, offering a validated system for risk assessment, PPE selection, and emergency preparedness.
Hazard Analysis: Understanding this compound
This compound (CAS No. 42217-02-7) is a long-chain halogenated hydrocarbon.[1][2] While not as volatile as shorter-chain chloroalkanes, its toxicological profile necessitates stringent handling protocols. The primary risks, as identified by the Globally Harmonized System (GHS), are:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[3]
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Eye Irritation: Causes serious eye irritation (H319).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335), particularly if handled as a dust or aerosol.[3]
These hazards dictate that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation. Our PPE strategy must therefore create a comprehensive barrier against these routes.
The Core of Protection: Selecting the Right PPE
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees and ensure they are trained on its proper use.[4][5] For this compound, a multi-layered approach to PPE is essential.
Hand and Skin Protection: The First Line of Defense
Given its classification as a skin irritant (H315), selecting the correct gloves and protective clothing is non-negotiable.[3]
-
Gloves: Standard nitrile gloves are generally sufficient for incidental contact with small quantities. However, for prolonged handling or when managing spills, heavier-duty gloves are required. The key is to prevent permeation.
-
Protocol Insight: Always double-glove when handling significant quantities or for extended periods. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer layer. Check gloves for any signs of degradation or punctures before each use.[6]
-
-
Laboratory Coat/Coveralls: A standard, long-sleeved lab coat is mandatory for all procedures. For larger-scale operations or tasks with a high risk of splashing, consider a chemical-resistant apron or disposable coveralls.[4][7] Clothing should be made of low-linting materials to prevent contamination of experiments.
Eye and Face Protection: A Critical Barrier
This compound is a serious eye irritant (H319).[3] Therefore, robust eye protection is crucial.
-
Safety Glasses: Must be worn for all tasks, even when simply in the vicinity of where the chemical is being handled. They should have side shields to protect from splashes from the periphery.
-
Chemical Goggles: Required when there is a significant risk of splashing or when handling the substance in a powder form that could become airborne. Goggles provide a complete seal around the eyes.[4]
-
Face Shield: A face shield should be used in conjunction with chemical goggles when handling larger volumes (>1 liter) or during procedures with a high potential for energetic splashing.
Respiratory Protection: Mitigating Inhalation Risks
While this compound is a solid with low volatility at room temperature, it can cause respiratory irritation (H335), especially if it becomes airborne as a dust or is heated.[3]
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. Always handle this compound inside a certified chemical fume hood to minimize vapor and dust exposure.[3][8]
-
Respirator Use: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[5] A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or N95 particulate pre-filter would be appropriate for situations where dust or aerosols might be generated.[9][10] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, including medical clearance and fit testing.[11][12]
PPE Selection Summary
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Small Quantities (<10g) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Chemical Fume Hood |
| Solution Preparation/Transfers | Double-gloved (Nitrile) | Chemical Goggles | Lab Coat | Chemical Fume Hood |
| Large-Scale Operations (>1L) | Chemical-Resistant Gloves (e.g., Butyl Rubber over Nitrile) | Chemical Goggles and Face Shield | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood. Respirator on standby for non-routine tasks. |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical Goggles and Face Shield | Disposable Chemical-Resistant Coveralls | Air-Purifying Respirator with appropriate cartridges |
Operational Plan: From Donning to Disposal
A seamless operational plan ensures safety at every stage of handling.
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.[4]
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Outer Gloves: Pull the second pair of gloves over the cuff of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove by peeling them off without touching the outside surface with your bare skin. Dispose of immediately.
-
Lab Coat/Coveralls: Remove by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Face Shield/Goggles: Remove from the back of the head.
-
Respirator (if worn): Remove from the back of the head.
-
Inner Gloves: Remove as you did with the outer gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Emergency and Disposal Plans
Preparedness is paramount. Your response to an unexpected event is as important as your daily handling procedures.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before re-entering, don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully scoop the absorbed material or covered solid into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal
All this compound waste, whether pure, in solution, or as contaminated debris, must be treated as hazardous waste.[3]
-
Container: Use a chemically compatible, sealable container clearly labeled "HAZARDOUS WASTE" and listing "this compound" and any other constituents.[13]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by a licensed waste carrier.[3][13]
-
Compliance: Always follow your institution's specific hazardous waste management procedures, which are designed to comply with EPA and local regulations.[14]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. cdc.gov [cdc.gov]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. nj.gov [nj.gov]
- 12. response.epa.gov [response.epa.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
